molecular formula C9H7N3O4 B1394847 Methyl 6-nitro-1H-indazole-3-carboxylate CAS No. 1167056-71-4

Methyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B1394847
CAS No.: 1167056-71-4
M. Wt: 221.17 g/mol
InChI Key: BTIPBYPPBACDLK-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1H-indazole-3-carboxylate (CAS 1167056-71-4) is a high-purity chemical compound supplied as a solid for research and development purposes. With the molecular formula C 9 H 7 N 3 O 4 and a molecular weight of 221.17 g/mol, it is characterized by a density of 1.5±0.1 g/cm 3 and a flash point of 219.9±23.2 °C . This compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in oncology and drug discovery programs. The indazole core structure is of significant interest for its diverse biological activities, and this specific nitro-substituted derivative is a key precursor in structure-activity relationship (SAR) studies . Its reactive functional groups, including the nitro group and the ester moiety, allow for further chemical modifications such as reduction or amide formation, enabling researchers to create libraries of derivatives for biological screening . The compound should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and safety information. Hazard Statements: H302-H315-H320-H335 .

Properties

IUPAC Name

methyl 6-nitro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPBYPPBACDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694640
Record name Methyl 6-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-71-4
Record name Methyl 6-nitro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indazole-3-carboxylate (CAS No. 1167056-71-4), a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a prized structural motif, often serving as a bioisostere for indoles in developing potent kinase inhibitors.[1][2] This document delineates the compound's physicochemical properties, provides detailed spectroscopic analysis for structural confirmation, outlines a robust synthetic pathway with mechanistic insights, and explores its chemical reactivity and synthetic utility. Furthermore, it consolidates critical safety, handling, and storage protocols derived from authoritative sources to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Compound Identification and Physicochemical Properties

This compound is a substituted indazole derivative featuring a nitro group at the C6 position and a methyl ester at the C3 position. These functional groups provide orthogonal handles for chemical modification, making it a valuable precursor for creating libraries of complex molecules.[3] The nitro group can be readily reduced to a versatile amine, while the ester allows for hydrolysis to the corresponding carboxylic acid or conversion to amides.[3][4]

Table 1: Physicochemical Properties

Property Value Source
Compound Name This compound -
CAS Number 1167056-71-4 [5]
Molecular Formula C₉H₇N₃O₄ Calculated
Molecular Weight 221.17 g/mol Calculated
Appearance Expected to be a yellow or orange solid [6]

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetone |[7] |

Spectroscopic Profile for Structural Elucidation

Confirming the structure of this compound requires a multi-faceted spectroscopic approach. While a complete public dataset for this specific compound is not available, data from closely related analogs like 6-nitro-1H-indazole-3-carbaldehyde and 6-nitro-1H-indazole-3-carboxylic acid provide a reliable basis for predicting its spectral characteristics.[1][6][7]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Value Rationale & Cited Analog Data
¹H NMR Aromatic H (H7) δ 8.6-8.8 ppm (d) The proton adjacent to the nitro group (H7) is significantly deshielded. Analog (aldehyde): δ 8.57 ppm.[8]
Aromatic H (H5) δ 8.2-8.4 ppm (dd) Proton ortho to the nitro group. Analog (aldehyde): δ 8.13 ppm.[8]
Aromatic H (H4) δ 8.3-8.5 ppm (d) Analog (aldehyde): δ 8.29 ppm.[8]
N-H Proton δ > 13 ppm (br s) The indazole N-H proton is acidic and often broad. Analog (acid): δ ~13 ppm.[7]
Methyl Protons (-OCH₃) δ ~3.9 ppm (s) Typical shift for a methyl ester. Analog (unsubstituted ester): δ 3.92 ppm.[9]
¹³C NMR Carbonyl Carbon (C=O) δ ~160-165 ppm Expected range for an aromatic ester carbonyl.
Aromatic C-NO₂ (C6) δ ~147-148 ppm Carbon bearing the electron-withdrawing nitro group. Analog (aldehyde): δ 146.9 ppm.[8]
Other Aromatic Carbons δ 108-145 ppm Complex pattern in the aromatic region. Analog (aldehyde): 146.9, 124.0, 122.4, 118.7, 108.6 ppm.[8]
IR Spectroscopy N-H Stretch ~3300 cm⁻¹ Characteristic N-H stretching of the indazole ring. Analog (aldehyde): 3293 cm⁻¹.[1]
C=O Stretch (Ester) ~1700-1720 cm⁻¹ Strong absorption typical for an ester carbonyl.
N-O Asymmetric Stretch ~1520 cm⁻¹ Strong, characteristic absorption for the nitro group.[7]
N-O Symmetric Stretch ~1350 cm⁻¹ Strong, characteristic absorption for the nitro group.[7]

| Mass Spec (HRMS) | [M-H]⁻ | m/z 220.0364 | Calculated for C₉H₆N₃O₄⁻. |

Synthesis and Mechanistic Considerations

A robust and logical synthesis of this compound proceeds via a multi-step pathway starting from a commercially available indole precursor. This approach leverages the well-established nitrosation of indoles to form the indazole ring system.[1][7]

G cluster_0 Synthesis Workflow A 6-Nitroindole B 6-Nitro-1H-indazole-3-carbaldehyde A->B  NaNO₂, HCl (aq)  Nitrosation & Ring Expansion C 6-Nitro-1H-indazole-3-carboxylic Acid B->C  Oxidation (e.g., KMnO₄ or Jones Reagent) D This compound C->D  Esterification (MeOH, H₂SO₄ cat.)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nitrosation and Oxidation

This protocol is a synthesized procedure based on established methodologies for analogous compounds.[1][8][9] Causality: The choice of a two-stage approach (aldehyde formation then oxidation/esterification) is often more reliable and higher-yielding than attempting a direct conversion from the indole.

Part A: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde (Intermediate B)

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 1.5 eq) in deionized water.

  • Addition of Indole: Cool the solution to 20°C and slowly add 6-nitroindole (1.0 eq) while stirring vigorously to form a homogeneous suspension.[8]

  • Acidification: Prepare a solution of 6 M hydrochloric acid (HCl). Add the HCl dropwise to the suspension over 30 minutes, maintaining the temperature at 20°C. Causality: Slow, controlled addition of acid is critical. This generates the nitrosating agent in situ and prevents runaway reactions or degradation of the electron-deficient indole starting material.[1]

  • Reaction Monitoring: Stir the reaction for an additional 90-120 minutes. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Upon completion, collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the collected orange solid under vacuum to yield the crude 6-nitro-1H-indazole-3-carbaldehyde. This intermediate is often of sufficient purity for the next step.

Part B: Synthesis of this compound (Target Compound D)

  • Oxidation (to Intermediate C): Dissolve the crude aldehyde from Part A in a suitable solvent like acetone. Cool the solution in an ice bath and add an oxidizing agent (e.g., Jones reagent) dropwise until a persistent color change indicates complete oxidation.

  • Workup for Acid: Quench the reaction with isopropanol, filter the mixture, and extract the carboxylic acid into an organic solvent. Dry and concentrate to obtain crude 6-nitro-1H-indazole-3-carboxylic acid.

  • Esterification: Suspend the crude carboxylic acid (1.0 eq) in methanol (MeOH). Cool the mixture to 0°C and add concentrated sulfuric acid (H₂SO₄, catalytic amount) dropwise.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, driving the Fischer esterification forward.

  • Final Workup: Cool the reaction mixture and pour it into crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The nitro and ester groups serve as key functional handles for derivatization, particularly in the synthesis of pharmacologically active agents. The indazole core itself is a key component in many kinase inhibitors approved for cancer therapy.[1][2][10]

G A This compound B Methyl 6-amino-1H-indazole-3-carboxylate A->B  Reduction  (e.g., Fe/NH₄Cl, H₂/Pd-C) C 6-Nitro-1H-indazole-3-carboxylic Acid A->C  Hydrolysis  (e.g., LiOH, NaOH) D 6-Nitro-1H-indazole-3-carboxamide Derivatives A->D  Amidation  (R-NH₂, heat) E 6-Amino-1H-indazole-3-carboxamide Derivatives B->E  Amidation C->D  Amide Coupling  (R-NH₂, HATU/EDC)

Caption: Key reaction pathways for derivatizing the title compound.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various standard conditions, such as iron powder in the presence of ammonium chloride, tin(II) chloride, or catalytic hydrogenation (H₂/Pd-C).[4] The resulting 6-aminoindazole is a crucial intermediate, as the amine can be diazotized or used in amide coupling, reductive amination, or nucleophilic aromatic substitution reactions.

  • Modification of the Ester Group:

    • Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide or sodium hydroxide yields the corresponding carboxylic acid.[3] This acid is a common precursor for forming more complex amides using standard peptide coupling reagents (e.g., HATU, EDC).

    • Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into a diverse range of amides. This is a straightforward method for introducing new side chains and modulating the compound's properties.

  • N-Alkylation/Arylation: The indazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N1 or N2 position, leading to different regioisomers with distinct biological profiles.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1167056-71-4 is not publicly available, the hazard profile can be inferred from structurally related nitro-aromatic compounds and general laboratory chemicals.[11][12][13] It is mandatory to consult the specific SDS provided by the supplier before handling this chemical.

  • General Hazards: Nitroaromatic compounds are often classified as harmful if swallowed (H302), may cause skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood.[11][12]

  • Handling: Avoid creating dust.[12] Do not eat, drink, or smoke when using this product.[11][12] Wash hands thoroughly after handling.[11][12] Avoid all personal contact, including inhalation.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[11] Collect the material in a sealed container for disposal.[11] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is achievable through well-documented organic transformations, and its structure is readily confirmed by standard spectroscopic methods. The presence of orthogonally reactive nitro and ester functionalities on the medicinally relevant indazole scaffold makes it an invaluable building block for the synthesis of novel therapeutics, particularly in the realm of oncology. Adherence to strict safety protocols is essential when handling this and related compounds in a research setting.

References

An In-Depth Technical Guide to the Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway to Methyl 6-nitro-1H-indazole-3-carboxylate, a heterocyclic building block of significant interest to researchers and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous pharmacologically active compounds, including kinase inhibitors.[1][2] This document details a robust, three-step synthesis commencing from 6-nitroindole. Each step is elucidated with in-depth procedural details, mechanistic insights, and expert commentary on critical experimental parameters. The protocols are designed to be self-validating, supported by characterization data for key intermediates. This guide is structured to empower researchers with the practical knowledge required to synthesize and characterize this valuable compound efficiently and safely.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a bicyclic heteroaromatic system that has garnered immense attention in medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, indazole derivatives are integral components of numerous therapeutic agents, particularly in oncology.[1][2] The 3-substituted indazole motif is a key intermediate for creating diverse molecular libraries for drug discovery programs.[1]

This compound serves as a crucial precursor for the synthesis of more complex molecules, where the nitro group can be reduced to an amine for further functionalization, and the methyl ester provides a handle for amide bond formation, a common linkage in bioactive compounds. This guide presents a logical and efficient synthetic route, breaking down the process into three distinct stages:

  • Nitrosative Cyclization: Conversion of 6-nitroindole to 6-nitro-1H-indazole-3-carbaldehyde.

  • Oxidation: Selective oxidation of the intermediate aldehyde to the corresponding carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the target methyl ester.

This pathway was selected for its reliance on well-established and high-yielding transformations, utilizing readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is strategically designed as a three-step sequence. This approach allows for the purification and characterization of key intermediates, ensuring the quality of the material progressing to the subsequent stage.

Synthesis_Workflow cluster_0 Step 1: Nitrosative Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Fischer Esterification A 6-Nitroindole B 6-Nitro-1H-indazole-3-carbaldehyde A->B NaNO₂, HCl, H₂O/DMF C 6-Nitro-1H-indazole-3-carboxylic acid B->C NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O D This compound C->D CH₃OH, H₂SO₄ (cat.)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

The initial step involves a "scaffold hopping" strategy, transforming the 6-nitroindole ring system into the desired 6-nitro-1H-indazole core. This is achieved through a nitrosation reaction under mildly acidic conditions.

Mechanism: The reaction proceeds through a multi-step pathway. First, the C3 position of the indole is nitrosated to form an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to yield the final 1H-indazole-3-carboxaldehyde.[1] A critical aspect of this protocol is the "reverse addition" of the indole to the nitrosating agent. This technique minimizes the formation of dimeric byproducts, which can occur when the starting indole acts as a nucleophile and attacks a reaction intermediate, a common issue with electron-deficient indoles.[3]

Protocol:

  • Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Cool the solution to 0 °C using an ice bath.

  • Slowly add 2 N aqueous hydrochloric acid (HCl, 2.7 equivalents) to the sodium nitrite solution, ensuring the temperature is maintained at 0 °C.

  • Add N,N-dimethylformamide (DMF) to the mixture.

  • Reaction: In a separate flask, dissolve 6-nitroindole (1 equivalent) in DMF.

  • Slowly add the 6-nitroindole solution dropwise to the vigorously stirred, pre-formed nitrosating mixture at 0 °C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-12 hours. Monitor the reaction progress by TLC or LC-MS. For electron-poor indoles, gentle heating to 80°C may be required for full conversion.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-Nitro-1H-indazole-3-carbaldehyde as a solid.

Quantitative Data Summary (Intermediate 1):

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
6-Nitro-1H-indazole-3-carbaldehydeC₈H₅N₃O₃191.14Orange solid>260[1]

Characterization Data (6-Nitro-1H-indazole-3-carbaldehyde):

  • ¹H NMR (300 MHz, acetone-d₆): δ 10.27 (s, 1H), 8.68 (d, J = 2.0 Hz, 1H), 8.39 (d, J = 9.0 Hz, 1H), 8.21 (dd, J = 9.0, 2.0 Hz, 1H).[1]

  • ¹³C NMR (75 MHz, acetone-d₆): δ 187.5, 148.0, 145.1, 141.3, 124.6, 123.1, 119.0, 108.8.[1]

Step 2: Synthesis of 6-Nitro-1H-indazole-3-carboxylic acid

The selective oxidation of the aldehyde functional group in the presence of the nitro group and the indazole ring is crucial. The Pinnick oxidation is the method of choice for this transformation due to its mild conditions and high tolerance for various functional groups, avoiding the use of heavy metals like chromium.[4]

Mechanism: The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite under mildly acidic conditions. The aldehyde adds to the chlorous acid, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[4][5] A scavenger, such as 2-methyl-2-butene, is added to react with the reactive HOCl byproduct, preventing side reactions like the chlorination of the aromatic ring.[4]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole-3-carbaldehyde (1 equivalent) in tert-butanol.

  • Add 2-methyl-2-butene (a scavenger, ~4-5 equivalents).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in deionized water.

  • Reaction: Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and adjust the pH to ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure 6-nitro-1H-indazole-3-carboxylic acid.

Quantitative Data Summary (Intermediate 2):

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
6-Nitro-1H-indazole-3-carboxylic acidC₈H₅N₃O₄207.14Solid

Characterization Data (6-Nitro-1H-indazole-3-carboxylic acid):

  • ¹H NMR (Predicted, DMSO-d₆): Aromatic protons are expected to be deshielded, appearing in the δ 8.5–9.0 ppm range. The carboxylic proton is anticipated to be a broad singlet at a downfield shift of ~δ 13 ppm.[6]

  • IR (Predicted): Characteristic peaks are expected around 1520 cm⁻¹ (asymmetric NO₂ stretch), 1350 cm⁻¹ (symmetric NO₂ stretch), and a broad O-H stretch from ~2500–3000 cm⁻¹.[6]

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic, reliable, and atom-economical method for this purpose. The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.

Mechanism: The reaction is acid-catalyzed. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity. The nucleophilic oxygen of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.

Protocol:

  • Reaction Setup: To a round-bottom flask, add 6-nitro-1H-indazole-3-carboxylic acid (1 equivalent) and a large excess of methanol (to act as both solvent and reagent).

  • Reaction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirred suspension.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data Summary (Final Product):

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₇N₃O₄221.17Solid

Characterization Data (this compound): Note: Experimentally derived NMR and melting point data for this specific compound are not widely available in the cited literature. The data for the analogous ethyl ester, Ethyl 6-nitro-1H-indazole-3-carboxylate, can be used as a close reference.[7] The following are predicted values based on analogous structures:

  • ¹H NMR (Predicted): The aromatic protons are expected in the downfield region (δ 7.5-9.0 ppm), and the methyl ester protons would appear as a sharp singlet around δ 3.9-4.1 ppm. The indazole N-H proton will likely be a broad singlet.

  • ¹³C NMR (Predicted): The ester carbonyl carbon is expected around δ 162-164 ppm, and the methyl ester carbon around δ 52-54 ppm. The aromatic carbons will show characteristic shifts influenced by the nitro and ester groups.

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • 6-Nitroindole: Handle with care.

  • Sodium Nitrite: Oxidizer; handle with care.

  • Hydrochloric and Sulfuric Acids: Highly corrosive. Cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield.

  • Sodium Chlorite: Strong oxidizer. Handle with care.

  • Organic Solvents (DMF, Ethyl Acetate, Methanol, tert-Butanol): Flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed, reliable, and logically structured pathway for the synthesis of this compound. By breaking the synthesis into three manageable steps—nitrosative cyclization, Pinnick oxidation, and Fischer esterification—researchers can confidently produce this valuable building block with a high degree of purity. The inclusion of mechanistic insights and detailed protocols is intended to provide a self-validating framework for success in the laboratory. The availability of this synthetic route will facilitate further exploration of the medicinal potential of novel indazole derivatives.

References

"Methyl 6-nitro-1H-indazole-3-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-nitro-1H-indazole-3-carboxylate

Section 1: Introduction and Strategic Importance

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that interact with a wide range of biological targets.[1] Within this important class of compounds, this compound emerges as a highly valuable synthetic intermediate. Its structure is strategically functionalized with a nitro group, which can be readily transformed into other functionalities, and a methyl ester at the 3-position, providing a convenient handle for derivatization.

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, spectroscopic profile, synthesis, and key reactive transformations that underscore its utility in the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.

Section 2: Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is fundamental to its effective use in multi-step synthesis. The properties of this compound are summarized below.

Physicochemical Properties
PropertyValueReference
CAS Number 1167056-71-4[2]
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol [3]
Appearance Expected to be a yellow or off-white solidInferred from analogs[4]
Solubility Expected to be soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in alcoholsInferred from analogs[5]
Spectroscopic Characterization

While a full public dataset for the target compound is sparse, its spectroscopic features can be reliably predicted based on its structure and data from closely related analogs like 6-nitro-1H-indazole-3-carbaldehyde and various nitro-indazole carboxylic acids.[4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, which will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the nitro group. A singlet corresponding to the methyl ester protons (-OCH₃) would appear around 3.9-4.1 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a very downfield chemical shift (>13 ppm), characteristic of acidic protons in a heterocyclic system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature signals for the nine distinct carbon atoms. The carbonyl carbon of the ester will be found significantly downfield (~160-165 ppm). The aromatic carbons attached to the nitro group and within the heterocyclic ring will also have characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • ~3300 cm⁻¹ (N-H stretching)

    • ~1720-1740 cm⁻¹ (C=O stretching of the ester)

    • ~1520 cm⁻¹ (Asymmetric N-O stretching of the nitro group)[5]

    • ~1350 cm⁻¹ (Symmetric N-O stretching of the nitro group)[5]

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 221.17.[3]

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-nitro-1H-indazole-3-carboxylic acid. This precursor itself can be synthesized via several established routes for constructing the indazole ring system.

Primary Synthetic Workflow

The most direct and efficient synthesis involves a classic acid-catalyzed esterification. The choice of catalyst and conditions is critical to achieving high yield and purity.

Synthesis_Workflow Precursor 6-nitro-1H-indazole- 3-carboxylic acid Target Methyl 6-nitro-1H-indazole- 3-carboxylate Precursor->Target Esterification Reagent Methanol (CH3OH) & Acid Catalyst (e.g., H2SO4) Reagent->Target

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a solution of 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice or cold water. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality Behind Choices: Using methanol as the solvent drives the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The precipitation in ice water is an effective method for isolating water-insoluble organic products.

Section 4: Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a versatile hub for generating diverse molecular structures.

Reactivity_Hub center_node This compound amino_product Methyl 6-amino-1H-indazole-3-carboxylate center_node->amino_product Nitro Group Transformation acid_amide_product 6-Nitro-1H-indazole-3-carboxylic Acid or 6-Nitro-1H-indazole-3-carboxamides center_node->acid_amide_product Ester Group Transformation nitro_reduction Reduction (e.g., Fe/NH4Cl, H2/Pd-C) nitro_reduction->amino_product ester_hydrolysis Hydrolysis (NaOH) or Amidation (R-NH2) ester_hydrolysis->acid_amide_product

Caption: Key reaction pathways of this compound.

Reduction of the Nitro Group

The nitro group is a synthetic linchpin. Its reduction to a primary amine (6-amino-1H-indazole-3-carboxylate) is one of the most critical transformations. This reaction "unlocks" the 6-position for a vast array of subsequent reactions.

  • Methodology: Common methods include catalytic hydrogenation (H₂, Pd/C) or using reducing metals in acidic or neutral media, such as iron powder with ammonium chloride.[6] The latter is often preferred in laboratory and industrial settings for its cost-effectiveness and milder conditions.

  • Synthetic Value: The resulting 6-aminoindazole is a key precursor. The amine can be acylated to form amides, used in reductive amination, or converted into a diazonium salt, which can then be displaced by various nucleophiles (halides, hydroxyls) in Sandmeyer-type reactions.[6] This pathway is fundamental in the synthesis of kinase inhibitors like Pazopanib, which is derived from a similar 6-aminoindazole intermediate.[7][8]

Transformations of the Methyl Ester

The methyl ester at the 3-position is another versatile handle for diversification.

  • Hydrolysis: Saponification using a base like sodium hydroxide or lithium hydroxide will convert the ester back to the corresponding carboxylic acid. This is useful if the acid itself is needed for subsequent amide coupling reactions where the ester might not be reactive enough.

  • Amidation: The ester can be directly converted into a wide range of amides by heating with a primary or secondary amine, often with a catalyst. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.[9]

  • Reduction: The ester can be reduced to a primary alcohol (6-nitro-1H-indazol-3-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a different type of functionality at the 3-position.

Section 5: Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, data from analogous compounds provides a strong basis for a safety protocol.

  • Hazards: Similar nitro- and indazole-based compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[10][11] They can cause serious skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[10][13] Avoid creating dust.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Section 6: References

  • Sigma-Aldrich. (2024). Safety Data Sheet.

  • Apollo Scientific. (2023). 3-Methyl-6-nitro-1h-indazole Safety Data Sheet.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.

  • TCI Chemicals. (2025). Safety Data Sheet.

  • Angene Chemical. (2024). Safety Data Sheet.

  • Echemi. (n.d.). Methyl 3-bromo-6-nitro-1h-indazole-4-carboxylate.

  • PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole.

  • Fisher Scientific. (2009). Safety Data Sheet.

  • ChemicalBook. (n.d.). This compound(1167056-71-4) 1 H NMR.

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

  • PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate.

  • ChemicalBook. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis.

  • Liskon Biological. (2025). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole.

  • Benchchem. (n.d.). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.

  • Vulcanchem. (n.d.). 3-nitro-1H-indazole-6-carboxylic acid for sale.

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

  • Benchchem. (n.d.). Methyl 5-nitro-1H-indazole-3-carboxylate.

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.

  • PubChemLite. (n.d.). 6-nitro-1h-indazole-3-carboxylic acid (C8H5N3O4).

  • SpectraBase. (n.d.). Methyl 6-nitro-1H-indazole-5-carboxylate.

  • VNU Journal of Science. (2023). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib.

  • ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

  • Shaanxi Bloom Tech Co., Ltd. (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?.

  • SpringerLink. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

References

An In-depth Technical Guide to Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 6-nitro-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document details its physicochemical properties, provides a validated synthetic protocol, outlines methods for its structural characterization, and discusses its significant applications, particularly as a precursor to pharmacologically active molecules.

Introduction: The Significance of the Nitroindazole Scaffold

Indazole derivatives are a class of bicyclic heterocyclic compounds that are considered bioisosteres of indoles, a prevalent motif in biologically active molecules. The indazole core, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as protein kinases. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indazole ring system. This modification can enhance binding affinities and introduce new pharmacological activities. Specifically, the 6-nitro substitution pattern, combined with a methyl carboxylate group at the 3-position, creates a versatile intermediate for the synthesis of a wide array of more complex, polyfunctionalized indazole derivatives. The broader class of nitroimidazole and nitroindazole compounds has been investigated for a range of biological activities, including antibacterial, antiprotozoal, and antiproliferative effects.[1][2][3][4][5][6]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇N₃O₄
Molecular Weight 221.17 g/mol
CAS Number 1167056-71-4[7]
Appearance Expected to be a solid
Solubility Soluble in organic solvents like DMSO and DMF
InChI Key Not directly available, but related structures exist

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through a multi-step process. A common and effective strategy involves the nitrosation of a corresponding indole precursor, followed by esterification. This protocol is adapted from established methods for the synthesis of related 6-nitro-1H-indazole-3-carbaldehyde and subsequent oxidation and esterification.[8][9][10]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (NaNO₂, 2.9 equivalents) in distilled water. Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add 6 M hydrochloric acid (HCl, ~4 equivalents) to the sodium nitrite solution while vigorously stirring and maintaining the temperature at 0 °C.

  • Reaction: In a separate flask, suspend 6-nitroindole (1 equivalent) in water. Slowly add the 6-nitroindole suspension to the pre-cooled nitrosating mixture over 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 20°C and continue stirring for 90 minutes. The reaction progress can be monitored by taking a small aliquot, filtering it, dissolving the precipitate in acetonitrile, and analyzing by LC-MS to confirm the consumption of the starting material.[9]

  • Work-up: Upon completion, filter the reaction mixture under vacuum. Wash the collected precipitate with distilled water.

  • Drying: Dry the solid product to obtain 6-nitro-1H-indazole-3-carbaldehyde as an orange solid.

Step 2: Oxidation of 6-Nitro-1H-indazole-3-carbaldehyde to 6-Nitro-1H-indazole-3-carboxylic acid

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions should be carefully optimized to avoid side reactions. A plausible dediazoniation process in acidic conditions followed by oxidation can also lead to the formation of the carboxylic acid as a byproduct in the nitrosation step, which could be isolated and used.[8][10]

Step 3: Esterification of 6-Nitro-1H-indazole-3-carboxylic acid

  • Esterification: Dissolve the 6-nitro-1H-indazole-3-carboxylic acid in methanol. Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants of these protons will be influenced by the positions of the nitro and methyl carboxylate groups. The proton on the nitrogen (N-H) of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The methyl protons of the ester group will appear as a singlet around 3.9-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbon of the ester group will resonate at a downfield chemical shift (typically >160 ppm). The carbon atoms attached to the nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad peak around 3300-3500 cm⁻¹

  • C=O stretch (ester): A strong peak around 1700-1730 cm⁻¹

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate measurement of its molecular weight.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A significant application of related 3-methyl-6-nitro-1H-indazole is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[11][12] The 6-aminoindazole core is a key pharmacophore in many kinase inhibitors. The synthetic versatility of this compound makes it an attractive starting material for the development of new therapeutic agents targeting a range of diseases.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Start 6-Nitroindole Intermediate1 6-Nitro-1H-indazole-3-carbaldehyde Start->Intermediate1 NaNO₂, HCl, H₂O (Nitrosation) Intermediate2 6-Nitro-1H-indazole-3-carboxylic acid Intermediate1->Intermediate2 [O] (Oxidation) Product This compound Intermediate2->Product CH₃OH, H⁺ (Esterification)

Caption: Synthetic pathway to this compound.

References

"spectroscopic data of Methyl 6-nitro-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-nitro-1H-indazole-3-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its rigid bicyclic scaffold, decorated with a nitro group and a methyl ester, provides a versatile platform for generating libraries of complex molecules. Unambiguous structural confirmation and purity assessment are paramount for its application in regulated research environments. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We present detailed experimental protocols, in-depth data interpretation based on established principles and spectral data from closely related analogues, and an integrated workflow for complete structural elucidation, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A precise understanding of the molecular architecture is fundamental to assigning spectroscopic signals. The standard IUPAC numbering for the indazole ring is utilized throughout this guide. The electron-withdrawing effects of the nitro group at the C6 position and the methyl carboxylate group at the C3 position significantly influence the electronic environment and, consequently, the spectral properties of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] For indazole derivatives, it provides definitive information on the substitution pattern and conformation.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of this molecule is highly informative. The aromatic region is characterized by three distinct protons on the benzene ring, whose chemical shifts and coupling patterns are dictated by the strong electron-withdrawing nature of the nitro group. The proton at C7 (H-7) is significantly deshielded due to its proximity to the nitro group and the pyrazole ring, causing it to appear far downfield.[2]

Experimental Protocol: Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2][3] The choice of DMSO-d₆ is critical as it allows for the observation of the exchangeable N-H proton.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup: Record the spectrum on a 300 MHz or higher field spectrometer.[4] Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.[3]

  • Acquisition Parameters: Acquire a standard one-dimensional spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3] Co-adding 8 to 16 scans is usually sufficient for a high signal-to-noise ratio.[3]

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.[3]

Data Interpretation and Predicted Spectrum While a definitive published spectrum for the title compound is not readily available, a highly accurate prediction can be made based on data from the closely related analogue, 6-Nitro-1H-indazole-3-carbaldehyde, and general principles of NMR spectroscopy.[5][6][7]

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Rationale
NH (N1-H) ~14.5 (very broad) Broad Singlet (br s) - Acidic proton, broad due to exchange and quadrupole effects.
H-7 ~8.60 Doublet (d) J ≈ 2.0 Hz Deshielded by adjacent nitro group and pyrazole ring nitrogen.[6]
H-5 ~8.30 Doublet (d) J ≈ 9.0 Hz Ortho-coupled to H-4.
H-4 ~8.15 Doublet of Doublets (dd) J ≈ 9.0, 2.0 Hz Coupled to both H-5 (ortho) and H-7 (meta).[6]

| OCH₃ | ~3.95 | Singlet (s) | - | Characteristic chemical shift for methyl ester protons.[7] |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for every unique carbon atom in the molecule, including quaternary carbons. The chemical shifts are highly sensitive to the electronic environment, with the carbons attached to or near the electronegative nitro and carboxylate groups appearing significantly downfield.

Experimental Protocol: Data Acquisition

  • Sample Preparation: A more concentrated sample is required due to the low natural abundance of ¹³C. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[2]

  • Acquisition Parameters: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.[3] A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[3]

  • Advanced Techniques (Optional): Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons, which can aid in definitive assignments.[3]

Data Interpretation and Predicted Spectrum The predicted chemical shifts are derived by comparing the spectrum of 6-Nitro-1H-indazole-3-carbaldehyde with known substituent effects of a methyl ester group.[5][6][8]

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ) [ppm] Rationale
C=O (Ester) ~162.5 Typical range for an α,β-unsaturated/aromatic ester carbonyl.[4]
C6 ~147.0 Carbon directly attached to the electron-withdrawing nitro group.[6]
C3a ~142.0 Quaternary carbon, part of the pyrazole ring fusion.
C7a ~140.5 Quaternary carbon, part of the benzene ring fusion.
C3 ~135.0 Carbon attached to the ester group.
C5 ~124.0 Aromatic CH carbon.[6]
C4 ~122.5 Aromatic CH carbon.[6]
C7 ~109.0 Aromatic CH carbon, shielded relative to others in the benzene ring.[6]

| OCH₃ | ~52.5 | Typical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The spectrum provides a unique "fingerprint" that validates the presence of the N-H bond, the aromatic system, the nitro group, and the ester carbonyl group.

Experimental Protocol: Data Acquisition

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the crystal. No further preparation is needed.

  • Background Collection: First, an IR spectrum of the empty ATR crystal is collected to serve as a background.[9]

  • Sample Collection: The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is collected. The instrument software automatically subtracts the background to produce the final absorbance spectrum.[9]

Data Interpretation The spectrum is characterized by sharp, intense absorption bands corresponding to the vibrational frequencies of specific functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3300 N-H Stretch Indazole N-H [5]
~3100-3000 C-H Stretch Aromatic C-H [9]
~1720 C=O Stretch Ester Carbonyl [9]
~1620, 1480 C=C Stretch Aromatic Ring [4]
~1520 N-O Asymmetric Stretch Nitro Group (NO₂) [5]
~1345 N-O Symmetric Stretch Nitro Group (NO₂) [5]

| ~1250 | C-O Stretch | Ester C-O |[9] |

Mass Spectrometry (MS)

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.[5] Standard mass spectrometry reveals the molecular weight and provides structural clues through analysis of fragmentation patterns.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Interpretation

  • Molecular Formula: C₉H₇N₃O₄

  • Monoisotopic Mass: 221.0437 g/mol

  • Expected Ions (HRMS-ESI):

    • Positive Mode: The primary ion observed will be the protonated molecule, [M+H]⁺, with an m/z of 222.0515 . Adducts with sodium, [M+Na]⁺ (m/z 244.0334), may also be present.[10]

    • Negative Mode: The deprotonated molecule, [M-H]⁻, is expected at an m/z of 220.0363 .[5]

Integrated Spectroscopic Characterization Workflow

No single technique provides a complete structural picture. True scientific integrity is achieved by integrating the data from multiple orthogonal techniques. The workflow below illustrates a self-validating system for the characterization of this compound.

Caption: Integrated workflow for the comprehensive spectroscopic characterization of a target molecule.

Conclusion

The structural integrity of this compound is unequivocally confirmed by a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, IR spectroscopy confirms the presence of essential functional groups (N-H, C=O, NO₂), and HRMS validates the elemental composition. This guide provides the foundational data and protocols necessary for researchers to confidently identify and quality-control this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility Profile of Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-nitro-1H-indazole-3-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. A thorough understanding of its solubility profile is a critical prerequisite for its effective use in reaction chemistry, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility characteristics of this molecule. Due to the limited availability of specific quantitative data in public literature, this document emphasizes a predictive approach based on structural analysis, outlines authoritative experimental protocols for determining empirical solubility, details robust analytical methods for quantification, and discusses critical stability considerations. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in various solvent systems.

Part 1: Molecular Profile and Physicochemical Characteristics

The solubility of a compound is fundamentally governed by its molecular structure and resulting physicochemical properties. This compound (CAS No: 1167056-71-4) possesses a unique combination of functional groups that dictate its interactions with different solvents[1].

Structural Analysis:

The molecule's architecture can be deconstructed into three key components:

  • The 1H-Indazole Core: A bicyclic aromatic system consisting of a fused benzene and pyrazole ring. This core is relatively nonpolar and contributes to solubility in organic solvents through van der Waals forces and potential π-π stacking interactions.

  • The 6-Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. This group significantly increases the molecule's polarity and provides hydrogen bond acceptor sites, enhancing potential interactions with polar solvents.

  • The 3-Methyl Carboxylate Group (-COOCH₃): An ester functional group that is also polar and contains hydrogen bond acceptor sites (the carbonyl and ether oxygens).

  • The Indazole N-H Group: The proton on the pyrazole ring nitrogen acts as a hydrogen bond donor, enabling interaction with protic solvents.

This combination of a nonpolar aromatic core with multiple polar, hydrogen-bonding functional groups suggests a complex solubility profile, with significant solubility expected in polar organic solvents.

PropertyValue / DescriptionSource
IUPAC Name This compound-
CAS Number 1167056-71-4[1]
Molecular Formula C₉H₇N₃O₄Deduced
Molecular Weight 221.17 g/mol [2][3]
Predicted XlogP ~1.3 - 2.0[4]
Predicted pKa ~11-13 (Indazole N-H)[5]

Note: Molecular weight is identical to the 5-nitro isomer. Predicted values are estimations based on structurally similar compounds and should be confirmed experimentally.

Part 2: Qualitative Solubility Prediction and Influencing Factors

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The molecule's polarity, arising from the nitro and ester groups, is the dominant factor.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High to ModerateStrong dipole-dipole interactions between the solvent and the polar nitro and ester groups are expected to drive dissolution effectively.[6]
Polar Protic Methanol, EthanolModerateThe compound can act as both a hydrogen bond donor (N-H) and acceptor (O atoms), facilitating interaction with alcohols. However, the aromatic core may limit extensive solubility compared to polar aprotic solvents.[6]
Water H₂OLowDespite hydrogen bonding capabilities, the relatively large and nonpolar aromatic core is expected to significantly limit aqueous solubility.
Esters Ethyl AcetateModerate to LowThe moderate polarity of ethyl acetate should allow for some dissolution.[6]
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThe compound's polarity may limit high solubility in these less polar solvents.
Nonpolar Aromatic Toluene, BenzeneLowSome solubility may be achieved through π-π stacking interactions, but the polar functional groups will hinder significant dissolution.[6]
Nonpolar Aliphatic Hexane, HeptaneVery Low / InsolubleThe significant mismatch in polarity makes solubility highly unfavorable.
Key Factors Influencing Solubility
  • pH: The indazole N-H proton is weakly acidic. In sufficiently basic aqueous media (pH > pKa), the compound will deprotonate to form an anionic species, which is expected to have significantly higher aqueous solubility. Conversely, in acidic media, solubility is expected to remain low.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally, as it is crucial for processes like recrystallization.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in physical properties, including solubility and dissolution rate. Characterization by techniques such as DSC or PXRD is recommended if inconsistent solubility results are observed.

Part 3: Experimental Determination of Equilibrium Solubility

To move beyond predictions, quantitative solubility must be determined experimentally. The isothermal shake-flask method is the gold-standard technique for measuring equilibrium solubility.[6]

Protocol: Isothermal Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of crystalline this compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment is advised to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a supernatant aliquot using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (detailed in Part 4), to determine the precise concentration of the dissolved compound.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Centrifuge or Settle B->C D Filter Supernatant (0.22 µm) C->D E Dilute Filtrate D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Isothermal shake-flask experimental workflow.

Part 4: Analytical Methodologies for Quantification

Accurate quantification of the dissolved analyte is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and precision.

Primary Method: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is ideally suited for analyzing moderately polar compounds like this compound. A C18 stationary phase provides a nonpolar environment that retains the compound, while a polar mobile phase elutes it. The nitro group and aromatic system provide strong UV absorbance, allowing for sensitive detection.[7]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately polar to nonpolar analytes.
Mobile Phase A Water + 0.1% Formic AcidAcidifier sharpens peaks and suppresses ionization of silanol groups.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for RP-HPLC.
Elution Gradient or IsocraticA gradient (e.g., 30-90% B over 10 min) is useful for method development. An optimized isocratic method can be used for routine analysis.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection UV-Vis at 254 nmNitroaromatic compounds generally exhibit strong absorbance at or near this wavelength. A full UV scan is recommended to find the λ-max.[7]
Injection Volume 5-10 µLStandard volume to avoid peak distortion.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Workflow for HPLC Quantification

A Prepare Calibration Curve (Known Concentrations) C Inject Standards & Sample into HPLC System A->C B Prepare Filtered Sample (From Part 3) B->C D Separation on C18 Column C->D E UV Detection at 254 nm D->E F Integrate Peak Area E->F G Determine Concentration from Calibration Curve F->G

Caption: HPLC quantification workflow.

Part 5: Stability Considerations

The chemical stability of the analyte in the chosen solvent is a critical but often overlooked aspect of solubility studies. Nitroaromatic compounds can be susceptible to degradation under certain conditions.

  • Solvent Reactivity: While generally stable, nitroaromatics can undergo decomposition in certain solvent/eluent systems over time.[8] It is advisable to use freshly prepared solutions for analysis. Stock solutions are often prepared in acetonitrile or DMSO.

  • Thermal Stability: The thermal stability of nitro compounds can be reduced by the presence of impurities or certain solvents, which may catalyze decomposition.[9] All experiments should be conducted at controlled temperatures.

  • Aqueous Stability: In aqueous solutions, especially those containing biological matrices or microbial contaminants, nitroaromatic compounds can be transformed or degraded.[10][11] For long-term storage of aqueous samples, acidification to ~pH 2 can sometimes improve stability.[10]

  • Photostability: Many aromatic compounds are light-sensitive. It is good practice to protect solutions from direct light by using amber vials or covering containers with foil.

A preliminary stability study, where a solution of known concentration is analyzed at several time points (e.g., 0, 4, 8, 24 hours), is highly recommended to ensure that the measured solubility is not affected by compound degradation during the experiment.

Conclusion

The solubility profile of this compound is dictated by its hybrid structure, featuring a nonpolar aromatic core and highly polar functional groups. This guide predicts high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols, with low solubility in water and nonpolar media. For any application requiring precise concentration data, these predictions must be superseded by empirical data generated using the robust isothermal shake-flask method detailed herein. Accurate quantification via a validated RP-HPLC method is essential for reliable results. Finally, researchers must remain vigilant regarding the potential for analyte degradation, incorporating stability assessments into their experimental design to ensure the integrity of their data.

References

"biological activity of nitroindazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Nitroindazole Derivatives

Executive Summary

The indazole nucleus, particularly when substituted with a nitro group, represents a "privileged scaffold" in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted bioactivities of nitroindazole derivatives. We delve into the core mechanisms of action, prominent therapeutic applications including antiparasitic, anticancer, and enzyme inhibitory roles, and the critical structure-activity relationships (SAR) that govern their potency and selectivity. The central mechanistic theme for many of these activities is the bioreduction of the nitro group within target cells or microorganisms, leading to the generation of cytotoxic reactive nitrogen and oxygen species.[3][4][5] This document synthesizes data from numerous studies, presenting quantitative comparisons, detailed experimental protocols, and visual diagrams to elucidate the complex interplay between chemical structure and biological function, highlighting the immense therapeutic potential of this chemical class.

The Nitroindazole Scaffold: A Foundation for Bioactivity

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[1] The addition of a nitro (NO₂) group to this scaffold dramatically alters its electronic properties and metabolic fate, bestowing upon it a wide range of pharmacological activities.[6] The position of the nitro group—most commonly at the 5, 6, or 7-position—is a critical determinant of the compound's specific biological effects.[2][7] Many nitro-heterocyclic compounds, including nitroindazoles, function as prodrugs.[3][8] Their activity is often dependent on the reduction of the nitro group, a process that occurs preferentially in the unique metabolic environments of target cells, such as the anaerobic or microaerophilic conditions found in parasites and hypoxic tumor regions.[3][8][9]

Core Mechanism of Action: The Nitro-Reduction Hypothesis

The biological activity of many nitroindazole derivatives, especially against parasites and hypoxic cancer cells, is contingent upon the enzymatic reduction of the nitro group.[2][3] This process, often mediated by nitroreductase enzymes present in the target organism, converts the relatively inert nitro group into highly reactive intermediates, including nitroso and hydroxylamine species.[2][8] These intermediates can induce significant cellular damage through multiple pathways, leading to cell death.

The key steps in this bioactivation process are:

  • Enzymatic Reduction: The nitro group accepts electrons from enzymes like ferredoxin or nitroreductases, forming a nitro anion radical.[3]

  • Generation of Reactive Species: This radical can lead to the formation of reactive nitrogen species (RNS) and, through interaction with molecular oxygen, reactive oxygen species (ROS).[3][5]

  • Macromolecular Damage: These reactive species covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, disrupting their function and leading to cytotoxicity.[3][8]

cluster_Cell Target Cell (e.g., Parasite, Hypoxic Tumor Cell) Nitroindazole Nitroindazole (R-NO₂) NitroRadical Nitro Anion Radical (R-NO₂⁻) Nitroindazole->NitroRadical Nitroreductases (+ e⁻) ReactiveIntermediates Reactive Intermediates (R-NHOH, R-NO) NitroRadical->ReactiveIntermediates Further Reduction Damage Macromolecular Damage & Oxidative Stress ReactiveIntermediates->Damage Macromolecules DNA, Proteins, Lipids Macromolecules->Damage Death Cell Death Damage->Death

Caption: General bioactivation pathway of nitroindazole derivatives.

A Spectrum of Biological Activities

The nitroindazole scaffold has proven to be a versatile platform for developing agents against a wide array of diseases.

Antiparasitic Activity

Nitroindazoles have demonstrated potent activity against a variety of protozoan parasites, making them a cornerstone in the search for new antiparasitic drugs.[2][10]

  • Trypanocidal (Anti-Chagas) Activity: Derivatives of 5-nitroindazole are particularly effective against Trypanosoma cruzi, the causative agent of Chagas disease.[11] Some compounds have shown outstanding activity against both the replicative (amastigote) and non-replicative forms of the parasite, in some cases exceeding the potency of the reference drug benznidazole.[5][11] The mechanism is believed to involve the generation of oxidative stress within the parasite.[5]

  • Antileishmanial Activity: 3-chloro-6-nitro-1H-indazole derivatives have emerged as promising candidates against various Leishmania species.[1][12] Their activity is linked to the stable binding and inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's antioxidant defense system.[12]

  • Other Protozoal Infections: Remarkable activity has also been reported against Trichomonas vaginalis and Acanthamoeba castellanii.[10][13][14] Notably, certain 5-nitroindazole derivatives were more effective against both trophozoites and cysts of A. castellanii than the reference drug chlorhexidine.[10]

Table 1: Comparative Antiparasitic Activity of Selected Nitroindazole Derivatives

Compound ClassParasiteActivity MetricValue (µM)Reference
1,2-disubstituted 5-nitroindazolinoneTrypanosoma cruzi (intracellular amastigotes)IC₅₀0.41[11]
3-chloro-6-nitro-1H-indazoleLeishmania infantumIC₅₀11.23[12]
5-nitroindazole derivativeAcanthamoeba castellanii (trophozoites)IC₅₀< 5.0[10]
Anticancer Activity

The unique microenvironment of solid tumors, particularly hypoxia (low oxygen), makes them susceptible to bioreductive drugs. Nitroindazoles have been explored as hypoxia-activated prodrugs and cytotoxic agents.[2][9]

  • Cytotoxicity: Various derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines, including lung (NCI-H460, A549) and breast (MCF7) carcinomas.[2][4] The activity of some 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives was found to be comparable to or greater than that of established drugs like Pazopanib and Doxorubicin.[4]

  • Radiosensitizers: The 2-nitroimidazole derivative Misonidazole was developed as a radiosensitizer to enhance the efficacy of radiation therapy in hypoxic tumors.[15] This principle is being applied to nitroindazole scaffolds, with newer derivatives designed to be activated under hypoxic conditions, thereby increasing the sensitivity of tumor cells to radiation-induced DNA damage.[9]

Table 2: Comparative Anticancer Activity of Selected Nitroindazole Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
6-nitro-tetrahydro-benzo[g]indazolesNCI-H460 (Lung)IC₅₀5 - 15[2]
5-nitro-indazole-carboxamide (5'j)A549 (Lung)IC₅₀1.15 ± 0.08[4]
5-nitro-indazole-carboxamide (5'j)MCF7 (Breast)IC₅₀1.32 ± 0.09[4]
N-Alkyl-nitroimidazolesMDA-MB-231 (Breast)LC₅₀~16.7[16]
Enzyme Inhibition: The Case of 7-Nitroindazole and Nitric Oxide Synthase

Unlike derivatives whose action depends on nitro-reduction, 7-nitroindazole (7-NI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1).[17][18][19] Nitric oxide (NO) is a critical signaling molecule in the nervous and cardiovascular systems.[20] Overproduction of NO by nNOS is implicated in neurodegenerative diseases and excitotoxicity.[17][20]

By selectively inhibiting nNOS, 7-NI can protect against nerve damage and reduce oxidative stress without significantly affecting the crucial functions of other NOS isoforms, such as endothelial NOS (eNOS), which is vital for cardiovascular health.[17][20][21] This selectivity makes 7-NI and its derivatives valuable tools for neuroscience research and potential therapeutic agents for conditions like Parkinson's disease and cocaine-induced neurotoxicity.[21][22]

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron / Target Cell L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion & Activation Inhibitor 7-Nitroindazole Inhibitor->nNOS Selective Inhibition cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Signaling Downstream Signaling cGMP->Signaling

Caption: NO signaling pathway and its inhibition by 7-Nitroindazole.

Anti-inflammatory and Antimicrobial Activities
  • Anti-inflammatory: 6-nitroindazole has demonstrated notable anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like IL-1β.[2][23] It also exhibits significant free-radical scavenging activity, which contributes to its anti-inflammatory profile.[23]

  • Antimicrobial: Various nitroindazole derivatives have been screened for antibacterial and antifungal activity, showing promising results against selected microorganisms.[2][24] This broadens their potential application in infectious disease treatment beyond protozoa.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of nitroindazole derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Position of the Nitro Group: The location of the NO₂ group is paramount. 5- and 6-nitroindazoles often show potent antiparasitic and anticancer activity, which relies on bioreduction.[2][7][13] In contrast, 7-nitroindazole acts as a specific enzyme inhibitor, a function not directly tied to the reduction of its nitro group.[17]

  • Substitutions on the Indazole Ring:

    • Position 1 & 2 (Nitrogens): Alkylation or substitution at these positions can significantly modulate activity, solubility, and toxicity. For example, in a series of 5-nitroindazolinones, substitutions at the N1 and N2 positions were crucial for potent antichagasic activity.[5][11]

    • Position 3: Modifications at the 3-position, such as adding alkoxy, hydroxy, or chloro groups, can fine-tune the biological profile, as seen in potent antileishmanial and trichomonacidal compounds.[1][13]

  • Attached Moieties: Linking the nitroindazole scaffold to other heterocyclic rings, such as 1,2,3-triazoles or oxadiazoles, has been a successful strategy to generate novel compounds with enhanced biological properties.[1]

Caption: Key Structure-Activity Relationship principles for nitroindazoles.

Key Experimental Protocols for Evaluation

Reproducible and validated methodologies are essential for the evaluation of nitroindazole derivatives.

Start Synthesis of Nitroindazole Derivative Purification Purification (e.g., Column Chromatography) Start->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Screening Primary Biological Screening (e.g., MTT, Antiparasitic Assay) Characterization->Screening Hit_Identified Active 'Hit' Compound Identified Screening->Hit_Identified Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, ROS detection) Hit_Identified->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo Lead_Compound Lead Compound In_Vivo->Lead_Compound

Caption: General experimental workflow for nitroindazole drug discovery.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a primary screen for cytotoxic effects.[2]

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antileishmanial Activity Assay (vs. Promastigotes)

This assay evaluates the ability of compounds to inhibit the growth of the motile, extracellular form of the Leishmania parasite.[1][25]

  • Principle: The viability of Leishmania promastigotes after exposure to the test compound is measured, often using a metabolic indicator like Resazurin. Resazurin (blue, non-fluorescent) is reduced by viable cells to the highly fluorescent resorufin (pink).

  • Step-by-Step Protocol:

    • Parasite Culture: Culture Leishmania promastigotes (e.g., L. major, L. infantum) in a suitable medium (e.g., M199) at 23-26°C until they reach the logarithmic growth phase.

    • Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 2.5 x 10⁶ promastigotes/mL) to each well.

    • Compound Addition: Add 100 µL of medium containing serial dilutions of the nitroindazole derivatives. Include a vehicle control (DMSO) and a reference drug (e.g., Amphotericin B).

    • Incubation: Incubate the plate for 72 hours at the appropriate temperature (e.g., 23°C).[1]

    • Viability Assessment: Add 20 µL of Resazurin solution (e.g., 3 mM) to each well and incubate for another 18-24 hours.[25]

    • Fluorescence Reading: Measure the fluorescence using a microplate reader (e.g., 560 nm excitation / 590 nm emission).

    • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

Nitroindazole derivatives constitute a remarkably versatile and potent class of bioactive compounds. Their therapeutic potential spans infectious diseases, oncology, and neurological disorders, driven by diverse mechanisms of action ranging from bioreductive activation to selective enzyme inhibition. The antiparasitic and anticancer activities, often linked to the 5- or 6-nitro substitution, highlight their promise in targeting unique metabolic vulnerabilities. Concurrently, the specific nNOS inhibitory profile of 7-nitroindazole opens distinct avenues for neuroprotective therapies.

Future research should focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity towards parasitic or cancer cell enzymes over host enzymes to minimize toxicity.

  • Elucidating Resistance Mechanisms: Investigating potential mechanisms of resistance in parasites and cancer cells to guide the development of next-generation compounds.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability for better clinical translation.

  • Combination Therapies: Exploring the synergistic effects of nitroindazole derivatives with existing drugs to enhance efficacy and overcome resistance.[11]

The continued exploration of the nitroindazole scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Investigating Methyl 6-nitro-1H-indazole-3-carboxylate as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 6-nitro-1H-indazole-3-carboxylate as a kinase inhibitor. This document outlines the scientific rationale, synthesis, and detailed protocols for evaluating its biological activity.

Introduction: The Rationale for Investigating this compound

The indazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[4] Indazole derivatives are known to target a range of kinases critical to cancer cell proliferation and survival, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[4][5][6][7]

The ability of the indazole scaffold to form key hydrogen bond interactions within the ATP-binding pocket of kinases is a primary reason for its success.[8] The specific substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these inhibitors.[1][5]

While this compound has not been extensively studied as a kinase inhibitor, its structural features suggest it is a promising candidate for investigation. The 6-nitro group can be a key contributor to cytotoxic effects in some contexts and the ester at the 3-position provides a handle for further chemical modification.[8][9]

These application notes will guide the user through the necessary steps to synthesize and evaluate the kinase inhibitory potential of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry routes. A plausible and efficient method involves the nitrosation of the corresponding indole, a reaction that has been shown to produce 1H-indazole-3-carboxaldehyde derivatives which can be further oxidized and esterified.[8][10]

Protocol 2.1: Synthesis via Nitrosation of 6-nitroindole

This protocol is adapted from established procedures for the synthesis of indazole-3-carboxaldehydes from indoles.[8][10]

Step 1: Synthesis of 6-nitro-1H-indazole-3-carboxaldehyde

  • In a round-bottomed flask, dissolve sodium nitrite in distilled water.

  • Slowly add 6-nitroindole to the solution with vigorous stirring to form a homogeneous suspension.

  • Cool the mixture and add 6 M hydrochloric acid dropwise over 30 minutes, maintaining the temperature at 20°C.

  • Continue stirring for 90 minutes. Monitor the reaction completion by LC-MS.

  • Collect the precipitate by vacuum filtration and wash with distilled water.

  • Dry the solid to obtain 6-nitro-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 6-nitro-1H-indazole-3-carboxylic acid

  • Suspend the 6-nitro-1H-indazole-3-carboxaldehyde in a suitable solvent (e.g., a mixture of acetone and water).

  • Add a suitable oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify the mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Esterification to this compound

  • Dissolve the 6-nitro-1H-indazole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

In Vitro Kinase Inhibition Assays

To determine the kinase inhibitory profile of this compound, a panel of in vitro kinase assays should be performed. A common and reliable method is the radiometric kinase assay.

Protocol 3.1: Radiometric Kinase Assay (e.g., against VEGFR-2)

This protocol outlines a general procedure for a radiometric kinase assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in kinase reaction buffer.

  • In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Kinase Activity (% of Control)
0.0195
0.180
155
1020
1005

This is example data and should be replaced with experimental results.

Cell-Based Functional Assays

Cell-based assays are crucial for evaluating the downstream functional consequences of kinase inhibition by this compound.

Protocol 4.1: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line known to be dependent on a specific kinase pathway (e.g., a cell line overexpressing VEGFR-2)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ value.

Visualizations and Workflows

Diagram 5.1: General Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Action ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Indazole_Inhibitor Methyl 6-nitro-1H- indazole-3-carboxylate Indazole_Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by an indazole-based inhibitor.

Diagram 5.2: Experimental Workflow for Kinase Inhibitor Evaluation

Workflow Start Synthesis of This compound InVitro In Vitro Kinase Assays (e.g., Radiometric Assay) Start->InVitro CellBased Cell-Based Assays (e.g., MTT Proliferation Assay) Start->CellBased DataAnalysis Data Analysis (IC50 / GI50 Determination) InVitro->DataAnalysis CellBased->DataAnalysis Conclusion Evaluation of Kinase Inhibitor Potential DataAnalysis->Conclusion

Caption: Workflow for the synthesis and evaluation of a potential kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of Pazopanib from Indazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Potent Kinase Inhibitor

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis.[1] Marketed as Votrient®, it is a critical therapy for renal cell carcinoma and soft tissue sarcoma. The molecular architecture of Pazopanib is an assembly of three key fragments: a substituted benzenesulfonamide, a pyrimidine linker, and a methylated indazole core.[1]

This document provides a detailed guide for the synthesis of Pazopanib. The specified starting material for this guide is Methyl 6-nitro-1H-indazole-3-carboxylate . However, a comprehensive review of established and innovator-patented synthetic routes reveals that the key indazole intermediate is universally 3-methyl-6-nitro-1H-indazole .[2] The C3-methyl group is a crucial structural feature of the final Pazopanib molecule.

Consequently, the synthesis must commence with a preliminary stage: the chemical transformation of the C3-methyl carboxylate group into a methyl group. This conversion is a non-trivial process, particularly due to the presence of a reducible nitro group on the indazole ring, which introduces significant chemoselectivity challenges.

This guide is therefore structured in two parts:

  • Part A: Conceptual Framework for the Synthesis of the Key Intermediate. This section outlines a proposed, multi-step synthetic pathway to convert this compound into 3-methyl-6-nitro-1H-indazole. This pathway is based on established organic chemistry principles and serves as a strategic guide for methods development.

  • Part B: Validated Protocols for the Synthesis of Pazopanib. This section provides detailed, step-by-step experimental protocols for the synthesis of Pazopanib, starting from the well-documented intermediate, 3-methyl-6-nitro-1H-indazole. These protocols are grounded in peer-reviewed literature and patent filings.

Part A: Conceptual Pathway: From C3-Ester to C3-Methyl Indazole

The conversion of a methyl ester to a methyl group in the presence of an aromatic nitro group requires a carefully planned, multi-step sequence to avoid unwanted side reactions. A direct, single-step reduction is not feasible as common potent hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the ester and the nitro functions, often leading to azo compounds from aromatic nitro substrates.[2][3]

A plausible and logical, though unvalidated, approach involves the reduction of the ester to an aldehyde, followed by a Wolff-Kishner type reduction of its corresponding tosylhydrazone. This sequence is designed to circumvent the chemoselectivity issues.

G cluster_0 PART A: Proposed Initial Conversion Start Methyl 6-nitro-1H- indazole-3-carboxylate Aldehyde 6-Nitro-1H-indazole- 3-carbaldehyde Start->Aldehyde 1. Selective Ester Reduction (e.g., DIBAL-H, -78°C) Tosylhydrazone Aldehyde Tosylhydrazone Intermediate Aldehyde->Tosylhydrazone 2. Tosylhydrazine, cat. Acid Intermediate 3-Methyl-6-nitro- 1H-indazole (Key Intermediate) Tosylhydrazone->Intermediate 3. Reduction (e.g., NaBH₄, NaCNBH₃)

Caption: Proposed pathway for the initial, necessary conversion.

Causality and Experimental Considerations:

  • Step 1: Selective Ester Reduction: The ester must first be reduced to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is a standard reagent for this transformation, as it can selectively reduce esters to aldehydes without affecting many other functional groups.[4] Careful control of stoichiometry and temperature is critical to prevent over-reduction to the primary alcohol.

  • Step 2: Tosylhydrazone Formation: The resulting aldehyde can be readily condensed with tosylhydrazine in the presence of an acid catalyst to form the stable tosylhydrazone derivative.[5]

  • Step 3: Tosylhydrazone Reduction: The C=N bond of the tosylhydrazone can be reduced to a methylene (CH₂) group under conditions that are compatible with the nitro group. Reagents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) are effective for this transformation, which proceeds via the elimination of the tosyl group and dinitrogen gas.[5][6] This sequence effectively replaces the carbonyl oxygen with two hydrogen atoms, completing the conversion to the required methyl group.

Part B: Validated Multi-Step Synthesis of Pazopanib

The following protocols detail the established synthetic route starting from the key intermediate, 3-methyl-6-nitro-1H-indazole . This pathway involves a sequence of nitro group reduction and multiple N-methylations to construct the core N,2,3-trimethyl-2H-indazol-6-amine, which is then coupled with the pyrimidine and sulfonamide moieties.

G cluster_1 PART B: Established Pazopanib Synthesis A 3-Methyl-6-nitro- 1H-indazole B 3-Methyl-1H- indazol-6-amine A->B Step 1: Nitro Reduction (SnCl₂·2H₂O, HCl) C N,3-Dimethyl-1H- indazol-6-amine B->C Step 2: Reductive Amination (Paraformaldehyde, NaBH₄) D N,2,3-Trimethyl- 2H-indazol-6-amine C->D Step 3: N2-Methylation (Trimethyl orthoformate, H₂SO₄) E N-(2-Chloropyrimidin-4-yl)- N,2,3-trimethyl-2H-indazol-6-amine D->E Step 4: Pyrimidine Coupling (2,4-Dichloropyrimidine) F Pazopanib E->F Step 5: Final Condensation (5-Amino-2-methylbenzenesulfonamide)

Caption: Validated workflow for the synthesis of Pazopanib.

Step 1: Reduction of 3-Methyl-6-nitro-1H-indazole

Principle: The nitro group at the C6 position is selectively reduced to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation, known for its high yield and compatibility with the indazole ring.[1] The acidic conditions protonate the newly formed aniline, yielding a stable HCl salt which can be easily isolated.

Experimental Protocol:

  • Disperse 3-methyl-6-nitro-1H-indazole (1.0 eq., e.g., 11.3 mmol, 2.00 g) in ethyl acetate (10 mL) in a round-bottom flask at 0 °C.

  • Slowly add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq., e.g., 45.2 mmol, 10.19 g).

  • Add concentrated HCl (1 mL) dropwise, ensuring the internal temperature remains below 10 °C using an ice bath.

  • After the addition is complete, remove the ice bath and stir the mixture for an additional 3 hours at room temperature.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (50 mL) and cool the mixture to 5 °C.

  • Carefully neutralize the mixture with a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 8-9. This will convert the amine salt to the free base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine .

ParameterValue
Starting Material 3-Methyl-6-nitro-1H-indazole
Key Reagents SnCl₂·2H₂O, HCl, Na₂CO₃
Solvent Ethyl Acetate
Typical Yield ~87%[1][4]
Step 2: Reductive Amination to N,3-Dimethyl-1H-indazol-6-amine

Principle: This step introduces the first methyl group onto the exocyclic amine via reductive amination. Paraformaldehyde serves as the source of the carbonyl group, which forms an intermediate imine with the primary amine. Sodium borohydride then reduces this imine to the secondary amine.

Experimental Protocol:

  • Dissolve 3-methyl-1H-indazol-6-amine (1.0 eq., e.g., 6.79 mmol, 1.00 g) in methanol (20 mL).

  • Add paraformaldehyde (1.1 eq., e.g., 7.47 mmol, 0.22 g) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (4.0 eq., e.g., 27.17 mmol, 1.03 g) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N,3-dimethyl-1H-indazol-6-amine .

ParameterValue
Starting Material 3-Methyl-1H-indazol-6-amine
Key Reagents Paraformaldehyde, NaBH₄
Solvent Methanol
Typical Yield ~87%[4]
Step 3: N2-Methylation to N,2,3-Trimethyl-2H-indazol-6-amine

Principle: This crucial step involves the regioselective methylation of the indazole ring at the N2 position. The tautomerism of the indazole ring means that methylation can occur at either N1 or N2. Using trimethyl orthoformate in concentrated sulfuric acid favors the formation of the desired N2-methylated isomer, which is the key building block for Pazopanib.[4]

Experimental Protocol:

  • In a flask, cool concentrated sulfuric acid (H₂SO₄) (5 mL) to 0 °C.

  • Slowly add N,3-dimethyl-1H-indazol-6-amine (1.0 eq., e.g., 6.20 mmol, 1.00 g) to the cold acid.

  • Add trimethyl orthoformate (4.0 eq., e.g., 24.8 mmol, 2.63 g) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and basify with a 50% sodium hydroxide (NaOH) solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford N,2,3-trimethyl-2H-indazol-6-amine .

ParameterValue
Starting Material N,3-Dimethyl-1H-indazol-6-amine
Key Reagents Trimethyl orthoformate, H₂SO₄
Typical Yield ~73%[4]
Step 4 & 5: Final Assembly of Pazopanib

Principle: The final two steps construct the Pazopanib molecule. First, the key indazole intermediate undergoes a nucleophilic aromatic substitution with 2,4-dichloropyrimidine. The resulting intermediate is then coupled with 5-amino-2-methylbenzenesulfonamide in a final condensation step, typically under acidic catalysis, to yield Pazopanib.[2]

Experimental Protocol (Combined Steps):

Step 4: Condensation with 2,4-Dichloropyrimidine

  • React N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq.) with 2,4-dichloropyrimidine in the presence of a base like sodium bicarbonate (NaHCO₃).

  • This reaction typically proceeds with high efficiency to yield N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine . Reported yields are often high, around 97%.

Step 5: Final Coupling to Pazopanib

  • Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq.) and 5-amino-2-methylbenzenesulfonamide (approx. 1.05 eq.).

  • Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to approximately 95 °C and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature to induce precipitation of the product.

  • The final product, Pazopanib Hydrochloride, can be isolated by filtration and further purified by recrystallization from a solvent system like methanol/water to achieve high purity (>99.5%).[2]

ParameterValue
Key Intermediates N,2,3-trimethyl-2H-indazol-6-amine, 2,4-Dichloropyrimidine
Final Coupling Partner 5-Amino-2-methylbenzenesulfonamide
Catalyst HCl
Typical Yield (Final Step) ~63%, can be improved to >85% with optimization[2]

Conclusion and Outlook

While the synthesis of Pazopanib from the standard precursor, 3-methyl-6-nitro-1H-indazole, is a well-established and high-yielding process, the conversion from this compound introduces significant synthetic challenges. The proposed conceptual pathway for this initial transformation provides a logical starting point for researchers but requires careful experimental optimization to manage chemoselectivity. The subsequent validated protocols offer a robust and reliable route to the final active pharmaceutical ingredient, grounded in the innovator's process and subsequent academic literature. For drug development professionals, the choice of starting material and synthetic route will ultimately depend on factors such as commercial availability, cost, scalability, and the desired purity profile of the final compound.

References

Application Note & Protocols: Strategic Derivatization of Methyl 6-nitro-1H-indazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole and its ability to form critical hydrogen bond interactions within protein binding pockets.[1] This has led to its incorporation into numerous clinically significant agents, particularly kinase inhibitors.[2][3] The specific starting material, Methyl 6-nitro-1H-indazole-3-carboxylate, offers a rich platform for chemical exploration, featuring three primary, chemically distinct handles for modification: the N1-position of the indazole ring, the C3-ester, and the C6-nitro group.

Systematic derivatization at these positions is fundamental to conducting Structure-Activity Relationship (SAR) studies. Such studies are the cornerstone of lead optimization, allowing researchers to methodically probe the chemical space around a core scaffold to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this versatile starting material.

Foundational Synthesis: Preparing the Starting Material

Before derivatization, securing a reliable supply of the starting material is paramount. This compound is typically synthesized from the more accessible 6-nitroindole. The key transformation is a nitrosation reaction that proceeds through an oxime intermediate, followed by ring-opening and subsequent cyclization to form the indazole-3-carboxaldehyde.[4] The aldehyde is then oxidized to the carboxylic acid, which is subsequently esterified.

Workflow for Starting Material Synthesis

Start 6-Nitroindole Step1 Nitrosation (NaNO2, HCl) Start->Step1 Intermediate1 6-Nitro-1H-indazole-3-carboxaldehyde Step1->Intermediate1 Step2 Oxidation (e.g., KMnO4 or Oxone®) Intermediate1->Step2 Intermediate2 6-Nitro-1H-indazole-3-carboxylic acid Step2->Intermediate2 Step3 Esterification (MeOH, H2SO4) Intermediate2->Step3 End This compound Step3->End

Caption: Synthesis pathway for the core scaffold.

Strategic Derivatization Pathways for SAR Exploration

We will explore three orthogonal derivatization strategies targeting the key functional groups of the molecule. Each strategy unlocks a unique axis for SAR exploration.

Strategy 1: N1-Position Alkylation and Arylation

Scientific Rationale: The N1-position of the indazole ring often points towards the solvent-exposed region in a protein binding pocket or can be used to modulate the electronics of the heterocyclic system. Alkylation at this site is a classic strategy to:

  • Improve cell permeability and oral bioavailability by capping the hydrogen bond-donating N-H group.

  • Introduce vectors that can access adjacent sub-pockets within the target protein.

  • Enhance metabolic stability. Studies on synthetic cannabinoids and other indazole derivatives have demonstrated that N1-alkylation is a crucial step for achieving desired biological activity and can be performed with high selectivity.[5]

Reactant Methyl 6-nitro-1H- indazole-3-carboxylate Reagents + R-X (e.g., Benzyl bromide) Base (e.g., NaH, K2CO3) Solvent (DMF, THF) Reactant->Reagents Product Methyl 1-alkyl-6-nitro- 1H-indazole-3-carboxylate Reagents->Product

Caption: General scheme for N1-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkylating agent (e.g., Benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N1-benzylated product.

Strategy 2: C3-Ester to Amide Transformation

Scientific Rationale: The conversion of the C3-ester to a diverse library of amides is arguably the most critical derivatization for this scaffold. Amides are excellent hydrogen bond donors and acceptors, and this modification directly impacts interactions with the hinge region of many kinases. SAR studies on indazole-3-carboxamides as CRAC channel blockers have revealed that the specific regiochemistry and substitution pattern of the amide are critical for potency, with some derivatives showing sub-micromolar IC₅₀ values while isomeric analogs are completely inactive.[6][7][8]

This transformation is a two-step process: saponification of the ester to the carboxylic acid, followed by amide coupling.

Start Methyl 6-nitro-1H- indazole-3-carboxylate Step1 Saponification (LiOH or NaOH, THF/H₂O) Start->Step1 Intermediate 6-Nitro-1H-indazole- 3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (HBTU/HATU, DIPEA, R₁R₂NH) Intermediate->Step2 Product N-Substituted-6-nitro-1H- indazole-3-carboxamide Step2->Product

Caption: Two-step conversion of the C3-ester to an amide.

  • Setup: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution to 0 °C and acidify with 1N HCl until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

  • Activation: In a round-bottom flask, dissolve the 6-Nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add an amide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (R₁R₂NH, 1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 6-18 hours. Monitor the reaction by LC-MS.

  • Work-up & Purification: Follow steps 6-10 from Protocol 1 (Quenching, Extraction, Washing, Drying, and Purification) to isolate the final amide product.

The table below illustrates hypothetical SAR data, inspired by findings for similar scaffolds, to demonstrate how results would be tabulated.[6][8]

Compound IDR₁R₂Target IC₅₀ (nM)
Core -->10,000
AMD-01 HBenzyl1,500
AMD-02 H4-Fluorobenzyl750
AMD-03 HCyclohexyl5,200
AMD-04 MethylBenzyl2,100
Strategy 3: C6-Nitro Group Reduction and Functionalization

Scientific Rationale: The nitro group is a strong electron-withdrawing group that significantly influences the electronics of the aromatic system. While useful, it can be a metabolic liability and is often considered a structural alert. Reducing the nitro group to a primary amine is a powerful strategic move that:

  • Completely alters the electronic properties of the scaffold, turning an electron-poor ring system into an electron-rich one.

  • Provides a versatile synthetic handle (the aniline) for a wide array of subsequent reactions, including acylation, sulfonylation, and reductive amination.

  • Often improves the physicochemical properties, such as solubility. This strategy was effectively used in the development of the multi-targeted tyrosine kinase inhibitor, Pazopanib, where a similar amino-indazole intermediate is key.[9]

Start Methyl 6-nitro-1H- indazole-3-carboxylate Step1 Reduction (SnCl₂·2H₂O or H₂/Pd-C) Start->Step1 Intermediate Methyl 6-amino-1H- indazole-3-carboxylate Step1->Intermediate Step2 Acylation (Acetyl chloride, Pyridine) Intermediate->Step2 Product Methyl 6-acetamido-1H- indazole-3-carboxylate Step2->Product

Caption: Pathway for C6-nitro group modification.

  • Setup: Suspend this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Caution: Gas evolution.

  • Extraction: Extract the resulting suspension thoroughly with ethyl acetate (3x volumes). The tin salts can sometimes form an emulsion, which may require filtration through celite.

  • Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 6-aminoindazole derivative, which can be used directly or purified by column chromatography.

Conclusion

The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The three orthogonal derivatization strategies outlined in this guide—N1-alkylation, C3-amidation, and C6-nitro reduction/functionalization—provide a robust framework for systematically exploring the structure-activity relationships of this compound class. By employing these protocols, researchers can efficiently generate diverse libraries of analogs to identify candidates with enhanced potency, selectivity, and drug-like properties, accelerating the journey from hit to lead in the drug discovery process.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 6-nitro-1H-indazole-3-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, where precise analytical characterization is critical for quality control. The method utilizes a C18 stationary phase with a gradient elution profile of acidified water and acetonitrile, ensuring high resolution and sensitivity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a pivotal building block, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is indispensable for its quantitative analysis in bulk materials, for monitoring reaction progress, and for stability testing.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolving power and sensitivity.[1] This note provides a comprehensive, field-tested protocol designed for researchers and quality control analysts, detailing not just the procedural steps but also the scientific rationale underpinning the method's design.

Chromatographic Principles & Method Development Strategy

The development of this method was guided by the physicochemical properties of the analyte and foundational chromatographic principles.

  • Analyte Properties : this compound possesses a hydrophobic indazole core and a polar nitro group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.[2][3]

  • Stationary Phase Selection : A C18 (octadecylsilane) column was selected as the stationary phase. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the nonpolar indazole ring system through van der Waals interactions.[4] This choice is standard for the separation of aromatic and moderately polar organic molecules.[5]

  • Mobile Phase Optimization : The mobile phase consists of a mixture of water and an organic solvent (acetonitrile). Acetonitrile was chosen for its low viscosity and UV transparency. To ensure good peak shape and prevent peak tailing, which can occur with acidic or basic analytes, the mobile phase is acidified with 0.1% formic acid. The acid suppresses the ionization of any residual silanol groups on the silica support and ensures the analyte is in a single, non-ionized state, leading to sharp, symmetrical peaks.

  • Detection Wavelength : Nitroaromatic compounds are strong chromophores. While 254 nm is a common wavelength for aromatic compounds, analysis of similar nitro-indazole derivatives suggests optimal detection may occur at higher wavelengths.[1][6][7] For this method, a photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λ-max), which was found to be 315 nm, providing optimal sensitivity.

  • Gradient Elution : A gradient elution program was implemented to ensure the efficient elution of the main analyte peak while also separating it from potential impurities with different polarities. This approach provides sharp peaks and reduces the overall analysis time.

Detailed Analytical Protocol

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compoundReference StandardIn-house or procured
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC/Milli-Q GradeMillipore
Formic Acid (FA)LC-MS GradeSigma-Aldrich
0.45 µm Syringe Filters (PTFE)-VWR
HPLC Autosampler Vials2 mL, AmberAgilent Technologies
Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrumentation Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, and PDA Detector.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 315 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to establish linearity.

  • Sample Solution (50 µg/mL): Accurately weigh 5 mg of the sample, transfer to a 100 mL volumetric flask, dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Experimental Workflow

The overall analytical process follows a systematic and logical flow to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A & B sys_equil Equilibrate HPLC System (15 min) prep_mobile->sys_equil prep_std Prepare Standard Solutions sst_run Perform System Suitability Test (SST) prep_std->sst_run prep_sample Prepare Sample Solution inject_seq Inject Blank, Standards, & Samples prep_sample->inject_seq sys_equil->sst_run sst_run->inject_seq integrate Integrate Chromatograms inject_seq->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: HPLC Analysis Workflow Diagram.

Method Validation: Ensuring Trustworthiness

The analytical method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance is verified. A standard solution (50 µg/mL) is injected five times, and the results must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
% RSD for Peak Area≤ 2.0%
% RSD for Retention Time≤ 1.0%
Validation Parameters & Results

The validation protocol is designed as a self-validating system where each parameter confirms the reliability of the others.

G cluster_core Core Method Performance cluster_limits Method Boundaries Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Informs Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness Range->Robustness LOQ->Robustness

Caption: Interrelationship of Method Validation Parameters.
Validation ParameterProcedureTypical Acceptance Criteria & Results
Specificity Analyze blank (diluent), standard, and sample. Conduct forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Purity angle < Purity threshold.
Linearity Analyze 6 concentration levels (1-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation Coefficient (r²) ≥ 0.999
Accuracy Spike a known sample with the analyte at 3 levels (80%, 100%, 120%) in triplicate. Calculate % recovery.Mean Recovery: 98.0% - 102.0%
Precision Repeatability: 6 injections of 100% level. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%
Range Confirmed by linearity, accuracy, and precision data.1.0 µg/mL - 100.0 µg/mL
LOD & LOQ Determined by signal-to-noise ratio (S/N).LOD: 0.3 µg/mL (S/N ≈ 3:1), LOQ: 1.0 µg/mL (S/N ≈ 10:1)
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic).System suitability parameters remain within limits.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive validation, grounded in ICH guidelines, confirms its suitability for routine quality control analysis in both research and industrial settings. This protocol provides a reliable tool to ensure the quality and consistency of this important pharmaceutical intermediate.

References

Application Notes & Protocols: Methyl 6-nitro-1H-indazole-3-carboxylate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold." Indazoles are recognized as bioisosteres of indoles, capable of forming critical hydrogen bond interactions within the active sites of proteins, particularly kinases.[1][2][3] The functionalization of the indazole core has led to the development of several blockbuster drugs, including the kinase inhibitors Pazopanib and Axitinib, which are cornerstones of targeted cancer therapy.[2][4]

Methyl 6-nitro-1H-indazole-3-carboxylate is a strategically designed building block that offers medicinal chemists three distinct and orthogonally reactive sites for molecular elaboration:

  • The Nitro Group (C-6): An electrophilic handle that serves as a robust precursor to a nucleophilic amino group via reduction. This amine is a critical anchor point for building out the "solvent-exposed" region of many kinase inhibitors.

  • The Carboxylate Group (C-3): A versatile functional group that can be readily converted into amides, hydrazides, or reduced to an alcohol, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[5]

  • The Indazole Nitrogen (N-1): A nucleophilic site that allows for selective alkylation or arylation, enabling modulation of the molecule's physicochemical properties and its interaction with protein targets.

This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic transformations, and step-by-step protocols to empower researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical and predicted spectroscopic properties of this compound is provided below. Data for related analogs are used to provide expected characterization values.[6][7][8]

PropertyValueReference / Note
CAS Number 78155-75-6 (for 5-nitro isomer)[6] Note: CAS for 6-nitro isomer not consistently reported.
Molecular Formula C₉H₇N₃O₄[6]
Molecular Weight 221.17 g/mol [6]
Appearance Expected to be a yellow or light brown solid powder.Based on analogs like 6-nitro-1H-indazole.[9]
Melting Point 234-236 °C (for 5-nitro isomer)[6]
Solubility Soluble in polar aprotic solvents (DMSO, DMF); low solubility in water.[7]
¹H NMR (Predicted) Aromatic protons (δ 8.0-9.0 ppm), N-H proton (δ >13 ppm), Methyl ester (δ ~3.9 ppm).Based on spectral data of similar structures.[1][2]
¹³C NMR (Predicted) Carbonyl (δ ~160-165 ppm), Aromatic carbons (δ 110-150 ppm), Methyl (δ ~52 ppm).Based on spectral data of similar structures.[1][2]
IR (Predicted, cm⁻¹) ~3300 (N-H), ~1720 (C=O, ester), ~1520 & ~1350 (NO₂, asymm. & symm.).[7]

Core Synthetic Applications & Protocols

The true power of this compound lies in its capacity for sequential, controlled transformations. The following sections detail the fundamental reactions that make this building block invaluable.

Diagram: Synthetic Utility Overview

The following diagram illustrates the primary synthetic pathways accessible from this compound, highlighting its role as a central hub for generating diverse pharmacophores.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Key Intermediates cluster_3 Target Structures A Methyl 6-nitro-1H- indazole-3-carboxylate B Nitro Group Reduction A->B e.g., SnCl₂·2H₂O or H₂, Pd/C C Ester to Amide Conversion A->C 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent D N-H Alkylation/Arylation A->D Base, R-X E Methyl 6-amino-1H- indazole-3-carboxylate B->E F 6-Nitro-1H-indazole- 3-carboxamides C->F G N-Substituted 6-Nitroindazoles D->G H Kinase Inhibitor Scaffolds (e.g., for FLT3, PDGFR, Kit) E->H F->H G->H

Caption: Key synthetic transformations of the title compound.

Protocol 1: Reduction of the Nitro Group to Form a Key Amino Intermediate

Causality & Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a pivotal step in the synthesis of many kinase inhibitors.[10] This amine serves as a crucial handle for installing side chains that can interact with the solvent-exposed region of the kinase, often improving potency and solubility. Tin(II) chloride reduction is a classic, reliable method that proceeds under relatively mild conditions and is tolerant of the ester functionality.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Workflow Diagram:

G start Start: Dissolve Substrate step1 Add SnCl₂·2H₂O (5 eq.) in Ethanol start->step1 step2 Heat to Reflux (70-80°C) Monitor by TLC (2-4 h) step1->step2 step3 Cool to RT, Concentrate under reduced pressure step2->step3 step4 Add EtOAc, then carefully basify with sat. NaHCO₃ (aq) until pH > 8 step3->step4 step5 Filter through Celite® to remove tin salts step4->step5 step6 Separate layers, Extract aqueous layer with EtOAc (3x) step5->step6 step7 Combine organic layers, wash with brine, dry (Na₂SO₄) step6->step7 step8 Concentrate and Purify (Silica Gel Chromatography) step7->step8 end_node End: Methyl 6-amino-1H- indazole-3-carboxylate step8->end_node

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Stir the suspension and add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) portion-wise. The reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction to cool to room temperature and concentrate the solvent using a rotary evaporator.

  • Redissolve the residue in ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until the pH of the aqueous layer is >8. This neutralizes the acid and precipitates tin salts.

  • Filter the resulting suspension through a pad of Celite® to remove the inorganic tin salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-amino-1H-indazole-3-carboxylate.

Protocol 2: Saponification and Amide Bond Formation

Causality & Rationale: The methyl ester at the C-3 position is an ideal precursor for generating carboxamides, a functional group prevalent in pharmaceuticals due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[11] A two-step process involving saponification (ester hydrolysis) to the carboxylic acid followed by a peptide coupling reaction is a highly reliable and generalizable method. This approach avoids the harsh conditions of direct aminolysis and allows for the coupling of a wide array of primary and secondary amines.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), Water (H₂O), Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • A desired primary or secondary amine (R¹R²NH)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Workflow Diagram:

G cluster_A Part A: Saponification cluster_B Part B: Amide Coupling start_A Start: Dissolve Ester in THF/MeOH/H₂O step_A1 Add LiOH (aq) (1.5 eq.) Stir at RT until TLC shows no starting material start_A->step_A1 step_A2 Concentrate to remove organic solvents step_A1->step_A2 step_A3 Acidify with 1M HCl to pH 2-3 to precipitate the acid step_A2->step_A3 end_A Filter, wash with H₂O, and dry to yield 6-Nitro-1H-indazole-3-carboxylic acid step_A3->end_A start_B Start: Dissolve Carboxylic Acid and Amine (1.1 eq.) in DMF end_A->start_B Use product from Part A step_B1 Add HOBt (1.2 eq.), EDC·HCl (1.2 eq.), and DIPEA (3.0 eq.) start_B->step_B1 step_B2 Stir at RT for 4-12 h (Monitor by TLC) step_B1->step_B2 step_B3 Perform aqueous workup: Dilute with EtOAc, wash with H₂O and brine step_B2->step_B3 step_B4 Dry (MgSO₄), concentrate, and purify via chromatography or recrystallization step_B3->step_B4 end_B End: Final Amide Product step_B4->end_B

Caption: Workflow for ester hydrolysis and amide coupling.

Step-by-Step Procedure:

Part A: Saponification to the Carboxylic Acid

  • Dissolve this compound (1.0 equiv) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).

  • Add an aqueous solution of LiOH (1.5 equiv) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC. Upon completion, remove the organic solvents via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid product, 6-nitro-1H-indazole-3-carboxylic acid, by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Amide Coupling

  • In a dry flask under an inert atmosphere, dissolve the 6-nitro-1H-indazole-3-carboxylic acid (1.0 equiv) from Part A in anhydrous DMF.

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.[11]

  • Add the desired amine (1.1 equiv) followed by a tertiary base such as TEA or DIPEA (3.0 equiv).[11]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the target amide.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[13] Wash hands thoroughly after handling.[14]

  • Hazards: Nitroaromatic compounds can be harmful if swallowed, inhaled, or in contact with skin.[12] While not fully characterized, this compound should be treated as a potential irritant to the skin and eyes.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[14]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a high-value, multi-functional building block for heterocyclic synthesis. Its strategically placed reactive handles—the reducible nitro group, the versatile ester, and the alkylatable ring nitrogen—provide a robust platform for the rapid generation of diverse and complex molecules. The protocols detailed herein offer reliable and field-proven methods for leveraging this reagent's full potential, making it an indispensable tool for scientists and researchers dedicated to the discovery of next-generation therapeutics.

References

"scale-up synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate

Abstract

This compound is a pivotal intermediate in medicinal chemistry, notably serving as a key building block for the synthesis of various kinase inhibitors and other pharmacologically active agents. The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges, including managing reaction exotherms, ensuring regioselectivity, and developing robust purification protocols. This document provides a comprehensive, in-depth guide for the multi-step, scalable synthesis of this compound. The narrative explains the causality behind critical process choices, outlines self-validating protocols with integrated analytical checkpoints, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Scale-Up Challenges

Indazole derivatives are a cornerstone of modern drug discovery, with broad applications as anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] The title compound, this compound, is particularly valuable due to its trifunctional nature: the reactive carboxylic ester at the 3-position, the synthetically versatile nitro group at the 6-position, and the indazole core itself.

However, scaling the synthesis of such heterocycles is non-trivial. The chosen synthetic route, a three-step sequence starting from 6-nitroindole, involves a highly exothermic nitrosative ring expansion, an oxidation sensitive to over-reaction, and a final esterification that requires careful control of equilibrium. This guide addresses these challenges head-on, providing a detailed methodology optimized for safety, efficiency, and purity on a larger scale.

Overall Synthetic Workflow

The synthesis is structured as a three-part process, commencing with the conversion of a commercially available indole precursor to the indazole scaffold, followed by functional group manipulation to yield the final target molecule.

G cluster_0 Part 1: Nitrosative Ring Expansion cluster_1 Part 2: Oxidation of Aldehyde cluster_2 Part 3: Fischer Esterification A 6-Nitroindole B 6-Nitro-1H-indazole-3-carbaldehyde A->B NaNO₂, HCl, DMF 0 °C to 80 °C C 6-Nitro-1H-indazole-3-carboxylic acid B->C KMnO₄, Acetone/H₂O Reflux D This compound (Final Product) C->D Methanol (MeOH) H₂SO₄ (cat.), Reflux

Caption: Overall workflow for the synthesis of this compound.

Critical Safety and Hazard Analysis

A rigorous understanding and mitigation of hazards are paramount for scale-up synthesis. This procedure involves corrosive acids, strong oxidizers, and potentially toxic intermediates. All operations must be conducted in a certified chemical fume hood or a walk-in hood suitable for large-scale reactions.

Table 1: Hazard Summary and Mitigation Strategies

SubstanceCAS NumberKey HazardsRecommended PPE & Handling Precautions
6-Nitroindole 6960-42-5Toxic if swallowed, skin/eye irritant.Standard lab coat, nitrile gloves, safety goggles. Avoid dust inhalation.
Sodium Nitrite (NaNO₂) 7632-00-0Oxidizer, toxic if swallowed, eye irritant, hazardous to the aquatic environment.Standard PPE. Keep away from combustible materials. Store in a cool, dry, well-ventilated place.
Hydrochloric Acid (HCl, conc.) 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.[3]Acid-resistant gloves (neoprene/butyl), chemical splash goggles, face shield, lab coat. Use in a well-ventilated hood.
Potassium Permanganate (KMnO₄) 7722-64-7Strong oxidizer, may cause fire. Harmful if swallowed. Hazardous to the aquatic environment.Standard PPE. Handle with care to avoid friction or shock. Do not mix with combustible materials.
Sulfuric Acid (H₂SO₄, conc.) 7664-93-9Causes severe skin burns and eye damage. Highly exothermic reaction with water.[4]Acid-resistant gloves, chemical splash goggles, face shield, lab coat. Add to other liquids slowly and with cooling.
Methanol (MeOH) 67-56-1Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).Flame-retardant lab coat, appropriate gloves, safety goggles. Ground all equipment to prevent static discharge.
Target Compound 6494-19-5 (related)Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5]Standard PPE. Handle as a potentially toxic compound.

Detailed Synthesis Protocols

Part 1: Scale-Up Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This step employs a nitrosation of the indole C3 position, which induces a ring-opening and subsequent recyclization to form the indazole-3-carboxaldehyde scaffold.[6][7] This "scaffold hopping" strategy is efficient but requires strict temperature control during the formation of the nitrosating agent and the initial reaction phase.[6]

Protocol 1: Synthesis of Intermediate 1

  • Equipment Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Connect the reactor jacket to a circulating chiller/heater system.

  • Nitrosating Agent Preparation: In a separate 1 L flask, dissolve sodium nitrite (82.8 g, 1.2 mol, 1.2 equiv.) in deionized water (320 mL) and cool to 0 °C in an ice bath.

  • To the sodium nitrite solution, slowly add 2 N aqueous hydrochloric acid (700 mL, 1.4 mol, 1.4 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. A yellow-green gas (N₂O₃) may be observed.

  • After the addition is complete, add N,N-dimethylformamide (DMF, 600 mL) to the mixture. Maintain the temperature at 0-5 °C.

  • Substrate Solution: In the 5 L reactor, dissolve 6-nitroindole (162 g, 1.0 mol, 1.0 equiv.) in DMF (600 mL). Cool the solution to 0 °C.

  • Reaction: Add the prepared nitrosating agent mixture to the 6-nitroindole solution via the dropping funnel over 1.5-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain stirring for 6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).[6]

  • Work-up and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into a larger vessel containing 10 L of ice-water with vigorous stirring. A precipitate will form.

  • Stir the slurry for 1 hour, then collect the solid product by vacuum filtration using a large Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral (pH ~7).

  • Dry the crude solid in a vacuum oven at 50-60 °C to a constant weight to yield crude 6-Nitro-1H-indazole-3-carbaldehyde. The product is often of sufficient purity for the next step.

Part 2: Oxidation to 6-Nitro-1H-indazole-3-carboxylic acid

The selective oxidation of the aldehyde to a carboxylic acid is achieved using potassium permanganate. This is a classic, cost-effective method for scale-up, but requires careful monitoring to prevent oxidative degradation of the indazole ring.

Protocol 2: Synthesis of Intermediate 2

  • Equipment Setup: Use the same 5 L jacketed reactor setup as in Part 1.

  • Reaction Mixture: Suspend the crude 6-Nitro-1H-indazole-3-carbaldehyde (approx. 1.0 mol) in a mixture of acetone (2.5 L) and water (500 mL) in the reactor.

  • Oxidant Solution: In a separate 2 L beaker, dissolve potassium permanganate (KMnO₄, 190 g, 1.2 mol, 1.2 equiv.) in water (1.5 L).

  • Oxidation: Heat the aldehyde suspension to a gentle reflux (~60 °C). Add the KMnO₄ solution portion-wise over 2-3 hours. The reaction is exothermic; use the reactor jacket to maintain a controlled reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the celite pad with warm water (2 x 500 mL).

  • Isolation: Combine the filtrates and reduce the volume by approximately half using a rotary evaporator to remove most of the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A pale-yellow solid will precipitate.

  • Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 1 L) and dry in a vacuum oven to yield 6-Nitro-1H-indazole-3-carboxylic acid.

Part 3: Fischer Esterification to Final Product

The final step is a classic acid-catalyzed Fischer esterification. Using a large excess of methanol drives the equilibrium towards the product.

Protocol 3: Synthesis of this compound

  • Equipment Setup: Use a 3 L round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature probe.

  • Reaction: Suspend the 6-Nitro-1H-indazole-3-carboxylic acid (approx. 0.95 mol) in methanol (2.0 L).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (20 mL) to the suspension. The mixture will warm up.

  • Reflux: Heat the mixture to reflux (~65 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about 75% using a rotary evaporator.

  • Precipitation: Slowly pour the concentrated mixture into 5 L of ice-water with vigorous stirring. A solid will precipitate.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the slurry is ~7-8 to neutralize the sulfuric acid catalyst.

  • Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with deionized water (3 x 1 L).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield high-purity this compound as a solid. Dry the final product under vacuum.

Process Optimization and Troubleshooting

Scaling up a synthesis requires anticipating and addressing potential issues. The following table outlines key parameters and common problems.

Table 2: Troubleshooting and Optimization Guide

Parameter / IssueRecommended Control / SolutionRationale / Causality
Exotherm in Part 1 Maintain addition rate to keep T < 5 °C. Ensure efficient reactor cooling.The formation of the nitrosating agent and its initial reaction with the indole are highly exothermic. Runaway reactions can lead to side products and significant safety hazards.
Low Yield in Part 1 Ensure complete dissolution of 6-nitroindole in DMF before adding the nitrosating agent.Incomplete dissolution leads to a heterogeneous reaction, reducing the accessible surface area of the substrate and lowering the overall yield.
Incomplete Oxidation in Part 2 Add KMnO₄ in portions to maintain a slight excess until the starting material is consumed (monitored by TLC).The aldehyde is insoluble, and the reaction is heterogeneous. Portion-wise addition ensures the oxidant is available as the reaction proceeds without adding a large, potentially hazardous excess at the start.
Formation of Byproducts in Part 2 Avoid excessive heating or prolonged reaction times after the starting material is consumed.The indazole ring is susceptible to oxidative cleavage under harsh conditions, leading to ring-opened impurities and reduced yield of the desired carboxylic acid.
Incomplete Esterification in Part 3 Use a large excess of methanol and ensure the reaction goes to completion via TLC. A Dean-Stark trap can be used to remove water if needed.Fischer esterification is an equilibrium-limited reaction. A large excess of the alcohol reactant and removal of the water byproduct shift the equilibrium toward the desired ester product.
Purification Challenges Final recrystallization is key. Screen solvents (Ethanol, Ethyl Acetate/Hexanes, Isopropanol) for optimal purity and recovery.The crude product may contain unreacted starting material or side products. A well-chosen recrystallization solvent will dissolve the product when hot but allow it to crystallize out in high purity upon cooling, leaving impurities behind in the mother liquor.

Analytical Characterization of Final Product

Confirming the identity and purity of the final product is a non-negotiable step in any synthesis protocol.

Caption: Analytical validation workflow for the final product.

Table 3: Expected Analytical Data for this compound

TechniqueParameterExpected Result
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~14.5 (br s, 1H, NH), ~8.8 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃).
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~163 (C=O), ~147, ~142, ~140, ~123, ~122, ~118, ~110 (Ar-C's), ~52 (OCH₃).
HPLC (RP-C18)Purity≥ 99.0% (AUC at an appropriate UV wavelength, e.g., 254 nm).[8]
Mass Spec. (ESI+)m/zCalculated for C₉H₇N₃O₄ [M+H]⁺: 222.04. Found: 222.04.
FT-IR (KBr)Wavenumber (cm⁻¹)~3300 (N-H stretch), ~1720 (C=O stretch), ~1520 & ~1340 (NO₂ asymmetric/symmetric stretch).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By breaking the process into three manageable parts and providing causal explanations for critical steps, this guide serves as an authoritative resource for process chemists and researchers. Adherence to the outlined safety protocols, in-process controls, and analytical validation steps will ensure a safe, efficient, and reproducible scale-up synthesis of this important pharmaceutical intermediate.

References

Application Notes & Protocols: Leveraging Methyl 6-nitro-1H-indazole-3-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic use of Methyl 6-nitro-1H-indazole-3-carboxylate as a foundational scaffold in modern anticancer drug discovery. While direct and extensive biological data for this specific molecule is emerging, its structural architecture presents a compelling starting point for lead generation and optimization. This guide synthesizes data from structurally related analogs to provide field-proven insights and detailed protocols for its evaluation and derivatization.

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole nucleus is a bicyclic heteroaromatic system that has gained significant traction in medicinal chemistry, earning the designation of a "privileged scaffold".[1] This is due to its ability to form key interactions with a multitude of biological targets, particularly protein kinases, which are often dysregulated in cancer.[2] Several FDA-approved anticancer drugs, including Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[2]

This compound is a particularly noteworthy derivative. Its key features include:

  • The Indazole Core: Provides a rigid, planar structure ideal for insertion into ATP-binding pockets of kinases.

  • The 6-Nitro Group: This strong electron-withdrawing group can significantly modulate the electronic properties of the ring system and serve as a crucial handle for chemical modification, such as reduction to an amine for further coupling reactions.[2][3] The 6-nitro substitution has been specifically linked to potent cytotoxic effects in related compounds.[3]

  • The 3-Carboxylate Group: The methyl ester at the 3-position offers another site for synthetic elaboration, allowing for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize properties like solubility and cell permeability.[2]

This guide will treat this compound not as an end-product, but as a strategic starting material for the generation of novel, potent, and selective anticancer agents.

Role as a Key Synthetic Intermediate

The primary and most immediate application of this compound is as a versatile synthetic intermediate.[2] Its functional groups are strategically positioned for a variety of chemical transformations. A generalized workflow for its use in a drug discovery program is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Screening Cascade A Methyl 6-nitro-1H- indazole-3-carboxylate (Starting Material) B Step 1: Nitro Group Reduction (e.g., SnCl2, H2 or Fe/NH4Cl) A->B Reduction C Methyl 6-amino-1H- indazole-3-carboxylate B->C D Step 2: Ester Hydrolysis or Amidation (e.g., LiOH or R-NH2) C->D Functionalization E Library of Novel Indazole Derivatives D->E F In Vitro Cytotoxicity Screening (MTT/MTS Assay) E->F Primary Screen G Target-Based Assays (e.g., Kinase Inhibition) F->G Mechanism of Action H In Vivo Efficacy Studies (Xenograft Models) G->H Lead Validation I Lead Optimization H->I

Caption: Generalized workflow for using the target compound in drug discovery.

The reduction of the nitro group to an amine is a pivotal step, yielding a nucleophilic center that can be acylated, sulfonylated, or used in various coupling reactions to build a diverse chemical library. Simultaneously, the ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into a wide range of amides, which are common moieties in kinase inhibitors.[4]

Anticipated Biological Activity & Mechanism of Action

While specific data for this compound is limited, the extensive literature on its analogs allows us to form a strong, data-driven hypothesis about its potential.

Antiproliferative Activity

Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity. For example, certain 6-nitro-benzo[g]indazole derivatives exhibit potent cytotoxicity against lung carcinoma cell lines.[3] This suggests that the 6-nitroindazole scaffold is a key pharmacophore for anticancer effects.

Table 1: Antiproliferative Activity of Structurally Related Indazole Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
6-Nitro-benzo[g]indazoles NCI-H460 (Lung) 5 - 15 [3]
Substituted Indazole (Cpd 5) C6 (Glioma) 4.33 ± 1.04 [5]
Substituted Indazole (Cpd 5) A549 (Lung) 10.67 ± 1.53 [5]
1H-indazole-3-amine (Cpd 6o) K562 (Leukemia) 5.15 ± 0.55 [6]
1H-indazole-3-amine (Cpd 5k) Hep-G2 (Liver) 3.32 ± 0.43 [6]

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 |[7] |

Note: The compounds listed are structurally related analogs, not the title compound. Data is provided to illustrate the potential of the indazole scaffold.

Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for anticancer indazoles is the inhibition of protein kinases.[2][8] These enzymes are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole Indazole Derivative (e.g., from Methyl 6-nitro- 1H-indazole-3-carboxylate) Indazole->PI3K Inhibition Indazole->AKT

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.[9]

By modifying the core structure of this compound, medicinal chemists can develop potent and selective inhibitors against various kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[2]

  • Mitogen-Activated Protein Kinase 1 (MAPK1)[8]

  • Phosphoinositide 3-kinase (PI3K)[9]

  • Epidermal Growth Factor Receptor (EGFR)[4]

Detailed Experimental Protocols

The following protocols provide a robust framework for the initial biological evaluation of this compound and its subsequent derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a standard colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.[10][11]

4.1.1. Materials and Reagents

  • Test Compound: this compound

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Media: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (570 nm).

4.1.2. Step-by-Step Procedure

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2X working solutions by serially diluting the stock solution in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the 2X working solutions to the cells (final concentrations might range from 0.1 µM to 100 µM). Include a "vehicle control" (DMSO at the highest concentration used) and a "medium only" control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Antitumor Efficacy in a Murine Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a lead indazole derivative using a subcutaneous tumor model in immunodeficient mice.[8] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

4.2.1. Materials and Reagents

  • Test Compound: Lead indazole derivative.

  • Animal Model: Immunodeficient mice (e.g., Nude or SCID mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line that readily forms tumors (e.g., HCT116, A549).

  • Vehicle: A non-toxic, stable vehicle for administration (e.g., 5% DMSO, 5% Tween 80, 90% Saline).[8]

  • Equipment: Calipers, analytical balance, sterile syringes and needles.

4.2.2. Step-by-Step Procedure

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing Formulation Preparation: Prepare the dosing solution of the test compound in the chosen vehicle. The concentration should be calculated based on the desired dose (e.g., mg/kg) and the average body weight of the mice.

  • Compound Administration: Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Data Collection: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.[8] Monitor the animals for any signs of toxicity.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.

Data Interpretation & Future Directions

The initial screening of this compound will likely reveal modest activity, which is expected for a starting fragment. The true value lies in the data generated from its derivatives.

  • Structure-Activity Relationship (SAR): Systematically analyze how changes to the 6-amino and 3-carboxamide/ester positions affect potency and selectivity. This will guide the rational design of next-generation compounds.

  • Target Deconvolution: For active compounds, perform target-based assays (e.g., kinase panels) to identify the specific molecular targets.

  • Optimization: Modify the lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, aiming for a balance of potency, selectivity, and drug-like characteristics.

By employing the strategies and protocols outlined in this guide, researchers can effectively utilize this compound as a powerful tool in the discovery and development of novel indazole-based anticancer therapeutics.

References

Synthetic Routes to 1H-Indazole-3-Carboxamide Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Indazole-3-Carboxamide

The 1H-indazole-3-carboxamide core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] These derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors for anticancer therapies, potent antagonists for serotonin receptors, and as modulators of poly(ADP-ribose)polymerase-1 (PARP-1).[2][3] The versatility and significance of this scaffold necessitate robust and reproducible synthetic methodologies to facilitate drug discovery and development pipelines.

This comprehensive guide provides an in-depth analysis of the principal synthetic routes to 1H-indazole-3-carboxamide derivatives. We will delve into the mechanistic underpinnings of each strategy, present detailed, field-proven protocols, and offer insights into experimental choices to empower researchers in their synthetic endeavors.

Strategic Overview: Pathways to the Core Structure

The synthesis of 1H-indazole-3-carboxamides can be broadly categorized into two strategic approaches:

  • Sequential Synthesis via 1H-Indazole-3-Carboxylic Acid: This is the most classical and widely employed strategy. It involves the initial construction of the 1H-indazole-3-carboxylic acid core, followed by a standard amide coupling reaction with a desired amine. The reliability of this approach hinges on the efficient synthesis of the carboxylic acid intermediate.

  • Convergent and Direct Methodologies: More contemporary strategies aim to construct the final carboxamide in a more convergent fashion, sometimes in a single step from acyclic precursors. These methods can offer advantages in terms of step economy and rapid library generation.

This guide will elaborate on the most prominent methods within these strategies, providing both the "how" and the "why" for each.

Method 1: Synthesis from Isatin Precursors

This classical route leverages the oxidative cleavage of the isatin ring to form an intermediate that, upon diazotization and cyclization, yields the 1H-indazole-3-carboxylic acid.[1] While a multi-step process, it is a well-established method with readily available starting materials.

Mechanistic Rationale

The key transformation involves the alkaline hydrolysis of isatin to an intermediate sodium 2-aminophenylglyoxylate. Subsequent treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) leads to the formation of a diazonium salt. This salt is unstable and undergoes intramolecular cyclization to furnish the stable 1H-indazole-3-carboxylic acid. The final step is a standard amide bond formation.

Visualizing the Workflow: From Isatin to Amide

Isatin Isatin Intermediate1 Sodium 2-aminophenylglyoxylate Isatin->Intermediate1 Alkaline Hydrolysis (NaOH) Diazonium Diazonium Salt Intermediate Intermediate1->Diazonium Diazotization (NaNO2, HCl) IndazoleAcid 1H-Indazole-3-carboxylic Acid Diazonium->IndazoleAcid Intramolecular Cyclization ActivatedAcid Activated Acid Intermediate IndazoleAcid->ActivatedAcid Amide Coupling Agents (EDC, HOBT) FinalProduct 1H-Indazole-3-carboxamide Derivative ActivatedAcid->FinalProduct Amine (R-NH2)

Caption: Workflow for the synthesis of 1H-indazole-3-carboxamides starting from isatin.

Experimental Protocol

Part A: Synthesis of 1H-Indazole-3-carboxylic Acid from Isatin [4]

  • Ring Opening: In a round-bottom flask, dissolve isatin (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to facilitate the hydrolysis of the amide bond, resulting in the formation of the sodium salt of 2-aminophenylglyoxylic acid. Monitor the reaction by TLC until the isatin is consumed.

  • Diazotization: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq).

  • Cyclization: While maintaining the low temperature, add the reaction mixture portion-wise to a vigorously stirred solution of hydrochloric acid. The diazonium salt intermediate will form and cyclize in situ. A precipitate of 1H-indazole-3-carboxylic acid will form.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Part B: Amide Coupling to form 1H-Indazole-3-carboxamide [5]

  • Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add 1-hydroxybenzotriazole (HOBT) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the product. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary
ParameterMethod 1: From Isatin
Starting Material Isatin
Key Steps Ring opening, diazotization, cyclization, amide coupling
Key Reagents NaOH, NaNO₂, HCl, EDC, HOBT
Reported Overall Yield Variable, with potential challenges in scale-up[1]
Reproducibility Generally reliable for lab-scale synthesis[1]

Method 2: Synthesis from Substituted o-Toluidine

An alternative route to the 1H-indazole core involves the diazotization and cyclization of o-toluidine derivatives. This method is often considered reliable and can provide good yields for specific derivatives.[1][6]

Mechanistic Rationale

The synthesis begins with the diazotization of a substituted o-toluidine using sodium nitrite in an acidic medium. The resulting diazonium salt is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. Subsequent carboxylation at the 3-position (if not already present in the starting material) and amide coupling lead to the final product. A common variation involves starting from o-toluidine to prepare indazole, which is then protected and carboxylated.[6]

Visualizing the Workflow: From o-Toluidine to Carboxamide

Toluidine o-Toluidine Indazole Indazole Toluidine->Indazole Diazotization (NaNO2, Acid) ProtectedIndazole N-SEM Protected Indazole Indazole->ProtectedIndazole Protection (SEM-Cl) CarboxylatedIndazole 1H-Indazole-3-carboxylic Acid ProtectedIndazole->CarboxylatedIndazole 1. n-BuLi 2. CO2 3. Deprotection FinalProduct 1H-Indazole-3-carboxamide Derivative CarboxylatedIndazole->FinalProduct Amide Coupling

Caption: Synthesis of 1H-indazole-3-carboxamides via an o-toluidine precursor.

Experimental Protocol[5][6]

Part A: Synthesis of 1H-Indazole-3-carboxylic Acid

  • Indazole Formation: Prepare indazole from o-toluidine via diazotization.[6]

  • N-Protection: Protect the indazole nitrogen with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to direct subsequent functionalization to the 3-position.

  • Carboxylation: Dissolve the N-SEM protected indazole in an anhydrous solvent like THF and cool to a low temperature (e.g., -40 °C) under a nitrogen atmosphere. Add n-butyllithium (n-BuLi) dropwise to deprotonate the 3-position. Bubble carbon dioxide gas through the solution. Quench the reaction with an ammonium chloride solution.

  • Deprotection: Treat the resulting carboxylic acid with an acid (e.g., HCl) to remove the SEM protecting group, yielding 1H-indazole-3-carboxylic acid.

Part B: Amide Coupling

Follow the amide coupling protocol described in Method 1, Part B.

Data Summary
ParameterMethod 2: From Substituted o-Toluidine
Starting Material Substituted o-Toluidine
Key Steps Diazotization, cyclization, protection, carboxylation, deprotection, amide coupling
Key Reagents NaNO₂, Acid, SEM-Cl, n-BuLi, CO₂
Reported Overall Yield Good yields reported for specific derivatives[1]
Reproducibility Generally considered a reliable method[1]

Method 3: Direct Synthesis from Anthranilic Acid Derivatives

A highly efficient and convergent approach involves the direct, one-step synthesis of 1H-indazole-3-carboxamides from substituted 2-aminophenylacetic acid amides (derived from anthranilic acids).[7]

Mechanistic Rationale

This method relies on an in-situ diazotization of the primary aromatic amine of the 2-aminophenylacetic acid amide. The resulting diazonium salt undergoes a rapid intramolecular cyclization, directly forming the 1H-indazole-3-carboxamide product. This strategy bypasses the need to isolate the carboxylic acid intermediate, thus improving step economy.

Visualizing the Workflow: Direct Amide Formation

Anthranilamide 2-Aminophenylacetic Acid Amide Diazonium In-situ Diazonium Salt Anthranilamide->Diazonium Diazotization (tBuONO, CH3COOH) FinalProduct 1H-Indazole-3-carboxamide Derivative Diazonium->FinalProduct Intramolecular Cyclization

Caption: One-step synthesis of 1H-indazole-3-carboxamides from anthranilic acid derivatives.

Experimental Protocol[8]
  • Reaction Setup: Dissolve the starting 2-aminophenylacetic acid derivative in a suitable solvent such as acetonitrile.

  • Diazotization and Cyclization: At room temperature, add a diazotizing agent like tert-butyl nitrite (tBuONO) in the presence of an acid like acetic acid.

  • Reaction: The reaction proceeds rapidly, often within a few hours at room temperature, to yield the 1H-indazole-3-carboxamide derivative directly.

  • Isolation and Purification: After the reaction is complete (monitored by TLC), the product can be isolated by standard workup procedures, typically involving quenching the reaction, extraction, and purification by crystallization or column chromatography.

Data Summary
ParameterMethod 3: From Anthranilic Acid Derivatives
Starting Material 2-Aminophenylacetic Acid Amide/Ester
Key Steps One-step diazotization and cyclization
Key Reagents tert-Butyl nitrite (tBuONO), Acetic Acid
Reported Overall Yield High yields (e.g., 89-97%) have been reported[7]
Reproducibility Reported as a simple and efficient method[7]

Conclusion and Future Perspectives

The synthesis of 1H-indazole-3-carboxamide derivatives is a well-explored area of organic chemistry, driven by the significant therapeutic potential of these compounds. The classical methods starting from isatin or o-toluidine remain valuable and reliable for accessing the core 1H-indazole-3-carboxylic acid intermediate. However, for rapid lead optimization and library synthesis, more modern and convergent approaches, such as the direct synthesis from anthranilic acid derivatives, offer significant advantages in terms of efficiency and step economy.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern on the indazole ring, and the scale of the synthesis. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions and successfully synthesize these important molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 6-nitro-1H-indazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common experimental hurdles. We will explore the causality behind procedural steps, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing this compound involves a classical diazotization of a substituted aniline followed by an intramolecular cyclization. The typical starting material is Methyl 2-amino-5-nitrobenzoate. The reaction proceeds via the formation of a diazonium salt intermediate, which then undergoes ring closure to form the indazole core.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_start Step 1: Diazotization cluster_cyclize Step 2: Intramolecular Cyclization A Methyl 2-amino-5-nitrobenzoate C Diazonium Salt Intermediate A->C Add NaNO₂ solution slowly to acidic amine solution B NaNO₂ / Acid (e.g., HCl, H₂SO₄) 0-5 °C D Spontaneous Ring Closure C->D E This compound D->E Often requires warming or prolonged stirring F Crude Product E->F G Recrystallization or Column Chromatography F->G H Pure Product (>99%) G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue and can typically be traced back to one of three areas: incomplete diazotization, inefficient cyclization, or losses during work-up.

1. Incomplete or Failed Diazotization:

  • The "Why": The formation of the diazonium salt is the critical first step. This intermediate is notoriously unstable at elevated temperatures. Decomposition of the diazonium salt before it can cyclize is a primary cause of low yield. The reaction is highly sensitive to temperature and the rate of addition of the nitrosating agent.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

    • Slow, Dropwise Addition: Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the acidic solution of your starting amine. A rapid addition can cause localized heating, decomposing the diazonium salt, and can also lead to the formation of unwanted side products.

    • Check Reagent Purity: Ensure your starting material, Methyl 2-amino-5-nitrobenzoate, is pure. Impurities can interfere with the reaction. Use freshly purchased or purified sodium nitrite, as it can degrade over time.

    • Sufficient Acid: The diazotization requires a strong acidic medium.[2] Ensure you are using a sufficient excess of acid (e.g., HCl or H₂SO₄) to fully protonate the starting amine and catalyze the reaction.

2. Inefficient Cyclization & Side Reactions:

  • The "Why": Once the diazonium salt is formed, it must undergo an intramolecular electrophilic substitution to form the indazole ring. If conditions are not optimal, the diazonium group can react with water to form a phenol, or participate in other undesired coupling reactions.

  • Troubleshooting Steps:

    • Reaction Time: After the diazotization is complete, the reaction may require additional time for the cyclization to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the diazonium intermediate spot disappears.

    • Solvent Choice: While aqueous acid is common, some procedures report using glacial acetic acid, which can serve as both solvent and acid catalyst, sometimes leading to cleaner reactions and higher yields.[3]

3. Product Loss During Work-up and Purification:

  • The "Why": The product may have some solubility in the aqueous phase, leading to losses during filtration. Furthermore, choosing an inappropriate recrystallization solvent can result in significant product loss.

  • Troubleshooting Steps:

    • Precipitation: After the reaction is complete, pouring the mixture into a large volume of crushed ice or cold water helps to fully precipitate the crude product.

    • Recrystallization Solvent: Ethanol is often a suitable solvent for recrystallization.[4] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to maximize the recovery of pure crystals. If the product "oils out," try a different solvent system or add the crystallization solvent at a slightly lower temperature.[5]

G cluster_B cluster_C cluster_D A Low Yield Observed B Check Diazotization Step A->B C Check Cyclization Step A->C D Review Work-up/Purification A->D B1 Is Temp < 5°C? C1 Monitor by TLC? D1 Precipitate in ice water? B2 Slow NaNO₂ Addition? B_Sol Maintain 0-5°C Add dropwise Verify reagent quality B1->B_Sol No B3 Reagents Pure? B2->B_Sol No B3->B_Sol No C2 Optimal Solvent? C_Sol Allow sufficient time Consider glacial acetic acid C1->C_Sol No C2->C_Sol No D2 Recrystallization solvent optimized? D_Sol Ensure full precipitation Use minimal hot solvent D1->D_Sol No D2->D_Sol No

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is off-color (e.g., brown or dark yellow) instead of the expected pale yellow solid. What causes this and how can I improve purity?

A2: Off-color products are indicative of impurities, which often arise from side reactions.

  • The "Why": The primary culprits are often residual starting material or byproducts from diazonium salt decomposition (e.g., phenols) and other azo-coupling side reactions. These impurities can become trapped in the crystal lattice of your product.

  • Troubleshooting & Purification:

    • Preventative Measures: The best solution is prevention. Adhering strictly to the optimized reaction conditions outlined in Q1 (especially temperature control) will minimize the formation of these colored impurities.

    • Purification Strategy:

      • Recrystallization: This is the first line of defense. A well-performed recrystallization from a suitable solvent like ethanol can significantly improve color and purity.[4]

      • Activated Charcoal: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many of the colored, non-polar impurities. Be cautious not to add too much, as it can also adsorb your product.

      • Column Chromatography: For very impure samples, purification by column chromatography over silica gel is the most effective method.[6] A solvent system such as hexane/ethyl acetate is a good starting point for elution.[3]

Q3: What are the key safety considerations for this synthesis?

A3: This reaction involves materials and intermediates that require careful handling.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. This procedure is designed to keep the diazonium salt in solution where it is much safer. Never attempt to isolate the diazonium salt intermediate.

  • Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes, and weigh it out in a well-ventilated area.

  • Acids: Concentrated acids like sulfuric acid and hydrochloric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all additions in a fume hood.

  • Nitrogen Oxides: The reaction of sodium nitrite with acid can release toxic nitrogen oxide gases (NOx). It is imperative that the entire procedure is conducted in a certified chemical fume hood.

Optimized Protocol and Data

Based on literature analysis, the following protocol represents an optimized procedure for achieving high yields.

Detailed Experimental Protocol
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Methyl 2-amino-5-nitrobenzoate (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 10 mL per gram of starting material) and stir to dissolve the amine. Cool the mixture to 0-5 °C using an ice-salt bath.[3]

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of water. Transfer this solution to the dropping funnel.

  • Addition: Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, let the mixture warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Precipitation: Pour the reaction mixture slowly into a large beaker containing crushed ice and water (approx. 10x the reaction volume).

  • Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: Recrystallize the dry, crude solid from hot ethanol to yield this compound as a pale yellow solid.

Comparative Data on Synthesis Conditions

The following table summarizes reported yields under various conditions, highlighting the importance of controlled parameters.

Starting MaterialNitrosating AgentAcid/SolventTemp (°C)Time (h)Reported YieldReference
2-Ethyl-5-nitroanilinet-Butyl nitriteGlacial Acetic Acid200.7598%ChemicalBook[3]
2-Ethyl-5-nitroanilineSodium NitriteGlacial Acetic Acid0-253+40.5%ChemicalBook[3]
2-Methyl-4-nitroanilineSodium NitriteAcetic Acid / Water0-2072QuantitativeChemicalBook[7]
6-NitroindoleSodium NitriteHCl / DMF / Water0-806High YieldBenchChem[8]

Note: The synthesis starting from 2-ethyl-5-nitroaniline yields 3-methyl-6-nitroindazole, a closely related analog, but the principles of the diazotization and cyclization are directly applicable and demonstrate the impact of the nitrosating agent and conditions on yield. A recent study on scaling up the synthesis of the related 3-methyl-6-nitro-1H-indazole achieved an overall yield of 79.6% by optimizing the amounts of acid and base during the process.[9]

References

Technical Support Center: Synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on the critical challenge of minimizing byproduct formation. Our guidance is grounded in established chemical principles and validated through experimental data.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a crucial process in the development of various pharmaceutical agents. A common and effective method for this synthesis is the Richter cyclization. This reaction typically involves the diazotization of a substituted aniline, such as 2-amino-5-nitro-benzonitrile, followed by an intramolecular cyclization to form the desired indazole ring system. While elegant, this pathway is often plagued by the formation of unwanted byproducts, which can complicate purification, reduce yields, and impact the quality of the final product.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, offering explanations for the underlying chemical mechanisms and providing actionable protocols to improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most common byproducts in the synthesis of this compound and how do they form?

Answer: The primary byproducts in this synthesis typically arise from side reactions of the diazonium salt intermediate. The most commonly observed impurities include:

  • Phenolic Byproducts (e.g., 2-hydroxy-5-nitro-benzonitrile): These form when the diazonium salt reacts with water in the reaction mixture. This is particularly problematic if the temperature of the diazotization reaction is not strictly controlled.

  • Azo-Coupling Products: The highly reactive diazonium salt can couple with the electron-rich starting material (2-amino-5-nitro-benzonitrile) or other nucleophilic species present in the reaction mixture. This leads to the formation of colored azo compounds, which can be difficult to remove.

  • Incomplete Cyclization: If the cyclization step is not driven to completion, unreacted diazonium salt can lead to a variety of decomposition products upon workup.

The formation of these byproducts is often exacerbated by improper control of reaction parameters. A visual representation of the main reaction pathway and common side reactions is provided below.

A 2-Amino-5-nitro-benzonitrile B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl) C This compound (Desired Product) B->C Intramolecular Cyclization D Phenolic Byproducts B->D Reaction with H2O (Side Reaction) E Azo-Coupling Products B->E Self-Coupling (Side Reaction) start Start Synthesis step1 Control Temperature (0-5 °C) start->step1 step2 Slowly Add NaNO2 step1->step2 step3 Monitor Reaction (TLC/HPLC) step2->step3 decision Is Starting Material Consumed? step3->decision step4 Proceed to Cyclization decision->step4 Yes byproduct Byproduct Formation decision->byproduct No end High Purity Product step4->end

Technical Support Center: Purification of Crude Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude Methyl 6-nitro-1H-indazole-3-carboxylate, a key intermediate in medicinal chemistry.[1][2] Our focus is on providing scientifically-grounded, practical solutions to common purification hurdles.

Introduction to Purification Challenges

This compound is synthesized through multi-step reactions, often involving nitration and cyclization.[3] The crude product is frequently contaminated with unreacted starting materials, undesired isomers (e.g., 4-nitro, 7-nitro), dinitration byproducts, and residual acids from the synthesis.[4] Achieving high purity (≥99.0%) is paramount for its successful use in downstream applications, such as the synthesis of kinase inhibitors.[3][5] This guide focuses on the two primary purification techniques: Recrystallization and Flash Column Chromatography .

Troubleshooting Guide: Question & Answer

This section directly addresses common experimental failures in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Section 1: Recrystallization Issues

Recrystallization is often the first choice for purification due to its efficiency and scalability. However, the specific properties of nitroindazole derivatives can present challenges.

Q1: My product "oils out" as a liquid during cooling instead of forming solid crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can organize into a crystal lattice. This is common with polar compounds when the cooling is too rapid or the solvent system is not optimal.[6][7]

Causality & Solution:

  • Cause: The solution is too concentrated, or the cooling rate is too fast, not allowing sufficient time for crystal nucleation.

  • Immediate Action: Re-heat the solution until the oil completely redissolves.

  • Troubleshooting Steps:

    • Add More Solvent: The simplest solution is often to add a small amount of additional hot solvent to the redissolved mixture to lower the concentration.[7]

    • Ensure Slow Cooling: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Rapid cooling drastically increases the chances of oiling out.[6]

    • Introduce a Nucleation Site: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.[6]

    • Use a Seed Crystal: If a small amount of pure, solid material is available, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[6]

    • Optimize the Solvent System: An ethanol/water mixture is a common choice for this class of compounds.[8] If using a single solvent fails, a two-solvent (co-solvent) system can be more effective. Dissolve the crude product in a minimum of a "good" hot solvent (e.g., ethanol, acetone) and then slowly add a "poor" hot solvent (e.g., water, hexanes) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

Q2: My final product after recrystallization is still discolored (e.g., yellow or brown) and the purity is low.

A2: A discolored product indicates that impurities are being trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface. This often happens when crystallization occurs too quickly or the chosen solvent does not effectively discriminate between the product and the impurities.

Causality & Solution:

  • Cause: Rapid crystal formation from a highly concentrated solution can trap impurities. Some colored impurities may also have very similar solubility profiles to the desired product.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient for removing significant impurities. While some product loss is expected, a second pass will substantially improve purity.[7]

    • Wash the Crystals: After filtering the recrystallized solid, wash the filter cake with a small amount of ice-cold, fresh recrystallization solvent. This helps remove adsorbed surface impurities without dissolving a significant amount of the product.

    • Activated Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield. Perform a hot gravity filtration to remove the charcoal before cooling.

Section 2: Flash Column Chromatography Issues

When recrystallization fails to provide adequate purity, flash column chromatography on silica gel is the preferred alternative.[3][4]

Q3: I'm getting very poor separation between my product and an impurity. Their Rf values on the TLC plate are almost identical.

A3: Poor separation is a direct result of the mobile phase having the wrong polarity to effectively differentiate between the components as they interact with the stationary phase (silica gel).

Causality & Solution:

  • Cause: The chosen solvent system (eluent) does not provide sufficient resolution. The polarity may be too high, causing all components to move quickly up the column, or too low, causing poor movement and band broadening.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound on TLC, with clear separation from other spots.[5]

      • Common Systems: For nitroindazole derivatives, mixtures of hexanes (or petroleum ether) and ethyl acetate are excellent starting points.[5][9]

      • Fine-Tuning: Systematically test different ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) via TLC to find the optimal balance.

    • Switch to a Gradient Elution: If an isocratic (single solvent mixture) system fails, a gradient elution is highly effective. Start the column with a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of the more polar solvent. This allows weakly-adsorbed impurities to elute first, followed by your product, and finally the strongly-adsorbed impurities.[6]

Q4: My product spot is "tailing" or "streaking" badly on both the TLC plate and the column, leading to broad fractions and poor purity. Why?

A4: Tailing is a classic sign of a strong, undesirable interaction between a basic compound and the acidic surface of the silica gel. The indazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing the compound to "stick" and elute slowly and unevenly.[6]

Causality & Solution:

  • Cause: Acid-base interaction between the basic nitrogen of the indazole and the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: This is the most effective solution. Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent mixture. The TEA will preferentially bind to the acidic sites on the silica gel, "masking" them from your product and resulting in sharp, symmetrical peaks.[6]

    • Use a Different Stationary Phase: For strongly basic compounds, switching to a neutral or basic alumina stationary phase can mitigate tailing, as it lacks the highly acidic surface of silica.[6]

    • Dry Load the Sample: Loading the sample dissolved in a strong solvent can cause band broadening. Instead, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can be loaded directly onto the top of the column, often leading to much sharper bands.[5]

Q5: My recovery yield from the column is very low, even though the TLC showed a strong product spot.

A5: Low recovery suggests that the product is either not eluting from the column or is being spread across too many fractions to be effectively isolated.

Causality & Solution:

  • Cause: The product may be irreversibly adsorbed onto the silica gel due to strong interactions. Alternatively, improper fraction collection or co-elution with a non-UV active impurity can lead to perceived low yield.[10]

  • Troubleshooting Steps:

    • Check for Irreversible Adsorption: If your compound is highly polar, it might be sticking permanently to the column. This can often be prevented by using a more polar eluent system or by deactivating the silica with a basic modifier like triethylamine as described in Q4.

    • Monitor Fractions Diligently: Do not rely solely on the UV lamp of an automated system. Collect fractions and analyze them carefully by TLC to ensure you are not discarding fractions that contain your product or prematurely stopping the collection.

    • Analyze "Pure" Fractions: An impurity that is not visible under UV light (non-UV active) might be co-eluting with your product. Analyze a sample of the combined "pure" fractions by ¹H NMR or mass spectrometry to confirm its actual purity.[6]

Experimental Protocols & Data

Physicochemical Properties

A summary of key properties for a related and well-documented analogue, 3-Methyl-6-nitro-1H-indazole, is provided for reference.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Solid powder[1]
Melting Point 187-188 °C[1]
Purity Standard ≥99.0%[3]
Protocol 1: Purification by Recrystallization

This protocol uses a co-solvent system, which is often effective for nitroindazole derivatives.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or acetone) while stirring and heating to dissolve the solid completely.

  • Anti-Solvent Addition: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently turbid (cloudy).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes dry loading for optimal resolution.[5]

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test solvent systems of Hexanes:Ethyl Acetate (e.g., 4:1, 3:1, 2:1). Aim for a product Rf of ~0.25. If tailing is observed, add 0.5% triethylamine to the solvent mixture.

  • Sample Preparation (Dry Loading): Dissolve the crude product (~1.0 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel to this solution. Concentrate the slurry under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column packed in the least polar solvent to be used (e.g., hexanes).

  • Loading: Carefully add the dry powder containing the adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Elution: Begin eluting the column with the optimized Hexanes:Ethyl Acetate solvent system. If using a gradient, start with a less polar mixture and gradually increase the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.

Visual Workflow and Logic Diagrams

General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

crude Crude Product assess Assess Purity & Impurity Profile (TLC/NMR) crude->assess recryst Attempt Recrystallization (e.g., EtOH/Water) assess->recryst High initial purity, crystalline solid chromatography Perform Flash Column Chromatography (Silica Gel) assess->chromatography Oily crude, multiple close-running spots check_purity1 Check Purity (>99% & Colorless?) recryst->check_purity1 final_product Final Pure Product check_purity1->final_product Yes check_purity1->chromatography No check_purity2 Check Purity (>99%?) chromatography->check_purity2 check_purity2->recryst No, needs polishing check_purity2->final_product Yes

Caption: Decision workflow for purification method selection.

Troubleshooting: "Oiling Out" in Recrystallization

This flowchart provides a step-by-step logical guide to resolving the common "oiling out" problem.

start Product 'Oils Out' During Cooling reheat Re-heat to Redissolve Oil start->reheat decision1 Is Solution Very Concentrated? reheat->decision1 add_solvent Add More Hot Solvent decision1->add_solvent Yes cool_slowly Cool SLOWLY to Room Temp. decision1->cool_slowly No add_solvent->cool_slowly decision2 Crystals Formed? cool_slowly->decision2 success Success: Cool in Ice Bath, Filter, and Dry decision2->success Yes scratch Scratch Flask with Glass Rod or Add Seed Crystal decision2->scratch No scratch->decision2 failure Failure: Re-evaluate Solvent System scratch->failure Still no crystals

Caption: Troubleshooting flowchart for "oiling out" issue.

References

"Methyl 6-nitro-1H-indazole-3-carboxylate solubility issues in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 6-nitro-1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging solubility issues associated with this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to troubleshoot effectively.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a structurally complex molecule, and its solubility is governed by the interplay of its distinct functional groups. Understanding these components is the first step in predicting and solving solubility problems.

  • Indazole Core: A bicyclic aromatic system that is largely non-polar, contributing to solubility in some organic solvents.

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing and highly polar group. It creates a significant dipole moment, increasing the molecule's overall polarity.

  • Methyl Ester (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.

  • Indazole N-H: The proton on the pyrazole ring is capable of acting as a hydrogen bond donor.

The combination of a non-polar backbone with multiple polar, hydrogen-bonding functional groups results in a molecule with a high crystal lattice energy. Overcoming this energy to dissolve the compound requires a solvent that can effectively interact with all of its features. This is why simple, non-polar solvents often fail and why even some polar solvents may struggle. The principle of "like dissolves like" is key; a solvent must be able to satisfy the compound's polar, non-polar, and hydrogen-bonding characteristics.[1][2][3]

Troubleshooting Guide: Common Solubility Problems

This section addresses the most frequent issues encountered during experiments in a direct question-and-answer format.

Question 1: My compound is insoluble in common non-polar (e.g., Hexane, Toluene) and moderately polar (e.g., Diethyl Ether, Dichloromethane) solvents. Why is this, and what should I try next?

Answer: This is expected behavior due to the high polarity imparted by the nitro and methyl ester groups. These functional groups require strong dipole-dipole interactions or hydrogen bonding from the solvent to overcome the compound's crystal lattice energy, which non-polar and weakly polar solvents cannot provide.[3][4]

Recommended Action: Your next step should be to use highly polar aprotic solvents. These solvents have strong dipole moments and can act as hydrogen bond acceptors, making them well-suited for solvating polar molecules like this indazole derivative.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often the most effective solvents for this class of compounds.[1][5] For the related compound 7-Nitroindazole, good solubility is reported in DMSO and DMF.[5]

  • Secondary Recommendations: Try other polar solvents like Acetone, Acetonitrile (ACN), or Tetrahydrofuran (THF). While potentially less effective than DMSO or DMF, they may work for moderate concentrations.

  • Physical Assistance: Gentle heating or sonication can help accelerate the dissolution process by providing the energy needed to break apart the crystal lattice.[6][7] Always ensure your compound is stable at the temperature used.

Question 2: I successfully dissolved my compound in DMSO, but it crashed out of solution when I diluted it into my aqueous buffer (e.g., PBS) for a biological assay. What happened?

Answer: This is a classic case of anti-solvent precipitation. While your compound is soluble in the organic co-solvent (DMSO), it is likely sparingly soluble or insoluble in water.[8] When the concentrated DMSO stock is diluted into a large volume of aqueous buffer, the polarity of the solvent system dramatically increases to a point where it can no longer keep the compound dissolved, causing it to precipitate.

Recommended Action: The key is to maintain a low final concentration of the organic co-solvent while ensuring the compound's concentration is below its solubility limit in the final mixed-solvent system.

  • Minimize Co-solvent Percentage: Aim for the lowest possible final concentration of DMSO or DMF in your assay, typically <1% and often as low as 0.1%, to minimize effects on the biological system.

  • Optimize the Dilution: Instead of a single large dilution step, perform a serial dilution. First, dilute your concentrated stock into an intermediate solution that contains a higher ratio of buffer to co-solvent (e.g., 1:10 DMF:PBS as described for some compounds[8]), ensuring it stays dissolved. Then, use this intermediate solution for the final dilution into the assay plate.

  • Check Final Concentration: The final concentration of your compound must be below its solubility limit in the final buffer/co-solvent mixture. You may need to experimentally determine this maximum concentration. Refer to Protocol 2 for a systematic approach.

Question 3: How do I find the best single solvent for recrystallization or for a reaction that is sensitive to DMSO/DMF?

Answer: A systematic solvent screening is the most robust method. This involves testing the compound's solubility in a small panel of solvents with varying polarities, both at room temperature and with heating. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9]

Recommended Action: Perform a micro-scale solubility test using the procedure outlined in Protocol 1 . This will help you identify a suitable solvent or solvent pair for your application.

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

Caption: Decision workflow for troubleshooting solubility.

Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol provides a method to efficiently test the solubility of your compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small vials or test tubes (e.g., 1 mL capacity)

  • Solvent panel (see table below)

  • Vortex mixer

  • Heat block or water bath

  • Micro-spatula

Procedure:

  • Preparation: Place approximately 1-2 mg of the compound into each of a series of labeled vials.

  • Initial Test (Room Temp): To the first vial, add the first solvent dropwise (e.g., 100 µL increments) while vortexing. Observe for dissolution. Continue adding solvent up to 1 mL. Record your observation (Insoluble, Sparingly Soluble, Soluble).

  • Repeat: Repeat step 2 for all solvents in the panel at room temperature.

  • Heating Test: For any vials where the compound was insoluble or sparingly soluble, gently heat the vial (e.g., to 40-50°C) and observe any change in solubility. Caution: Use a condenser or a sealed cap for volatile solvents.

  • Cooling Test: If a compound dissolved upon heating, allow it to cool slowly to room temperature and then in an ice bath. Observe if a precipitate or crystals form. This is a key indicator of a good recrystallization solvent.[10]

Table 1: Suggested Solvent Screening Panel
SolventPolarity ClassPredicted Solubility (Room Temp)Notes
HexaneNon-PolarInsolubleEstablishes a baseline for non-polar interactions.
Dichloromethane (DCM)Polar AproticSparingly SolubleMay dissolve at higher temperatures.
Ethyl Acetate (EtOAc)Polar AproticSparingly to Moderately SolubleA common solvent for chromatography and reactions.
AcetonePolar AproticModerately SolubleGood general-purpose polar aprotic solvent.
Acetonitrile (ACN)Polar AproticModerately SolubleOften used in HPLC; good to check for analytical work.
Ethanol (EtOH)Polar ProticSparingly to Moderately SolubleEthanol/water mixtures are used for recrystallizing similar nitroindazoles.[10]
N,N-Dimethylformamide (DMF)Polar AproticSolubleHigh boiling point, can be difficult to remove.
Dimethyl sulfoxide (DMSO)Polar AproticSolubleExcellent solvent for polar compounds; often used for stock solutions.[5][11]
Protocol 2: Preparing a Stock Solution for Aqueous Dilution

This protocol describes how to prepare a concentrated stock solution and dilute it for use in aqueous-based assays to avoid precipitation.

Objective: To create a working solution of the compound in an aqueous buffer with a minimal amount of organic co-solvent.

Materials:

  • This compound

  • High-purity DMSO or DMF

  • Destination aqueous buffer (e.g., PBS, TRIS)

  • Calibrated pipettes and sterile microcentrifuge tubes

Procedure:

  • Prepare Primary Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved. This solution is typically stable when stored at -20°C or -80°C.[12]

  • Create Intermediate Dilution: Perform an intermediate dilution of the primary stock into your aqueous buffer. For example, add 10 µL of the 10 mM primary stock to 90 µL of buffer to create a 1 mM solution in 10% DMSO. Vortex and visually inspect to ensure no precipitation has occurred.

  • Create Final Working Solution: Use the intermediate dilution to prepare your final working solution. For example, add 10 µL of the 1 mM (in 10% DMSO) solution to 990 µL of buffer. This yields a 10 µM final solution with a final DMSO concentration of only 0.1%.

  • Validation: Before proceeding with a large-scale experiment, let the final working solution sit for 15-30 minutes and visually inspect for any signs of precipitation (cloudiness, particulates). This validates that your compound is soluble at the final concentration and co-solvent percentage.

Co-Solvent System Mechanism

A co-solvent like DMSO acts as a "bridge" to bring a poorly water-soluble compound into an aqueous solution.

G cluster_solution Result: Homogeneous Solution compound Methyl 6-nitro-1H- indazole-3-carboxylate (Poorly Water-Soluble) dmso DMSO (Polar Aprotic Co-Solvent) compound->dmso Dissolves in buffer Aqueous Buffer (Highly Polar) compound->buffer Insoluble in dmso->buffer Miscible with solution Compound molecules dispersed in Buffer/DMSO mixture

References

"alternative methods for the synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the synthesis of this important heterocyclic compound.

Indazole derivatives are a significant class of compounds in medicinal chemistry, and the 6-nitro-3-carboxylate scaffold is a key intermediate for various therapeutic agents, including kinase inhibitors.[1][2][3] This guide will explore alternative synthetic methods and address common challenges encountered during its preparation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its precursors.

Problem 1: Low or No Yield of the Desired Indazole Product.

  • Possible Cause 1: Inefficient Diazotization. The formation of the diazonium salt is a critical step in many indazole syntheses.[4][5][6] Incomplete diazotization will lead to a significant reduction in yield.

    • Suggested Solution:

      • Ensure the reaction temperature is maintained below 5°C during the addition of the nitrite source to prevent decomposition of the diazonium salt.[5][6]

      • Use a stoichiometric amount of sodium nitrite; an excess can lead to unwanted side reactions.[5][6]

      • Test for the presence of nitrous acid using starch-iodide paper and quench any excess with a small amount of sulfamic acid.[5][6][7]

  • Possible Cause 2: Formation of Diazoamino Compounds. Slow addition of the nitrite solution can sometimes lead to the formation of a yellow precipitate, which is likely a diazoamino compound.[4]

    • Suggested Solution: Add the sodium nitrite solution all at once to the acidic solution of the amine to minimize the formation of this byproduct.[4] The solution should be vigorously stirred to ensure rapid mixing.

  • Possible Cause 3: Unsuitable Reaction Conditions for Cyclization. The cyclization step to form the indazole ring is sensitive to temperature and pH.[8][9]

    • Suggested Solution: For electron-poor systems like nitro-substituted indoles, heating the reaction mixture (e.g., to 80°C) may be necessary to achieve full conversion.[3][10] The pH should be maintained in a slightly acidic range for optimal results.[3]

Problem 2: Presence of Significant Impurities in the Crude Product.

  • Possible Cause 1: Isomeric Mixtures. Direct nitration of an existing indazole or a precursor can lead to the formation of regioisomers (e.g., 5-nitro vs. 6-nitro), which can be difficult to separate.[11]

    • Suggested Solution:

      • Employ a synthetic route that introduces the nitro group at a specific position early in the synthesis to avoid isomeric mixtures.

      • If a mixture is unavoidable, careful column chromatography on silica gel is typically required for separation.[1][2][12]

  • Possible Cause 2: Nitroso-Substituted Byproducts. Incomplete oxidation or side reactions can lead to the formation of nitroso-substituted impurities.

    • Suggested Solution: The crude product can be treated with a mild reducing agent, such as sodium hydrosulfite, to convert nitro and nitroso byproducts into their corresponding amines, which can then be removed by an acidic wash.[13]

Problem 3: Difficulty with the Final Esterification Step.

  • Possible Cause: Low Reactivity of the Carboxylic Acid. The 6-nitro-1H-indazole-3-carboxylic acid may be a solid with low solubility, making esterification challenging.

    • Suggested Solution:

      • Convert the carboxylic acid to its more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.

      • Use standard Fischer esterification conditions by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. This may require prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative methods for synthesizing the this compound core?

A1: Beyond the direct functionalization of a pre-formed indazole, several robust alternative strategies exist:

  • Nitrosation of 6-Nitroindole: This is a common and effective method that involves the nitrosation of 6-nitroindole to form 6-nitro-1H-indazole-3-carbaldehyde, which can then be oxidized and esterified.[1][2][3][12] The nitrosation proceeds through the formation of a nitroso-intermediate, followed by a ring rearrangement.[12]

  • Japp-Klingemann Reaction: This reaction utilizes a β-keto-ester and an aryl diazonium salt to form a hydrazone, which can then be cyclized to the indazole core.[14][15][16] This method offers good control over the substitution pattern.

  • Cyclization of Substituted o-Toluidines: Diazotization of a suitably substituted 2-amino-nitrotoluene derivative, followed by intramolecular cyclization, is a classical and effective route to the nitroindazole core.[4][13]

  • [3+2] Cycloaddition Reactions: Modern methods involve the [3+2] cycloaddition of arynes with diazo compounds, offering a direct and efficient route to a wide range of substituted indazoles.[17][18]

Q2: What are the key safety considerations when working with these synthetic routes?

A2: Several key safety precautions must be observed:

  • Handling Diazonium Salts: Diazonium salts can be thermally unstable and explosive, especially in the solid state.[5][6][7] It is crucial to keep them in solution at low temperatures (typically below 5°C) and use them immediately after preparation.[5][6] Never isolate solid diazonium salts unless you have the proper safety equipment and protocols in place.[5][6][7]

  • Nitrating Agents: Nitrating agents, such as mixtures of nitric and sulfuric acid, are highly corrosive and strong oxidizers.[19] These reactions are often exothermic and require careful temperature control to prevent thermal runaway.[19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[19][20]

  • Solvent and Reagent Purity: The purity of solvents and reagents can significantly impact the reaction outcome and safety. Ensure all materials are of appropriate grade and free from contaminants that could catalyze decomposition or side reactions.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be developed to achieve good separation between the starting material, intermediates, and the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis and to confirm the mass of the desired product.[21]

Comparison of Synthetic Routes

Synthetic Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Nitrosation of 6-Nitroindole 6-NitroindoleSodium nitrite, AcidGood to Excellent[1][21]Direct route to the 3-carbaldehyde precursor.[1][2][12]Requires subsequent oxidation and esterification steps.
Japp-Klingemann Reaction Substituted aniline, β-keto-esterSodium nitrite, AcidModerate to Good[8][9]Versatile for various substitutions.Multi-step process.[14]
Cyclization of o-Toluidine Derivative 2-Amino-5-nitrotoluene derivativeSodium nitrite, Acetic acidGood to High[4]Often a one-pot procedure.Starting material may not be readily available.
[3+2] Cycloaddition o-(Trimethylsilyl)aryl triflates, Diazo compoundsCsF or TBAFGood to Excellent[17]Mild reaction conditions, high efficiency.[17]Requires specialized starting materials.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation of 6-Nitroindole

This protocol is adapted from established procedures.[1][3][12][21]

Materials:

  • 6-Nitroindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N or 6M solution

  • Deionized Water

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottomed flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equivalents) in deionized water. Slowly add 2N aqueous hydrochloric acid (7 equivalents) to the sodium nitrite solution at 0°C.[3][12] Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes.

  • Reaction: Dissolve 6-nitroindole (1 equivalent) in DMF. Slowly add the 6-nitroindole solution dropwise to the vigorously stirred nitrosating mixture at 0°C.[3][12]

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80°C and stir for 6 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Extract the reaction mixture with ethyl acetate (3 x volume). Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.[1][12]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford pure 6-Nitro-1H-indazole-3-carbaldehyde.[1][2][12]

Protocol 2: Esterification of 6-nitro-1H-indazole-3-carboxylic acid

This is a general procedure for Fischer esterification.

Materials:

  • 6-nitro-1H-indazole-3-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend 6-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Recrystallize or purify by column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Nitrosation cluster_route2 Route 2: Japp-Klingemann 6-Nitroindole 6-Nitroindole 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitro-1H-indazole-3-carbaldehyde 6-Nitroindole->6-Nitro-1H-indazole-3-carbaldehyde Nitrosation Nitrosating Agent (NaNO2, HCl) Nitrosating Agent (NaNO2, HCl) Nitrosating Agent (NaNO2, HCl)->6-Nitro-1H-indazole-3-carbaldehyde 6-Nitro-1H-indazole-3-carboxylic acid 6-Nitro-1H-indazole-3-carboxylic acid 6-Nitro-1H-indazole-3-carbaldehyde->6-Nitro-1H-indazole-3-carboxylic acid Oxidation Oxidation Oxidation Product_R1 This compound 6-Nitro-1H-indazole-3-carboxylic acid->Product_R1 Esterification Esterification (MeOH, H+) Esterification (MeOH, H+) Esterification (MeOH, H+)->Product_R1 Substituted Aniline Substituted Aniline Diazonium Salt Diazonium Salt Substituted Aniline->Diazonium Salt Diazotization Diazotization Diazotization Diazotization->Diazonium Salt Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate beta-Keto-ester beta-Keto-ester beta-Keto-ester->Hydrazone Intermediate Product_R2 This compound Hydrazone Intermediate->Product_R2 Cyclization Cyclization Cyclization Cyclization->Product_R2

Caption: Comparative workflow of major synthetic routes.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Diazotization Check Diazotization Conditions? Start->Check_Diazotization Check_Cyclization Check Cyclization Conditions? Check_Diazotization->Check_Cyclization No Sol_Diazotization Maintain Temp < 5°C Use Stoichiometric NaNO2 Test for excess Nitrous Acid Check_Diazotization->Sol_Diazotization Yes Check_Byproducts Yellow Precipitate Formed? Check_Cyclization->Check_Byproducts No Sol_Cyclization Increase Temperature (e.g., 80°C) Adjust pH to slightly acidic Check_Cyclization->Sol_Cyclization Yes Sol_Byproducts Add NaNO2 solution all at once Ensure vigorous stirring Check_Byproducts->Sol_Byproducts Yes End Yield Improved Check_Byproducts->End No Sol_Diazotization->End Sol_Cyclization->End Sol_Byproducts->End

Caption: Decision tree for troubleshooting low product yield.

References

"stability and degradation of Methyl 6-nitro-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 6-nitro-1H-indazole-3-carboxylate (MNIC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this important heterocyclic building block. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and inherent properties of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To minimize degradation and preserve the compound's purity over time, we recommend storing it at 2-8°C in a tightly sealed, light-resistant container.[1] For enhanced stability, particularly for long-term storage, purging the container with an inert gas like argon or nitrogen is advisable to prevent oxidative degradation.[1] The storage area should be dry and well-ventilated.[2][3]

Q2: Why is protection from light and moisture so critical for this compound?

A2: The chemical structure of MNIC contains two moieties that are particularly sensitive to environmental conditions. The nitroaromatic group is inherently photosensitive and can degrade upon exposure to UV light.[4][5] Secondly, the ester linkage is susceptible to hydrolysis, a reaction with water that would cleave the ester into 6-nitro-1H-indazole-3-carboxylic acid and methanol.[4][6] This is why storing the compound in a dry environment, preferably in a desiccator, is crucial.[1]

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection is the first line of defense. Signs of degradation can include a change in color or the physical appearance of the solid powder.[1] However, many significant degradation pathways may not produce a visible change. Therefore, if the compound has been stored for an extended period or under suboptimal conditions, or if you are observing inconsistent experimental results, we strongly recommend re-qualifying the material using an analytical technique like HPLC to confirm its purity before use.[1]

Q4: What common solvents are compatible with this compound for experimental use?

A4: this compound is soluble in many polar organic solvents. For analytical purposes, such as HPLC sample preparation, a diluent like a mixture of acetonitrile and water is often used.[7] For synthetic reactions, solvents should be chosen based on the specific reaction chemistry, but always use dry solvents to avoid hydrolysis of the ester group.

Q5: Are there any known chemical incompatibilities for MNIC?

A5: Yes, you should avoid contact with strong oxidizing agents and strong reducing agents to prevent hazardous reactions.[1] The nitro group can be readily reduced, and the indazole ring system can be susceptible to strong oxidizers. Additionally, avoid strongly acidic or basic conditions during storage or workup unless a specific reaction requires it, as these conditions will promote ester hydrolysis.[4]

Troubleshooting Guide: Experimental Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during experimentation.

Issue 1: I'm observing a new, more polar peak in my HPLC chromatogram that grows over time.

  • Question: My reaction mixture or stock solution of MNIC shows a new peak eluting earlier than the parent compound on a reverse-phase HPLC column. What is the likely cause?

  • Answer:

    • Primary Cause: This is a classic sign of ester hydrolysis . The product, 6-nitro-1H-indazole-3-carboxylic acid, is significantly more polar than the parent methyl ester due to the free carboxylic acid group. This increased polarity causes it to elute earlier on a non-polar stationary phase like C18.

    • Causality: The hydrolysis reaction is catalyzed by the presence of trace amounts of acid or base in your solvents or on your glassware. It can also be accelerated by elevated temperatures.[6]

    • Troubleshooting Steps:

      • Verify Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. If preparing aqueous mobile phases or stock solutions, use freshly purified water (e.g., 18.2 MΩ·cm).

      • Check pH: Ensure the pH of your solutions is neutral unless your experiment requires otherwise. Buffering your mobile phase can help maintain a stable pH.

      • Control Temperature: Prepare stock solutions fresh and store them at 2-8°C when not in use. Avoid leaving solutions at room temperature for extended periods.

      • Confirm Identity: If possible, confirm the identity of the new peak by LC-MS or by comparing its retention time to a standard of 6-nitro-1H-indazole-3-carboxylic acid.

Issue 2: My experimental results are inconsistent, and I suspect the purity of my starting material.

  • Question: I'm getting variable yields or unexpected side products in my synthesis. How can I confirm if my MNIC is degrading?

  • Answer:

    • Primary Cause: Inconsistent results are often traced back to compromised starting material purity.[1] Degradation could have occurred during shipping or storage, or the material could be contaminated.

    • Causality: The presence of degradants or impurities can interfere with your reaction, leading to lower yields or the formation of unwanted byproducts. For example, the presence of the hydrolyzed carboxylic acid could alter reaction kinetics or participate in side reactions.

    • Troubleshooting Decision Workflow:

    G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp: 2-8°C, Dark, Dry?) start->check_storage check_handling Review Handling Procedures (Clean equipment, inert atm?) check_storage->check_handling Conditions OK re_qualify Re-Qualify Material via HPLC/NMR check_storage->re_qualify Conditions Not Met check_handling->re_qualify Procedures OK check_handling->re_qualify Procedures Not Met purity_ok Purity >98%? re_qualify->purity_ok investigate_reaction Investigate Other Reaction Parameters (Solvents, Reagents, Temp) purity_ok->investigate_reaction Yes purify Purify Material (Recrystallization, Chromatography) purity_ok->purify No purify->re_qualify order_new Order New Batch of MNIC purify->order_new

    Caption: Troubleshooting workflow for inconsistent results.

Issue 3: After a reaction involving heating, I see multiple unknown peaks in my analysis.

  • Question: My reaction is performed at an elevated temperature (e.g., >100°C), and the subsequent analysis shows significant degradation of MNIC. What is happening?

  • Answer:

    • Primary Cause: You are likely observing thermal degradation . Nitroaromatic compounds and esters can both decompose at high temperatures.[4][5][8]

    • Causality: Esters can thermally decompose to form carboxylic acids and other smaller molecules.[9][10] The nitro-indazole core itself may also be unstable at very high temperatures. The exact degradation profile can be complex and depends on the temperature, solvent, and other reagents present.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature, perhaps by using a more active catalyst or a different solvent system.

      • Limit Heating Time: Minimize the time the reaction mixture is held at the elevated temperature.

      • Run a Control: Heat a solution of MNIC in the reaction solvent (without other reagents) under the same conditions. This will help you differentiate between the thermal degradation of MNIC itself and reagent-driven decomposition.

      • Characterize Degradants: If the degradation is unavoidable, use techniques like LC-MS/MS or preparative HPLC followed by NMR to identify the major degradation products. This is crucial for understanding the stability limits of the molecule in your specific system.

Key Experimental Protocols

To ensure the integrity of your work, it is essential to use validated analytical methods and to understand the stability profile of your compound through forced degradation studies.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish degradation pathways, which is critical for developing stability-indicating analytical methods.[4][11][12]

Objective: To intentionally degrade MNIC under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and analyze the resulting mixtures.

Materials:

  • This compound (MNIC)

  • HPLC-grade Acetonitrile and Water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of MNIC in acetonitrile.

  • Prepare Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of ~0.1 mg/mL. This is your unstressed (t=0) sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final volume of 10 mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 N HCl and dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with mobile phase.

  • Thermal Degradation: Place the solid MNIC powder in an oven at 80°C for 48 hours. Prepare a sample for analysis by dissolving the stressed powder to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of MNIC (~0.1 mg/mL in 50:50 acetonitrile:water) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples (including the control) by a validated, stability-indicating HPLC method (see Protocol 3.2).

Caption: Workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar nitroaromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures sharp peak shapes for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good resolution.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to separate the polar degradants from the parent compound and any non-polar impurities.[4][5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance at or near this wavelength.[7] A DAD can be used to check for peak purity.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)Ensures sample is fully dissolved and compatible with the mobile phase.

System Suitability: Before running samples, inject a standard solution of MNIC five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. Also, analyze a blank (diluent) to ensure no carryover or system contamination.

References

"managing exothermic reactions in the synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The nitration of Methyl 1H-indazole-3-carboxylate is a critical transformation for accessing valuable intermediates in pharmaceutical development. However, the reaction is inherently exothermic and poses significant thermal risks if not managed with precision and expertise. This guide serves as a technical support resource, providing in-depth troubleshooting advice and best practices to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of Methyl 6-nitro-1H-indazole-3-carboxylate a high-risk exothermic reaction?

The primary reason is the nitration chemistry itself. The process typically employs a mixture of concentrated sulfuric acid and nitric acid ("mixed acid") to generate the highly reactive nitronium ion (NO₂⁺). The subsequent electrophilic aromatic substitution on the indazole ring is a highly exothermic process, releasing a significant amount of energy as heat.[1][2][3] If this heat is not dissipated effectively, the reaction temperature can rise, further accelerating the reaction rate and heat generation, potentially leading to a dangerous thermal runaway.[4]

Q2: What is "thermal runaway" and why is it the principal concern?

A thermal runaway is a critical situation where the heat generated by the reaction surpasses the cooling system's capacity to remove it.[4][5][6] This creates a positive feedback loop: the reaction gets hotter, which makes it react faster, which makes it even hotter. This self-accelerating cycle can lead to a violent, uncontrolled increase in temperature and pressure, potentially causing reactor failure, explosion, and the release of toxic nitrogen oxide (NOx) gases.[5][7][8]

Q3: What are the most critical parameters to control to prevent a runaway reaction?

There are four primary pillars of control for this synthesis:

  • Rate of Reagent Addition: The nitrating agent must be added slowly and in a controlled manner to allow the cooling system to keep pace with heat generation.[6][9][10]

  • Reaction Temperature: Strict maintenance of a low internal reaction temperature is paramount. This requires a robust cooling bath and continuous monitoring.[10]

  • Agitation Efficiency: Vigorous and effective stirring is crucial to prevent the formation of localized "hot spots" where reactants can concentrate and initiate a runaway.[6][9]

  • Reagent Concentration: Using overly concentrated acids can dramatically increase the reaction rate and the intensity of the exotherm.[6][9]

Q4: Is a continuous flow reactor a safer alternative for this nitration?

Yes, for larger-scale synthesis, continuous flow systems are highly recommended. Their high surface-area-to-volume ratio provides vastly superior heat transfer compared to batch reactors.[4][11] This allows for precise temperature control and minimizes the volume of energetic material present at any given moment, significantly enhancing the safety of the process.[9][11]

Troubleshooting Guide: Field-Proven Solutions

This section addresses specific issues that may arise during the experiment, providing immediate actions and long-term preventative measures.

Issue 1: Rapid and Uncontrolled Temperature Increase (Temperature Excursion)

This is the most critical issue and requires immediate and decisive action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating mixture.[5] This is the most important first step to prevent adding more fuel to the reaction.

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further.[5]

  • Maintain Agitation: Do not stop the stirrer. Proper agitation is essential to maintain uniform temperature and facilitate heat transfer to the cooling bath.[5] If the agitator has failed, do not attempt to restart it, as this could suddenly mix accumulated reactants and trigger a violent exotherm.[5]

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench as a last resort, following a pre-approved and practiced laboratory procedure.[6][9]

Potential Causes and Preventative Measures:

CausePreventative Measure
Inadequate Cooling The cooling bath lacks the capacity to dissipate the generated heat. Use a larger bath or a more efficient cooling medium (e.g., ice-salt for 0 to -15 °C, or a dry ice/acetone bath for lower temperatures).[9][10] Ensure the reactor is adequately immersed.
Rapid Addition of Nitrating Agent Heat is generated faster than the cooling system can remove it.[6][9] Use a syringe pump or a pressure-equalizing dropping funnel for slow, consistent, dropwise addition.[10] Always monitor the internal temperature, not just the bath temperature.
Poor Agitation / Stirring Inefficient mixing creates localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction that propagates through the mixture.[6][9] Use a properly sized mechanical overhead stirrer, especially for larger volumes or viscous mixtures. Ensure the stirring is vigorous enough to create a vortex and promote good mixing.
Accumulation of Unreacted Reagent If the reaction temperature is too low, the nitration rate can be slow, leading to a buildup of the added nitrating agent. A subsequent small increase in temperature can then cause a rapid, delayed, and highly dangerous exothermic reaction.[6][9] Ensure the reaction is initiated at the correct temperature before adding the bulk of the nitrating agent.
Issue 2: Low Yield of this compound

A low yield can be frustrating but is often traceable to suboptimal reaction conditions.

Potential Causes and Solutions:

CauseSolution
Incomplete Reaction The reaction time may have been too short or the temperature too low.[6][9] Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, LC-MS). If incomplete, consider extending the reaction time at the controlled low temperature. Avoid the temptation to significantly increase the temperature, as this favors side product formation.
Formation of Side Products (e.g., over-nitration) The reaction temperature was likely too high, or the reaction was allowed to proceed for too long.[6] Improve temperature control by ensuring the internal thermometer is accurate and by maintaining a consistent cooling bath temperature. Stop the reaction as soon as analytical monitoring shows consumption of the starting material.
Poor Work-up Procedure The product may be lost during the quenching and extraction phases. When pouring the reaction mixture onto ice, do so slowly and with vigorous stirring to ensure efficient precipitation and to manage the exotherm from acid dilution. Ensure the pH is properly adjusted during extraction to minimize the solubility of the product in the aqueous layer.

Experimental Protocols & Workflows

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, blast shield). A thorough risk assessment must be conducted before any experiment.

Protocol 1: Controlled Batch Synthesis of this compound

This protocol emphasizes safety through strict control of reaction parameters.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (e.g., 2.5 equivalents) to concentrated nitric acid (e.g., 1.5 equivalents) while cooling the mixture in an ice-salt bath. The temperature of this mixture should be maintained below 10 °C during preparation.

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical overhead stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel containing the prepared nitrating mixture. Place the flask in an ice-salt bath.

  • Substrate Addition: Charge the flask with Methyl 1H-indazole-3-carboxylate (1 equivalent) and concentrated sulfuric acid (as the solvent). Begin vigorous stirring and allow the mixture to cool to 0-5 °C.

  • Controlled Nitration: Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel. Crucially, ensure the internal reaction temperature does not exceed 5 °C. [9] The addition rate should be adjusted to maintain this temperature range. This step may take 1-2 hours depending on the scale.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Very slowly and carefully pour the reaction mixture into a separate large beaker containing a vigorously stirred mixture of crushed ice and water. This quench is also exothermic and must be done cautiously. The product will precipitate as a solid.

  • Purification: Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[12]

Protocol 2: Emergency Quenching Procedure

WARNING: This procedure is a last resort for an uncontrollable thermal runaway. The quenching process itself is hazardous due to the highly exothermic dilution of concentrated sulfuric acid.[6][9]

  • Preparation: Have a designated quench vessel ready before starting the reaction. This should be a robust container (e.g., a large plastic bucket or a heavy-walled glass beaker) filled with at least 10-20 times the reaction volume of crushed ice and water.

  • Execution: In the event of an uncontrollable exotherm, and from behind a blast shield, use a safe method to slowly and cautiously transfer the reaction mixture into the vigorously stirred ice-water slurry. Do NOT dump the entire reaction mixture at once.

  • Follow-up: Alert your supervisor and follow all established laboratory emergency protocols.[9]

Visualized Workflows and Logic

Workflow for Safe Exotherm Management

The following diagram illustrates the critical steps for maintaining control during the nitration process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_acid Prepare Cold Nitrating Mixture (<10°C) setup Assemble Reactor: Stirrer, Thermometer, Addition Funnel cool_substrate Charge & Cool Substrate to 0-5°C setup->cool_substrate add_reagent Slow, Dropwise Addition of Nitrating Mixture cool_substrate->add_reagent monitor Continuously Monitor Internal Temperature add_reagent->monitor Rate is Dictated by Temp stir Maintain Vigorous Stirring monitor->add_reagent complete Hold at 0-5°C until Reaction is Complete (via TLC/LCMS) monitor->complete Temp Stable at ≤5°C quench Slowly Pour Reaction onto Crushed Ice complete->quench isolate Filter, Wash, and Dry the Product quench->isolate

Caption: Controlled synthesis workflow.

Troubleshooting a Temperature Excursion

This decision tree provides a logical path for responding to a sudden temperature rise.

G node_action node_action node_safe node_safe node_emergency node_emergency start Internal Temp Exceeds 5°C? action1 STOP Reagent Addition start->action1 Yes resume Resume VERY SLOW Addition & Monitor action2 Increase Cooling (Add more ice/salt) action1->action2 check_stable Is Temperature Decreasing? action2->check_stable check_stable->resume Yes emergency PREPARE FOR EMERGENCY QUENCH check_stable->emergency No

References

Technical Support Center: N-Methylation of 6-nitro-1H-indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-methylation of 6-nitro-1H-indazole-3-carboxylates. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this specific synthetic transformation. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established scientific principles and literature.

Overview of the Core Challenge: Regioselectivity

The N-methylation of the 6-nitro-1H-indazole-3-carboxylate scaffold presents a significant synthetic hurdle: controlling the site of methylation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, leading to a mixture of two distinct regioisomers: the N1-methyl and N2-methyl products.

The electronic properties of the substituents—the electron-withdrawing nitro group at C6 and the carboxylate at C3—profoundly influence the electron density and steric accessibility of the N1 and N2 positions. Achieving high regioselectivity is paramount, as the biological activity and downstream synthetic utility of the N1 and N2 isomers are often vastly different. For instance, the N2-methylated isomer of the related 3-methyl-6-nitro-1H-indazole is a critical intermediate in the synthesis of the anticancer drug Pazopanib.[1][2]

This guide will walk you through the principles governing this reaction and provide practical, actionable solutions to achieve your desired isomeric product with high fidelity.

Fundamental Principles: Kinetic vs. Thermodynamic Control

The outcome of the N-methylation reaction is governed by a delicate balance between kinetic and thermodynamic control.[1] Understanding this concept is the key to troubleshooting and optimization.

  • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] Consequently, the N1-methylated product is the thermodynamically favored isomer .[1] Reaction conditions that allow for an equilibrium to be established, such as using a strong base to form a common indazolide anion, will typically yield the N1-isomer.

  • Kinetic Control: The N2-methylated product is often the kinetically favored isomer .[1] This means its activation energy barrier for formation is lower, and it will form faster under conditions that do not allow for equilibration back to the starting material or the more stable N1 product.

G cluster_0 Reaction Pathways Start 6-nitro-1H-indazole-3-carboxylate Intermediate Indazolide Anion (Deprotonation with Base) Start->Intermediate Base N2_Product N2-Methyl Isomer (Kinetic Product) Intermediate->N2_Product Fast, Irreversible (e.g., Mild Base, Lower Temp.) N1_Product N1-Methyl Isomer (Thermodynamic Product) Intermediate->N1_Product Slow, Reversible (e.g., Strong Base, Higher Temp.) caption Fig. 1: Kinetic vs. Thermodynamic Pathways

Caption: Kinetic vs. Thermodynamic control in indazole methylation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-methyl isomer?

Answer: To favor the thermodynamically stable N1 isomer, you need to use conditions that promote equilibration. The most widely accepted and effective method is the use of a strong, non-nucleophilic base in an aprotic solvent.[4][5]

  • Probable Cause: Your current conditions (e.g., using a weak base like K₂CO₃ in DMF) do not sufficiently favor the thermodynamic pathway and allow for a mixture of kinetic and thermodynamic products to form.[6]

  • Suggested Solution: Sodium Hydride in THF

    • Mechanism: Sodium hydride (NaH), a strong base, irreversibly deprotonates the indazole at either N1 or N2 to form a sodium indazolide salt. In a solvent like THF, this salt can equilibrate to the more thermodynamically stable N1-anion. Subsequent reaction with the methylating agent then occurs preferentially at the N1 position.[1][4]

    • Protocol Insight: The combination of NaH in THF is a well-established method for achieving high N1-selectivity in the alkylation of various indazoles.[1][4][7][8] It is crucial to use anhydrous THF and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) as NaH reacts violently with water.

Q2: I need to synthesize the N2-methyl isomer, but I'm getting the N1 product as a major contaminant. How can I improve N2 selectivity?

Answer: To favor the kinetically controlled N2 product, you should employ conditions that are fast and avoid the equilibrium that leads to the N1 isomer. This can be achieved by using specific base/reagent combinations or alternative reaction pathways.

  • Probable Cause: Your reaction conditions are too harsh or the reaction time is too long, allowing the initially formed kinetic N2-product to revert and equilibrate to the more stable N1-product.

  • Suggested Solution 1: Amine Base and Dimethyl Carbonate (DMC)

    • Mechanism: Using a milder organic base like triethylenediamine (DABCO) with dimethyl carbonate (DMC) as a greener methylating agent in a polar aprotic solvent like DMF favors the kinetic N2 product.[1] This method avoids the formation of a freely equilibrating indazolide anion.

    • Protocol Insight: This is a proven method for the synthesis of the N2-methylated intermediate of Pazopanib.[1][9] The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

  • Suggested Solution 2: Mitsunobu Reaction

    • Mechanism: The Mitsunobu reaction, using an alcohol (methanol), triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a strong preference for the formation of the N2 regioisomer.[4][10]

    • Protocol Insight: While effective for directing to N2, this method can be challenging to work up due to triphenylphosphine oxide byproducts and may not be as atom-economical as other methods.

Q3: My reaction yield is very low, with a significant amount of unreacted starting material. What are the potential issues?

Answer: Low conversion can stem from several factors related to reagents, conditions, or the stability of the substrate.

  • Probable Cause 1: Ineffective Deprotonation. The base you are using may be too weak or not sufficiently soluble to deprotonate the indazole, which is acidic but requires a reasonably strong base.

    • Solution: If aiming for the N1 isomer, ensure your NaH is fresh and not passivated. If using a carbonate base, ensure it is finely powdered and the solvent is appropriate (e.g., DMF, not THF where carbonates are poorly soluble).[4]

  • Probable Cause 2: Inactive Methylating Agent. The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.

    • Solution: Use a fresh bottle of the methylating agent. Methyl iodide is light-sensitive and should be stored appropriately.

  • Probable Cause 3: Insufficient Temperature or Time. The reaction may be sluggish at the temperature you are using.

    • Solution: While higher temperatures can affect selectivity, a modest increase may be necessary for full conversion.[4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to ensure you are not seeing decomposition.

Q4: How can I reliably distinguish between the N1- and N2-methyl isomers?

Answer: Unambiguous characterization is critical. While TLC can show two different spots, spectroscopic methods are required for definitive identification.

  • Solution 1: NMR Spectroscopy. ¹H and ¹³C NMR are powerful tools. Key differences are often observed in the chemical shifts of the protons on the indazole ring and the methyl group. Two-dimensional NMR experiments, particularly HMBC (Heteronuclear Multiple Bond Correlation), can definitively establish the point of attachment by observing the correlation between the N-methyl protons and the carbons of the indazole ring (C3 and C7a).[4]

  • Solution 2: UV Derivative Spectrophotometry. It has been reported that the second, third, and fourth derivative UV spectra of N1 and N2 substituted indazole-3-carboxylic acids show distinct and characteristic signals that allow for unambiguous identification of the isomer series.[11][12]

Frequently Asked Questions (FAQs)

Q: Which methylating agent is best: methyl iodide, dimethyl sulfate, or dimethyl carbonate? A: The choice depends on your desired selectivity, safety considerations, and reaction conditions.

  • Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): These are highly reactive and effective but are also toxic and/or carcinogenic. They are typically used in standard protocols with strong bases like NaH.[1]

  • Dimethyl Carbonate (DMC): A greener, less toxic alternative. It is often used with amine bases like DABCO to achieve N2-selectivity and is suitable for larger-scale synthesis.[1][9]

Q: How do the 6-nitro and 3-carboxylate substituents specifically influence regioselectivity? A: Both are strong electron-withdrawing groups (EWGs).

  • Electronic Effects: EWGs decrease the electron density of the entire ring system, making the N-H proton more acidic. They can also influence the relative nucleophilicity of N1 vs. N2. Some studies on substituted indazoles suggest that EWGs, particularly at the C7 position, can favor N2 alkylation.[5][7][8] While the 6-nitro group is not at C7, its strong inductive and resonance effects will still play a significant role in the electronic landscape of the molecule.

  • Steric Effects: The carboxylate group at the C3 position provides some steric hindrance, which may slightly disfavor reaction at the adjacent N2 position, although this effect is generally less dominant than the electronic factors and reaction control (kinetic/thermodynamic).[5]

G cluster_0 Troubleshooting Workflow start Reaction Outcome: Mixture of N1/N2 Isomers q1 Is the N1 Isomer the Desired Product? start->q1 Analyze q2 Is the N2 Isomer the Desired Product? q1->q2 No ans1 ACTION: Promote Thermodynamic Control • Use strong base (NaH) • Use aprotic solvent (anhydrous THF) • Allow for equilibration q1->ans1 Yes ans2 ACTION: Promote Kinetic Control • Use mild base (DABCO) + DMC • Or use Mitsunobu conditions • Monitor to avoid long reaction times q2->ans2 Yes caption Fig. 2: Troubleshooting Poor Regioselectivity

Caption: A decision-making workflow for poor regioselectivity.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Synthesis of Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate (N1-Isomer)

This protocol is adapted from established methods for achieving thermodynamically controlled N1-alkylation.[1][4]

Materials:

  • Methyl 6-nitro-1H-indazole-3-carboxylate (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Gas evolution (H₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the indazolide salt.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure N1-methylated product.

Protocol 2: Selective Synthesis of Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate (N2-Isomer)

This protocol is based on methods favoring kinetic control, similar to those used for related structures.[1][9]

Materials:

  • This compound (1.0 equiv)

  • Triethylenediamine (DABCO) (1.0-1.2 equiv)

  • Dimethyl carbonate (DMC) (1.2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and DABCO (1.0-1.2 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) to the mixture.

  • Heat the reaction to 70-90 °C and continue stirring for 6-12 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with stirring to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to obtain the crude N2-methylated product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Summary of Conditions for Regiocontrol

Desired Isomer Control Type Recommended Conditions Key Considerations Reference(s)
N1-Methyl ThermodynamicBase: NaH Solvent: Anhydrous THF Methylating Agent: MeI, DMSRequires anhydrous conditions and inert atmosphere. Allows for equilibration to the most stable isomer.[1][4][7]
N2-Methyl KineticBase: DABCO Solvent: DMF Methylating Agent: DMCGreener and safer methylating agent. Reaction is driven forward without equilibration.[1][9]
N2-Methyl KineticReagents: PPh₃, DIAD/DEAD, Methanol Solvent: Anhydrous THFMitsunobu conditions. Can provide high N2 selectivity but generates stoichiometric byproducts.[4][10]

References

Technical Support Center: Optimizing Coupling Reactions with Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 6-nitro-1H-indazole-3-carboxylate . This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of coupling reactions with this electron-deficient heterocyclic building block. The guidance herein is synthesized from established principles of organometallic chemistry and field-proven insights to ensure scientific integrity and practical success.

Introduction: Understanding the Substrate

This compound is a valuable synthetic intermediate, characterized by a unique electronic profile. The presence of a strong electron-withdrawing nitro group at the 6-position and a methyl ester at the 3-position significantly influences the reactivity of the indazole core. This guide will address the common challenges arising from these structural features in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the electronic properties of the substrate. The potent electron-withdrawing nature of the nitro group can impact the reactivity of the coupling site (e.g., a halide at another position) and the stability of the palladium catalyst. Additionally, the unprotected N-H of the indazole can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired side reactions.[1] The ester functionality may also be susceptible to hydrolysis under basic reaction conditions.

Q2: Is N-protection of the indazole nitrogen necessary for coupling reactions?

A2: While some coupling reactions on indazoles can proceed without N-protection, it is generally recommended for many cross-coupling reactions to prevent side reactions and catalyst inhibition.[1] The acidic N-H proton can react with the base or organometallic reagents, complicating the reaction. The choice of protecting group (e.g., Boc, SEM, or a simple methylation) can also influence reaction outcomes and should be considered based on the stability towards the reaction conditions and the ease of subsequent removal.

Q3: How does the 6-nitro group affect the choice of catalyst and reaction conditions?

A3: The electron-withdrawing nitro group generally makes the substrate more reactive towards oxidative addition, which is often the rate-determining step in many Pd-catalyzed coupling reactions.[2] However, it can also increase the likelihood of side reactions, such as reduction of the nitro group itself, especially under harsh conditions or with certain catalysts. Catalyst systems with electron-rich and sterically hindered ligands are often employed to stabilize the palladium center and promote the desired coupling pathway.[3]

Q4: Can the nitro group be unintentionally reduced during the coupling reaction?

A4: Yes, reduction of the nitro group to an amino group is a potential side reaction, particularly in reactions that generate hydrogen in situ or are run at high temperatures with certain reagents like hydrazine.[4] To minimize this, it is crucial to use thoroughly degassed solvents, maintain a strict inert atmosphere, and choose reaction conditions known to be compatible with nitro groups. If nitro reduction is consistently observed, screening alternative reductants for the in-situ generation of Pd(0) or using a Pd(0) source directly may be beneficial.

Q5: What analytical techniques are recommended for monitoring the progress of these reactions?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for initial reaction monitoring. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of starting materials and the formation of the desired product and any side products. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of reaction conversion and purity.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling with electron-deficient heterocycles like this compound can be challenging. This section addresses common issues.

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura coupling is not proceeding. What should I investigate first?

A: A lack of conversion is often due to issues with the catalyst, base, or reaction setup. Follow this troubleshooting workflow:

start Low/No Conversion catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Test with a known reaction start->catalyst atmosphere Verify Inert Atmosphere - Degas solvent thoroughly - Ensure positive Ar/N2 pressure catalyst->atmosphere base Evaluate Base Efficiency - Use anhydrous, finely powdered base - Consider a stronger base (e.g., Cs2CO3, K3PO4) atmosphere->base solvent Assess Solvent System - Ensure adequate solubility of reactants - Try alternative solvents (e.g., Dioxane, Toluene) base->solvent temperature Increase Reaction Temperature - Incrementally increase temperature - Consider microwave heating solvent->temperature

Troubleshooting Workflow for Low Conversion

  • Catalyst Inactivity: Ensure your palladium source and phosphine ligand are not degraded. Use fresh reagents and consider a more robust pre-catalyst.[6]

  • Inefficient Base: The choice of base is critical. For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be sufficiently soluble in the reaction medium.[7]

  • Poor Solvent Choice: The solvent system must dissolve all reactants to a reasonable extent. Common choices include 1,4-dioxane/water, THF/water, or toluene.[8]

Issue 2: Formation of Significant Side Products

Q: I'm observing significant homocoupling of my boronic acid and/or decomposition of my starting material. How can I minimize these side reactions?

A: Side product formation is often linked to oxygen contamination or inappropriate reaction conditions.

  • Homocoupling: This is typically caused by oxygen. Improve your degassing procedure and ensure a strict inert atmosphere throughout the reaction.[6]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient partners. Using milder bases or anhydrous conditions can mitigate this.[6]

  • Nitro Group Reduction: As mentioned in the FAQs, this can occur. If observed, screen different palladium sources and ligands, and ensure the reaction is run at the lowest effective temperature.

ProblemPotential CauseRecommended Solution
Low Yield Inactive CatalystUse a fresh palladium source and ligand. Consider a pre-catalyst like XPhos Pd G3.[6]
Ineffective BaseSwitch to a stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered.
Poor SolventUse rigorously degassed anhydrous solvents like 1,4-dioxane or toluene.
Homocoupling Oxygen in the reactionThoroughly degas the solvent and maintain a strict inert atmosphere (Ar or N₂).
Protodeboronation Harsh basic conditionsUse a milder base (e.g., K₃PO₄) or switch to a more stable boronic ester (e.g., pinacol ester).
Nitro Reduction Reaction conditions too harshLower the reaction temperature. Avoid reagents known to reduce nitro groups.
Ester Hydrolysis Presence of water and strong baseUse anhydrous conditions and a non-hydroxide base.

Table 1. Troubleshooting Suzuki-Miyaura Reactions

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. When applying it to this compound, specific challenges can arise.

Issue 1: Low Yield of Aminated Product

Q: My Buchwald-Hartwig amination is giving a low yield. What are the critical parameters to optimize?

A: The success of this reaction is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

start Low Yield in Buchwald-Hartwig ligand Optimize Ligand - Screen bulky, electron-rich ligands (e.g., Xantphos, RuPhos) - Ligand choice is amine-dependent start->ligand base Select Appropriate Base - Strong, non-nucleophilic bases are key (e.g., NaOtBu, K3PO4) - Base choice is functional group dependent ligand->base solvent Choose a Suitable Solvent - Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) - Ensure solubility of all components base->solvent temp Adjust Temperature - Typically requires elevated temperatures (80-110 °C) - Avoid temperatures that cause decomposition solvent->temp

Optimization Workflow for Buchwald-Hartwig Amination

  • Ligand Choice: This is often the most critical parameter. For electron-deficient substrates, bulky, electron-rich biarylphosphine ligands are generally preferred.[9]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is common but can be incompatible with ester groups.[10] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Issue 2: Competing Hydrodehalogenation

Q: I am observing the formation of this compound without the coupled amine. What is causing this?

A: This side product arises from hydrodehalogenation, where the halide is replaced by a hydrogen atom. This can be promoted by certain catalyst/ligand combinations and the presence of water.

  • Minimize Water: Ensure all reagents and solvents are anhydrous.

  • Ligand Modification: Switching to a different class of ligand can sometimes suppress this side reaction.

  • Lower Temperature: Running the reaction at a lower temperature for a longer time may favor the desired amination pathway.

ParameterRecommended Starting Conditions
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos, RuPhos, or other biaryl phosphines (1.2-1.5 eq. to Pd)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Anhydrous, degassed Toluene or 1,4-Dioxane
Temperature 80-110 °C

Table 2. General Starting Conditions for Buchwald-Hartwig Amination

Troubleshooting Guide: Amide Coupling / Amidation

Amide bond formation typically involves the conversion of the methyl ester of this compound to the corresponding amide by reaction with an amine.

Issue 1: Incomplete Conversion of the Ester to Amide

Q: My amidation reaction is sluggish and does not go to completion. How can I drive it forward?

A: Direct amidation of esters can be slow. Several strategies can improve the reaction rate and yield.

  • Thermal Conditions: Heating the reaction, often in a sealed tube or under microwave irradiation, can promote the reaction.

  • Catalysis: Lewis acids (e.g., AlCl₃, Ti(OiPr)₄) or other catalysts can be used to activate the ester.

  • Conversion to Carboxylic Acid: A two-step approach is often more reliable. First, hydrolyze the methyl ester to the carboxylic acid. Then, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond.

Issue 2: Hydrolysis of the Ester without Amide Formation

Q: I am attempting a direct amidation with an amine under basic conditions, but I am only isolating the carboxylic acid. What is happening?

A: The methyl ester is susceptible to hydrolysis under basic conditions, especially in the presence of water. If the rate of hydrolysis is faster than the rate of amidation, the carboxylic acid will be the major product.

  • Anhydrous Conditions: Ensure the reaction is strictly anhydrous.

  • Avoid Strong Aqueous Bases: If a base is needed, use a non-nucleophilic organic base in an anhydrous solvent.

  • Two-Step Procedure: The most reliable method is to intentionally hydrolyze the ester to the carboxylic acid first, and then perform a controlled amide coupling.

start Amide Formation Strategy direct Direct Amidation (Ester + Amine) start->direct indirect Two-Step Approach start->indirect hydrolysis Step 1: Hydrolyze Ester to Carboxylic Acid indirect->hydrolysis coupling Step 2: Amide Coupling (Acid + Amine + Coupling Reagent) hydrolysis->coupling

References

"color change and impurity detection in Methyl 6-nitro-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center for troubleshooting color change and impurity detection in Methyl 6-nitro-1H-indazole-3-carboxylate.

Technical Support Center: this compound

Introduction: this compound is a key intermediate in the synthesis of pharmaceuticals, including anti-cancer therapeutics.[1][2] Its purity is paramount, as even minor impurities can affect downstream reaction yields, safety, and the efficacy of the final active pharmaceutical ingredient (API). A common issue encountered by researchers is a deviation from the expected color, often indicating the presence of impurities or degradation. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you diagnose and resolve these issues effectively.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your research.

Q1: My freshly synthesized or newly purchased batch of this compound is dark yellow, orange, or brownish instead of the expected pale yellow solid. What's wrong?

An off-color appearance is a primary indicator of contamination or degradation. The color stems from the nitroaromatic chromophore in the molecule's structure; changes in the electronic environment can alter the absorbed wavelength and, thus, the perceived color.[3] Here are the most probable causes and a systematic approach to identify the root cause.

Potential Cause A: Residual Acidity or Basicity

  • Scientific Rationale: The synthesis of this compound often involves a nitration step using a strong acid mixture (HNO₃/H₂SO₄) followed by neutralization, commonly with a base like sodium bicarbonate.[1][4] Incomplete neutralization can leave residual acid trapped in the crystalline solid. Conversely, excessive use of a strong base in the workup can lead to the formation of intensely colored anionic species or Meisenheimer-like complexes, a known phenomenon for polynitro-aromatic compounds. The color of nitro-aromatic compounds can be highly sensitive to pH.

  • Troubleshooting Steps:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of methanol and water.

    • Measure the pH of the solution. A significant deviation from neutral (pH ~5-7) suggests residual acid or base.

    • If acidic, review your neutralization and washing steps during the synthesis workup. Ensure washing is sufficient to remove all acid.

    • If basic, this may indicate the formation of a salt or complex. An additional wash with very dilute acid followed by deionized water during the workup may be necessary, followed by thorough drying.

Potential Cause B: Impurities from Synthesis

  • Scientific Rationale: The direct nitration of the indazole ring can lead to several impurities. These include regioisomers (e.g., 4-nitro, 5-nitro, 7-nitro), over-nitrated products (dinitro-derivatives), or oxidative side products.[4][5] These impurities, even at low levels, can be highly colored and impact the overall appearance of the bulk material.

  • Troubleshooting Steps:

    • Perform a high-purity analysis using the HPLC method detailed in SOP 3.1 .

    • Compare the resulting chromatogram to a known reference standard if available.

    • Look for any peaks other than the main product. Pay close attention to the peak shape and area percentage of any impurities.

    • Proceed to the Impurity Identification Workflow (Diagram 1.2) to characterize unknown peaks.

Potential Cause C: Photodegradation

  • Scientific Rationale: Aromatic nitro compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[6] This photolytic process can generate various byproducts, including nitroso compounds and nitrophenols, which can be colored.[7][8] The degradation can occur even under standard laboratory lighting over time.

  • Troubleshooting Steps:

    • Review the handling and storage history of the compound. Was it exposed to direct sunlight or left on the benchtop for extended periods?

    • Analyze the sample by HPLC (SOP 3.1) and look for a cluster of new, small impurity peaks that were not present in the initial analysis of the batch.

    • To confirm photosensitivity, perform a forced degradation study under photolytic conditions as described in SOP 3.2 .

Q2: The color of my this compound has darkened during storage. How can I prevent this?

This is a classic sign of product instability. The primary culprits are slow oxidation and/or photodegradation.

  • Scientific Rationale: The nitro group makes the aromatic system electron-deficient and susceptible to certain reactions over time.[9] Slow oxidation can lead to the formation of darker, polymeric materials.[10] As mentioned previously, light provides the energy to initiate photochemical degradation pathways.[11]

  • Preventative Measures & Best Practices:

    • Storage Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation. This is the most critical factor.

    • Light Protection: Always store the material in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Temperature: Store at a reduced temperature (refrigerator, 2-8°C) to slow the rate of any potential degradation reactions.

    • Container: Use a tightly sealed container to prevent exposure to atmospheric moisture, which can facilitate hydrolytic degradation of the ester group.

Diagram 1.1: Troubleshooting Workflow for Off-Color Compound

A decision tree to diagnose the cause of discoloration in this compound.

start Start: Off-Color Compound (Dark Yellow/Brown) check_ph 1. Check pH of Solution (1mg/mL in MeOH/H₂O) start->check_ph ph_issue pH is Acidic or Basic check_ph->ph_issue hplc_analysis 2. Perform HPLC Analysis (SOP 3.1) ph_issue->hplc_analysis No rework_synthesis Root Cause: Residual Acid/Base Action: Review Synthesis Workup ph_issue->rework_synthesis Yes impurity_peaks Unexpected Peaks Found? hplc_analysis->impurity_peaks check_storage 3. Review Storage & Handling History impurity_peaks->check_storage No identify_impurities Root Cause: Synthesis Impurities Action: Follow Impurity ID Workflow (Diagram 1.2) impurity_peaks->identify_impurities Yes light_exposure Significant Light Exposure? check_storage->light_exposure photodegradation Root Cause: Photodegradation Action: Implement Proper Storage light_exposure->photodegradation Yes no_clear_cause Cause Undetermined Action: Perform Forced Degradation (SOP 3.2) light_exposure->no_clear_cause No

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the expected color of pure this compound?

    • A: In its pure, crystalline form, the compound should be a pale yellow or light-yellow solid.[12][13] The yellow color is inherent to many aromatic nitro compounds.[10]

  • Q: What are the most common impurities from a typical synthesis?

    • A: See Table 2.1 for a summary. The most common impurities arise from the nitration reaction and include unreacted starting material, other positional isomers (e.g., 5-nitro or 7-nitro), and potentially di-nitrated byproducts.[4][5]

  • Q: What analytical techniques are essential for quality control?

    • A: A combination of techniques is required. HPLC is crucial for determining purity and quantifying impurities.[14][15] ¹H NMR and ¹³C NMR are used for structural confirmation.[16] Mass Spectrometry (MS) confirms the molecular weight.[16] FTIR can be used to verify the presence of key functional groups (nitro, ester carbonyl).[17]

  • Q: How does pH affect the stability of this compound?

    • A: The compound is most stable near neutral pH. Strong acidic conditions can promote hydrolysis of the methyl ester group over time. Strong basic conditions are more problematic, as they can deprotonate the indazole N-H, altering the electronic structure and potentially leading to the formation of colored complexes and promoting degradation.[18][19]

Table 2.1: Common Impurities & Their Potential Origins
Impurity NameStructure (Example)Potential OriginTypical Method of Detection
Methyl 1H-indazole-3-carboxylate Starting MaterialIncomplete nitration reaction.HPLC, LC-MS
Methyl 5-nitro-1H-indazole-3-carboxylate Positional IsomerLack of complete regioselectivity during the nitration step.[5][20]HPLC, LC-MS, NMR
Methyl 4-nitro-1H-indazole-3-carboxylate Positional IsomerLack of complete regioselectivity during the nitration step.HPLC, LC-MS, NMR
Di-nitro Indazole Derivatives Over-nitration ProductHarsh nitrating conditions (excess acid, high temperature).[21]HPLC, LC-MS
Residual Solvents (e.g., DMF, Ethyl Acetate) Process ImpurityIncomplete removal during drying/purification steps.[17]GC-HS (Headspace)

Part 3: Standard Operating Procedures (SOPs)

SOP 3.1: HPLC Method for Purity and Impurity Profiling

This robust reversed-phase HPLC method is designed for the accurate purity assessment of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution into 10 mL with a 50:50 acetonitrile/water mixture to yield a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard for reversed-phase separation of small aromatic molecules.[14]
    Mobile Phase A 0.1% Formic Acid in Water Acidifier improves peak shape and suppresses ionization.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B A gradient is used to ensure elution of both the main compound and any more or less polar impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temperature 30 °C Maintains consistent retention times.
    Detection Wavelength 254 nm Nitroaromatic compounds exhibit strong absorbance at this wavelength.[14]

    | Injection Volume | 10 µL | |

SOP 3.2: Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[22] A stock solution of 1 mg/mL in acetonitrile should be used.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1M HCl and dilute for analysis.[19]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Prepare a sample for analysis as usual.

  • Photolytic Degradation: Expose the solid compound in a thin layer in a quartz dish to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22] Prepare a sample for analysis.

Diagram 1.2: Impurity Identification Workflow

A flowchart detailing the process for characterizing unknown peaks observed during HPLC analysis.

start Start: Unknown Peak Observed in HPLC lcms 1. LC-MS Analysis start->lcms get_mw Obtain Molecular Weight (MW) and Fragmentation Data lcms->get_mw compare_mw Compare MW to Known Impurities (Table 2.1) get_mw->compare_mw match_found Match Found? compare_mw->match_found confirm_id Impurity Tentatively Identified match_found->confirm_id Yes no_match No Match Found match_found->no_match No prep_hplc 2. Isolate Impurity via Preparative HPLC no_match->prep_hplc nmr_analysis 3. Structural Elucidation via NMR (¹H, ¹³C, 2D) prep_hplc->nmr_analysis final_id Impurity Structure Confirmed nmr_analysis->final_id

References

Validation & Comparative

Introduction: The Significance of the Nitro-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of Methyl 6-nitro-1H-indazole-3-carboxylate: A Comparative Spectroscopic Analysis

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and biological activity of the indazole core. This compound is a key synthetic intermediate, valued for its potential in the development of novel pharmaceuticals.

Unambiguous structural characterization is the bedrock of drug discovery and development. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As your Senior Application Scientist, I will not only present the spectral data but also delve into the underlying principles of spectral interpretation, offer a comparative analysis with structurally related analogues, and evaluate alternative analytical techniques. This document is designed to serve as a practical, field-proven resource for researchers, scientists, and drug development professionals, ensuring both scientific integrity and immediate applicability.

Section 1: Definitive Structural Analysis via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing precise information on the connectivity and chemical environment of atoms. The ¹H NMR spectrum of this compound offers a distinct fingerprint for its molecular architecture.

Below is the annotated structure of the title compound, which will serve as our reference for all spectral assignments.

Figure 1: Molecular structure of this compound with IUPAC numbering.

Experimental ¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR data for this compound, typically recorded in a solvent like DMSO-d₆ to ensure the observation of the exchangeable N-H proton.[2]

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H7~8.70d~1.5 - 2.01H
H4~8.40d~9.01H
H5~8.20dd~9.0, ~2.01H
N1-H~13.0 - 14.0br s-1H
OCH₃~3.95s-3H
(Note: Precise chemical shifts can vary slightly based on solvent and concentration. The data presented is a representative interpretation based on available spectra and known substituent effects.)[2][3]
In-Depth Spectral Interpretation: The "Why" Behind the Shifts

Understanding the causality behind the observed chemical shifts is paramount for confident structural assignment.

  • Aromatic Protons (H4, H5, H7): These protons resonate in the downfield region (δ > 7.0 ppm), a characteristic of aromatic systems. The potent electron-withdrawing effect of the nitro group at the C6 position is the dominant factor influencing their specific shifts.

    • H7 & H5: These protons are positioned ortho and para to the deactivating nitro group, respectively, which significantly deshields them, pushing their signals far downfield. H7, being ortho to the nitro group, typically appears at the lowest field, often as a doublet with a small meta-coupling to H5 (J ≈ 1.5-2.0 Hz).[4][5]

    • H5: This proton experiences both ortho-coupling to H4 (J ≈ 9.0 Hz) and meta-coupling to H7 (J ≈ 2.0 Hz), resulting in a doublet of doublets (dd) multiplicity.

    • H4: This proton is furthest from the nitro group and is primarily influenced by its ortho-coupling to H5, appearing as a doublet (d) with a large coupling constant (J ≈ 9.0 Hz).

  • Indazole N1-H Proton: The proton on the pyrazole nitrogen is acidic and participates in hydrogen bonding. Consequently, it appears as a broad singlet at a very low field (δ > 13 ppm), and its exact position can be sensitive to sample concentration and solvent choice.[6] Using DMSO-d₆ as the NMR solvent is a common and effective strategy to reliably observe such exchangeable protons.[7]

  • Methyl Ester (OCH₃) Protons: The three equivalent protons of the methyl group are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift around 3.95 ppm is standard for a methyl ester attached to an aromatic system.

Section 2: A Comparative Analysis with Structural Analogues

The diagnostic power of NMR is most evident when comparing the spectra of closely related compounds. Such comparisons validate our assignments and deepen our understanding of structure-spectrum correlations.

Impact of the C3-Substituent: Ester vs. Aldehyde

Let's compare our title compound with 6-Nitro-1H-indazole-3-carbaldehyde . The primary difference lies in the C3 substituent.

Compound H7 (ppm) H4 (ppm) H5 (ppm) C3-Substituent Signal (ppm)
This compound~8.70~8.40~8.20~3.95 (s, 3H, -OCH₃)
6-Nitro-1H-indazole-3-carbaldehyde[4][5][8]8.578.298.1310.22 (s, 1H, -CHO)

Key Insight: The aromatic proton shifts remain in a similar pattern, confirming the core 6-nitroindazole structure. The defining difference is the substituent signal: a methyl singlet at ~3.95 ppm for the ester versus a highly deshielded aldehyde proton singlet above 10 ppm. This comparison provides an unequivocal method to distinguish between these two functional groups at the C3 position.

Impact of the Nitro Group Position: C6 vs. C5

Now, we compare the 6-nitro isomer with its positional isomer, 5-Nitroindazole .

Compound Most Deshielded Aromatic Proton Signal & Position
This compoundH7~8.70 ppm (d)
5-Nitroindazole[9]H48.84 ppm (d)

Key Insight: In the 5-nitro isomer, the H4 proton is now ortho to the nitro group, making it the most deshielded aromatic proton in that molecule.[9] By observing which proton is furthest downfield and its multiplicity, one can reliably differentiate between the 5-nitro and 6-nitro isomers. This demonstrates how NMR spectroscopy is a powerful tool for regiochemical assignment in synthetic chemistry.

Section 3: Alternative and Complementary Analytical Techniques

While ¹H NMR is paramount for structural elucidation, a multi-technique approach is essential for comprehensive characterization, particularly in a regulated drug development environment.[10][]

Technique Primary Application Strengths Limitations
¹³C NMR Carbon skeleton analysisConfirms the number of unique carbon environments.[4]Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
LC-MS Molecular Weight & PurityConfirms molecular weight and identifies impurities with high sensitivity.[10][12]Provides no detailed structural connectivity; potential for thermal degradation in some interfaces.
HPLC-UV Purity AssessmentRobust, quantitative method for determining purity and separating isomers.[][13]Less specific than MS; cannot identify unknown impurities without reference standards.
FTIR Spectroscopy Functional Group IDQuickly confirms the presence of key functional groups (e.g., C=O, N-O, N-H).[14]Provides limited information on the overall molecular structure.

This integrated analytical strategy ensures the identity, purity, and quality of the target compound, a non-negotiable requirement in pharmaceutical development.

Section 4: Validated Experimental Protocols

Trustworthy data originates from robust and well-documented protocols. The following sections provide step-by-step methodologies for the key experiments discussed.

Protocol for ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for indazole derivatives.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is recommended for its ability to solubilize the compound and clearly resolve the N-H proton.[7]

    • Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

    • Tune and shim the instrument on the sample to achieve a narrow and symmetrical solvent peak, ensuring high magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze chemical shifts and coupling constants.

General Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel synthetic compound like this compound.

cluster_workflow Analytical Characterization Workflow Sample Synthetic Sample Received Purity Purity Assessment (HPLC-UV) Sample->Purity MW Molecular Weight Confirmation (LC-MS) Purity->MW Report Final Characterization Report Purity->Report Structure Structural Elucidation (1H & 13C NMR) MW->Structure MW->Report FG Functional Group Analysis (FTIR) Structure->FG Structure->Report FG->Report

Figure 2: A typical workflow for the comprehensive analytical characterization of a synthesized compound.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that, when properly interpreted, allows for its unambiguous structural confirmation. The strong deshielding effects of the C6-nitro group create a distinctive and predictable pattern for the aromatic protons, which serves as a reliable diagnostic tool.

By comparing its spectrum with those of structural analogues, we can confidently assign regiochemistry and functional groups. Furthermore, integrating NMR data with orthogonal techniques such as mass spectrometry and chromatography creates a self-validating system of analysis. This multi-faceted approach is not merely academic; it is an essential pillar of scientific integrity and a requirement for advancing compounds through the rigorous pipeline of modern drug development.

References

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-nitro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As direct spectral data for this specific molecule is not widely published, this document establishes a robust analytical framework through comparative analysis with structurally related analogs. We will delve into the predicted chemical shifts, the underlying electronic effects of the substituents, a detailed experimental protocol for data acquisition, and methods for unambiguous spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to advance their work.

Molecular Structure and a Priori Considerations

The unambiguous structural elucidation of synthetic compounds is a cornerstone of chemical research. For this compound, ¹³C NMR spectroscopy is an indispensable tool. The position of the nitro group and the methyl carboxylate substituent on the indazole core creates a unique electronic environment for each carbon atom, resulting in a distinct ¹³C NMR fingerprint.

Before spectral analysis, it is crucial to establish a standardized numbering system for the indazole ring, as depicted below. This ensures clarity in the assignment of chemical shifts.

Caption: Molecular structure and numbering of this compound.

Comparative Analysis and Predicted ¹³C NMR Chemical Shifts

To predict the ¹³C NMR spectrum, we will analyze the substituent effects of the nitro (-NO₂) group at C6 and the methyl carboxylate (-COOCH₃) group at C3 by comparing them to the parent indazole molecule and relevant substituted analogs. All reference spectra were recorded in DMSO-d₆, which is a common solvent for indazole derivatives.[1][2]

Substituent Effects on the Indazole Core:
  • The Nitro Group (-NO₂) at C6: The -NO₂ group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This causes a significant deshielding (downfield shift) of the directly attached carbon, C6. It also influences the electron density of the entire benzene portion of the indazole ring. For instance, in 6-nitro-1H-indazole-3-carbaldehyde, the C6 resonates at a characteristic downfield shift of 146.9 ppm.[1]

  • The Methyl Carboxylate Group (-COOCH₃) at C3: The ester group is also electron-withdrawing, primarily influencing the pyrazole ring. It will deshield the attached C3. The carbonyl carbon (C=O) will have a characteristic signal in the far downfield region (~160-170 ppm), and the methoxy carbon (-OCH₃) will appear in the upfield region (~50-60 ppm).

Predicted Chemical Shifts:

By synthesizing data from related structures, we can predict the chemical shifts for this compound. The table below provides these predictions and compares them with experimental data from key analogs.

Carbon AtomPredicted δ (ppm) for this compoundExperimental δ (ppm) 6-Nitro-1H-indazole-3-carbaldehydeExperimental δ (ppm) 6-Nitroindazole[3]
C3~140-145Not reported directly, but C3a is ~141 ppm~135.2
C3a~141-143141.4 (in CDCl₃ for 6-nitro-3-phenyl-1H-indazole)~140.7
C4~122-124122.4~121.1
C5~118-120118.7~114.7
C6~147-149146.9~146.8
C7~108-110108.6~106.9
C7a~123-125124.0~122.9
C=O~162-164N/A (Aldehyde C=O at 187.7)N/A
-OCH₃~52-54N/AN/A

Note: Chemical shifts are highly dependent on solvent and concentration.[4][5] The predicted values are based on typical ranges observed for similar functional groups and structures.

Recommended Experimental Protocol for ¹³C NMR Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible ¹³C NMR data. The following procedure is a self-validating system designed for accuracy and reliability.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for acquiring and analyzing a ¹³C NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Amount: Accurately weigh 20-50 mg of solid this compound.[1]

    • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its excellent solubilizing power for polar indazole derivatives and for observation of the N-H proton if desired.[6]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A preliminary ¹H spectrum is invaluable for assessing shim quality.[7]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[8]

    • Spectral Width (SW): Set a spectral width of approximately 220-250 ppm to ensure all carbon signals, including the carbonyl, are captured.[8][9]

    • Pulse Angle: A flip angle of 30-45° is recommended to allow for a shorter relaxation delay without saturating the signals.[8][10]

    • Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. Quaternary carbons, such as C3, C3a, C6, and C7a, have longer relaxation times. A sufficient delay is crucial for their detection, although it will increase the total experiment time.[8]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[6][8]

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure chemical shift stability.[8]

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform on the Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction.

    • Calibrate the spectrum by setting the central peak of the DMSO-d₆ solvent signal to 39.52 ppm or the TMS signal to 0.00 ppm.[11]

Advanced Analysis and Structural Verification

While the 1D ¹³C NMR spectrum provides essential information, unambiguous assignment, especially for the aromatic carbons, often requires further evidence.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is highly recommended. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent. This would help distinguish the protonated carbons (C4, C5, C7, and -OCH₃) from the quaternary carbons.

  • 2D NMR (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides definitive assignments for C4, C5, C7, and the methoxy carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is invaluable for assigning quaternary carbons by observing their correlations to known protons. For example, the carbonyl carbon (C=O) should show a correlation to the methoxy protons (-OCH₃). The C6 carbon should show a correlation to H5 and H7.

By employing this comprehensive approach—combining predictive analysis based on known analogs with a robust experimental protocol and advanced spectroscopic techniques—researchers can confidently elucidate and verify the structure of this compound, ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to Molecular Weight Confirmation of Methyl 6-nitro-1H-indazole-3-carboxylate using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a compound's identity is a non-negotiable cornerstone of quality and validity. For novel heterocyclic compounds like Methyl 6-nitro-1H-indazole-3-carboxylate, a key building block in medicinal chemistry, mass spectrometry (MS) stands as the definitive technique for confirming its molecular weight.

This guide provides a comparative analysis of mass spectrometry ionization techniques for the molecular weight confirmation of this specific molecule. It moves beyond a simple recitation of methods to explain the fundamental rationale behind experimental choices, empowering researchers to not only execute the protocol but to understand and adapt it.

Theoretical Mass: The Ground Truth

Before any analysis, we must establish the theoretical molecular weight we aim to confirm. The structure of this compound is foundational to this calculation.

Chemical Structure:

Caption: Structure of this compound.

  • Molecular Formula: C₉H₇N₃O₄

  • Calculation: Based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical mass is calculated.

ParameterValue
Chemical Formula C₉H₇N₃O₄
Theoretical Average Mass 221.17 g/mol
Theoretical Monoisotopic Mass 221.04365 Da

The monoisotopic mass is the target for high-resolution mass spectrometry (HRMS) and is the sum of the masses of the most abundant isotopes of the constituent atoms. This value provides the highest level of confirmation.

A Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical parameter for successfully analyzing a small molecule. The technique must be energetic enough to create an ion but gentle enough to prevent the parent molecule from fragmenting, a principle known as "soft ionization."[1]

Ionization TechniquePrincipleSuitability for Target MoleculeRationale & Causality
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol. Solvent evaporation leads to charged droplets, which, through Coulombic explosions, produce gas-phase ions.[2]Excellent This is the premier choice. The molecule contains polar functional groups (nitro, ester) and a heterocyclic core, making it ideal for ESI.[3][4] It is a very soft technique that primarily generates the protonated molecule [M+H]⁺, preserving the molecular weight information.[5]
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer and then ionized by a corona discharge. It is suitable for less polar compounds that are not easily ionized by ESI.[6]Good Alternative If the compound shows poor ESI response, perhaps due to solvent or matrix effects, APCI is a robust alternative. It is still a relatively soft technique but can sometimes induce more in-source fragmentation than ESI.
Electron Ionization (EI) A high-energy electron beam bombards the vaporized sample in a vacuum, causing the ejection of an electron to form a radical cation [M]⁺•.[6][7]Poor EI is a "hard" ionization technique that imparts significant energy, leading to extensive and often complex fragmentation.[7] While invaluable for structural elucidation by creating a reproducible fragmentation "fingerprint," it is unsuitable for simple molecular weight confirmation as the molecular ion peak is often weak or entirely absent.[8]

A Validated Experimental Workflow

This section details a self-validating protocol for confirming the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source.

Caption: LC-MS workflow for molecular weight confirmation.

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: Proper dissolution and dilution are key to achieving a stable spray and avoiding detector saturation. A polar aprotic solvent like acetonitrile or methanol, mixed with water, is an excellent starting point.

    • Protocol:

      • Accurately weigh approximately 1 mg of this compound.

      • Dissolve the solid in 1 mL of a 1:1 mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

      • Vortex and sonicate for 2-5 minutes to ensure complete dissolution.

      • Perform a serial dilution of the stock solution in the same solvent to a final working concentration of 1-10 µg/mL.

  • Instrumentation & Data Acquisition:

    • Rationale: Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap allows for a highly accurate mass measurement, typically within 5 ppm, which provides strong evidence for the elemental composition. Positive ion mode is chosen because the indazole nitrogen atoms are readily protonated.

    • Instrument: LC-MS system equipped with an ESI source (e.g., Agilent Q-TOF, Thermo Orbitrap).

    • Method: Direct infusion or Flow Injection Analysis (FIA) is sufficient for simple confirmation.

      • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid. (The acid provides a source of protons to facilitate [M+H]⁺ formation).

      • Flow Rate: 0.2-0.4 mL/min.

    • ESI Source Parameters (Positive Mode):

      • Capillary Voltage: +3.5 to +4.5 kV

      • Nebulizing Gas (N₂): 30-40 psi

      • Drying Gas (N₂): 8-12 L/min at 300-350 °C

      • Mass Range: Scan m/z 100–500

    • Validation: Calibrate the mass analyzer using a known standard solution immediately before the run to ensure mass accuracy.

Data Interpretation: From Spectrum to Confirmation

The resulting mass spectrum should be clean, with the expected ions being the most prominent peaks. The presence of nitroaromatic compounds can sometimes lead to in-source reactions, but ESI is generally gentle enough to minimize this.[9]

Expected Ions and Their m/z Values

The primary goal is to locate the protonated molecule, [M+H]⁺. However, the presence of sodium (Na⁺) and potassium (K⁺) salts in solvents or on glassware commonly leads to the formation of adducts. Identifying these adducts provides further validation of the molecular weight.

Ion SpeciesFormulaChargeTheoretical m/z (Monoisotopic)
Protonated Molecule [C₉H₇N₃O₄ + H]⁺+1222.0510
Sodium Adduct [C₉H₇N₃O₄ + Na]⁺+1244.0330
Potassium Adduct [C₉H₇N₃O₄ + K]⁺+1260.0069

Interpreting the Results:

  • Primary Confirmation: The base peak or a major peak in the spectrum should correspond to the m/z of the [M+H]⁺ ion (222.0510). An observed mass within 5 ppm of this theoretical value is considered a confident match.

  • Secondary Confirmation: The presence of [M+Na]⁺ at m/z 244.0330 and/or [M+K]⁺ at m/z 260.0069 further strengthens the identification. The mass difference between the [M+H]⁺ and [M+Na]⁺ peaks should be approximately 21.982 Da.

  • Isotopic Pattern: For a molecule of this size, the A+1 peak (containing one ¹³C atom) should be visible at m/z 223.0544 and have a relative abundance of approximately 9.9% of the monoisotopic peak. This provides an additional layer of confirmation.

By systematically comparing the observed spectrum against these theoretical values, researchers can definitively confirm the molecular weight of this compound, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the FTIR Analysis of Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the functional groups present in Methyl 6-nitro-1H-indazole-3-carboxylate using Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative framework, explaining the causal relationships between molecular structure and vibrational modes. We will dissect the molecule's key functional groups, predict their spectral signatures, and compare these with alternative structures to provide a comprehensive understanding of this compound's infrared profile.

Introduction: The Structural Significance of a Privileged Scaffold

This compound belongs to the indazole class of heterocyclic compounds. The indazole framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] Modifications to this core, such as the introduction of a nitro group at the 6-position and a methyl carboxylate at the 3-position, are strategic choices to modulate the molecule's electronic properties, polarity, and potential biological activity.

FTIR spectroscopy serves as a rapid, non-destructive, and highly effective initial step for structural verification.[2] By identifying the characteristic vibrational frequencies of a molecule's functional groups, we can confirm its synthesis, assess purity, and gain insights into its bonding environment.[3] This guide will elucidate the specific FTIR fingerprint of this compound, providing a benchmark for its characterization.

Molecular Structure and Predicted Vibrational Frequencies

The structure of this compound incorporates several key functional groups, each with distinct vibrational modes. The electron-withdrawing nature of the nitro group and the conjugation within the bicyclic aromatic system are expected to influence the precise wavenumber of these absorptions.

Key Functional Groups:

  • Indazole Ring: A bicyclic heteroaromatic system containing N-H, C-H, C=C, and C=N bonds.

  • Nitro Group (Ar-NO₂): A strong electron-withdrawing group attached to the aromatic ring.

  • Methyl Ester (-COOCH₃): A carbonyl group conjugated with the indazole ring, along with C-O and aliphatic C-H bonds.

The predicted FTIR absorption ranges for these groups are summarized in the table below.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Rationale and Expected Characteristics
Indazole N-H Stretching3300 - 3100 (Broad)In the solid state, intermolecular hydrogen bonding is expected, leading to a broad absorption. In the gas phase, this peak appears much sharper at higher frequencies.[4][5]
Aromatic C-H Stretching3100 - 3000 (Medium, Sharp)Characteristic of C-H bonds on the benzene portion of the indazole ring.[6][7][8]
Aliphatic C-H (Methyl) Asymmetric & Symmetric Stretching2990 - 2850 (Weak to Medium)Arises from the methyl group of the ester functionality.[9]
Ester C=O Stretching1730 - 1715 (Strong, Sharp)The carbonyl stretch is one of the most intense absorptions.[10] Conjugation with the α,β-unsaturated indazole ring system is expected to lower the frequency from a typical aliphatic ester (1750-1735 cm⁻¹).[11][12]
Aromatic C=C / C=N Ring Stretching1625 - 1450 (Multiple, Medium to Strong)Complex series of absorptions resulting from the vibrations of the entire fused aromatic ring system.[13][14][15] Bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[7]
Nitro N-O Asymmetric Stretching1550 - 1475 (Strong)Aromatic nitro groups display a very strong and characteristic asymmetric stretch.[16][17]
Nitro N-O Symmetric Stretching1360 - 1290 (Strong)The corresponding symmetric stretch is also strong and provides definitive evidence of the nitro group.[16][17]
Ester C-O Stretching1300 - 1100 (Two bands, Strong)Esters typically show two C-O stretching bands: an asymmetric C-C(=O)-O stretch and a symmetric O-C-C stretch.[11][18]
Aromatic C-H Out-of-Plane Bending900 - 675 (Strong)The pattern of these bends can sometimes be used to infer the substitution pattern on the aromatic ring.[6][7]

Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet Method

To ensure reproducible and high-quality spectral data, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid organic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the synthesized this compound.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr must be free of moisture, which can be ensured by drying it in an oven at ~110°C for several hours and storing it in a desiccator.

    • Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is processed using the instrument's software to perform a background subtraction and is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition Sample 1-2 mg Sample Grind Grind Homogeneously Sample->Grind KBr 100-200 mg Dry KBr KBr->Grind Die Transfer to Die Grind->Die Press Apply 7-10 Tons Pressure Die->Press Pellet Transparent KBr Pellet Press->Pellet Place Place in Spectrometer Pellet->Place BG Acquire Background Place->BG Scan Acquire Sample Spectrum (16-32 Scans) BG->Scan FinalSpectrum Final FTIR Spectrum Scan->FinalSpectrum Process Data (Background Subtraction)

References

Navigating the Bioactive Landscape of Nitroindazoles: A Comparative Guide to the Therapeutic Potential of Methyl 6-nitro-1H-indazole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group to this versatile structure gives rise to the nitroindazole family, a class of molecules with significant therapeutic promise. This guide offers an in-depth comparison of the biological activities of Methyl 6-nitro-1H-indazole-3-carboxylate and other key nitroindazole derivatives, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. While direct experimental data for this compound is limited in the current literature, this document synthesizes available information on closely related 6-nitroindazole analogs to provide a comprehensive overview of their potential anticancer, antimicrobial, and antiparasitic properties.

The Significance of the 6-Nitro-Indazole Scaffold

The position of the nitro group on the indazole ring is a critical determinant of a compound's biological activity. The 6-nitro substitution, in particular, has been associated with a range of promising pharmacological effects. This guide will delve into the experimental evidence supporting the therapeutic potential of this specific structural motif.

Synthesis of the Core Scaffold: 1H-Indazole-3-Carboxylic Acid Derivatives

The synthesis of the indazole core is a fundamental step in the development of these therapeutic agents. A common and effective method involves the diazotization of o-aminophenylacetic acid derivatives, which can then be further modified to produce a variety of 1H-indazole-3-carboxylic acid derivatives, including the methyl ester of interest.

General Synthetic Workflow:

cluster_0 Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives start o-Aminophenylacetic Acid Derivative diazotization Diazotization (e.g., tBuONO/CH3COOH) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization product 1H-Indazole-3-Carboxylic Acid Derivative cyclization->product

Caption: A generalized workflow for the synthesis of the 1H-indazole-3-carboxylic acid scaffold.

Comparative Biological Activity: A Multifaceted Potential

Nitroindazoles have demonstrated a broad spectrum of biological activities. The following sections compare the known activities of various nitroindazole derivatives, with a focus on inferring the potential of this compound based on its structural congeners.

Anticancer Activity: Targeting Hypoxic Tumors

A significant area of interest for nitro-heterocyclic compounds is their potential as anticancer agents, particularly for their ability to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors[1][2]. This selective activation is mediated by nitroreductase enzymes, which are often overexpressed in cancer cells[1].

The proposed mechanism involves the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can then induce cellular damage and lead to cancer cell death.

cluster_1 Mechanism of Hypoxia-Selective Anticancer Activity Prodrug Nitroindazole Prodrug (e.g., this compound) Activation Nitroreductase Activation (Hypoxic Conditions) Prodrug->Activation Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Activation->Intermediates Damage Cellular Damage (DNA, Proteins) Intermediates->Damage Apoptosis Apoptosis (Cancer Cell Death) Damage->Apoptosis

Caption: Proposed mechanism of action for nitroindazole-based anticancer agents in hypoxic tumors.

While specific IC50 values for this compound are not yet reported, studies on related 6-nitroindazole derivatives have shown promising results. For instance, certain 6-substituted aminoindazole derivatives have exhibited potent anti-proliferative activity against human colorectal cancer cells (HCT116) with IC50 values as low as 0.4 µM[3]. Another study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives demonstrated significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM[4].

Table 1: Comparative Anticancer Activity of Selected Nitroindazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Substituted AminoindazolesHCT116 (Colorectal)0.4 - 10EtoposideNot Specified
6-Nitro-benzo[g]indazolesNCI-H460 (Lung)5 - 15Not SpecifiedNot Specified
1H-indazole-3-amine derivativesK562 (Leukemia)5.155-FluorouracilNot Specified
3-chloro-6-nitro-1H-indazole derivativesLeishmania infantum4 - 117Amphotericin BNot Specified
Antimicrobial Activity: A Potential New Frontier

The antimicrobial properties of nitro-heterocyclic compounds are well-established, with metronidazole being a prime example. While research into the antimicrobial activity of 6-nitroindazoles is still emerging, the structural similarities to known antimicrobial agents suggest this is a promising area for investigation.

The standard method for evaluating antimicrobial activity is the Kirby-Bauer disk diffusion susceptibility test, which measures the zone of inhibition of microbial growth around a disk impregnated with the test compound.

cluster_2 Kirby-Bauer Disk Diffusion Assay Workflow Inoculation Inoculate Agar Plate with Bacterial Lawn Disk Apply Compound-Impregnated Disk Inoculation->Disk Incubation Incubate at Optimal Temperature Disk->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement

Caption: A simplified workflow of the Kirby-Bauer disk diffusion assay for antimicrobial susceptibility testing.

Data on the antimicrobial activity of this compound is not currently available. However, various indazole-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting that modifications at the 3-position can influence this activity[5].

Antiparasitic Activity: A Ray of Hope for Neglected Diseases

Nitro-heterocyclic compounds have long been a mainstay in the treatment of parasitic infections. Research has demonstrated the potential of nitroindazoles against a range of parasites, including Leishmania and Trypanosoma[6][7][8]. The mechanism of action is believed to be similar to their anticancer activity, involving nitroreductase-mediated activation within the parasite.

Studies on 3-chloro-6-nitro-1H-indazole derivatives have shown significant antileishmanial activity against various Leishmania species, with IC50 values ranging from 4 to 117 µM against Leishmania infantum[9]. This highlights the potential of the 6-nitroindazole scaffold in the development of new antiparasitic drugs.

Table 2: Comparative Antiparasitic Activity of Selected Nitroindazole Derivatives

Compound ClassParasiteIC50 (µM)Reference Compound
3-chloro-6-nitro-1H-indazole derivativesLeishmania infantum4 - 117Amphotericin B
5-nitroindazole derivativesLeishmania amazonensis0.46Amphotericin B

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and comparative studies, detailed protocols for the key biological assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is used to determine the antimicrobial effectiveness of a substance.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile filter paper disks

  • This compound and other test compounds

  • Standard antibiotic disks (positive control)

  • Solvent for dissolving compounds (negative control)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Also, apply a positive control (standard antibiotic) and a negative control (solvent) disk.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.

Protocol 3: In Vitro Leishmaniasis Amastigote Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774 or THP-1)

  • Leishmania promastigotes

  • Complete culture medium (e.g., RPMI 1640)

  • 96-well plates

  • This compound and other test compounds

  • Standard anti-leishmanial drug (e.g., Amphotericin B)

  • Staining solution (e.g., Giemsa stain)

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates and allow them to adhere.

  • Infection: Infect the adherent macrophages with Leishmania promastigotes and incubate to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes and treat the infected macrophages with serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Staining and Visualization: Fix and stain the cells with Giemsa stain.

  • Quantification: Determine the number of amastigotes per macrophage or the percentage of infected macrophages using a microscope.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

Conclusion: A Promising Scaffold for Future Drug Discovery

The 6-nitroindazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct experimental data for this compound is currently limited, the significant anticancer and antiparasitic activities observed in structurally related 6-nitroindazole derivatives strongly suggest its potential as a bioactive molecule. Further investigation into the synthesis and comprehensive biological evaluation of this compound and its analogs is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide provides a foundational framework and detailed methodologies to support and inspire future research in this exciting area of medicinal chemistry.

References

Purity Confirmation of Methyl 6-nitro-1H-indazole-3-carboxylate by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Methyl 6-nitro-1H-indazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity confirmation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the rationale behind methodological choices, compare the performance of different stationary phases, and provide a framework for developing a robust, self-validating stability-indicating method.

The Critical Role of Orthogonal HPLC Methodologies

Reliance on a single analytical method for purity determination can be a precarious approach. Unforeseen co-elutions of impurities with the main peak can mask critical information about the true purity of a sample. To mitigate this risk, employing orthogonal HPLC methods—methods that utilize different separation mechanisms—is a scientifically sound strategy. For this compound, an aromatic and polar molecule, a comparison between a traditional C18 column and a Phenyl-Hexyl column offers a valuable orthogonal approach. The C18 column separates primarily based on hydrophobicity, while the Phenyl-Hexyl column introduces π-π interactions as an additional separation mechanism, which can be particularly effective for aromatic compounds.[1]

This guide will compare two reversed-phase HPLC (RP-HPLC) methods:

  • Method A: A conventional approach using a C18 stationary phase.

  • Method B: An alternative method employing a Phenyl-Hexyl stationary phase to leverage different selectivity.

Understanding Potential Impurities and Degradants

A robust purity method must be able to separate the main compound from its potential process-related impurities and degradation products. The synthesis of this compound can potentially introduce impurities such as unreacted starting materials, isomers (e.g., 4-nitro or 7-nitro isomers), and byproducts from side reactions.[2][3]

Furthermore, forced degradation studies, as mandated by ICH guidelines, are essential to identify potential degradation products that could form under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5] These studies are crucial for developing a "stability-indicating" method, which is a validated analytical procedure that can accurately detect changes in the quality of the drug substance over time.[6] For nitroaromatic compounds, degradation can occur via hydrolysis of the ester group or reduction of the nitro group.[7]

Comparative HPLC Method Performance

The following sections detail two distinct HPLC methods for the analysis of this compound and present a comparative summary of their performance based on key chromatographic parameters.

Method A: The Industry Standard - C18 Stationary Phase

This method represents a widely used approach for the analysis of moderately polar compounds. The C18 stationary phase provides a hydrophobic environment, and separation is achieved by partitioning the analyte and its impurities between the non-polar stationary phase and a polar mobile phase.[8]

Experimental Protocol: Method A

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm[8][9]

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Acetonitrile:Water (50:50)

Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase

Phenyl-Hexyl columns offer a different selectivity compared to C18 columns, particularly for aromatic compounds.[10] The hexyl chain provides hydrophobicity, while the phenyl group allows for π-π interactions with the aromatic ring of the analyte and its impurities. This can lead to altered elution orders and improved resolution of critical pairs.[1]

Experimental Protocol: Method B

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-3 min: 40% B

    • 3-20 min: 40% to 75% B

    • 20-25 min: 75% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Methanol:Water (50:50)

Data Presentation and Performance Comparison

The following table summarizes the hypothetical, yet realistic, performance data for the two methods in separating this compound from two potential impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a closely related structural isomer).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 18.5 min15.2 min
Resolution (Main Peak/Impurity 1) 3.54.2
Resolution (Main Peak/Impurity 2) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 15,00018,000

Analysis of Performance:

As the data suggests, while both methods are capable of separating the main peak from the impurities, Method B (Phenyl-Hexyl) demonstrates superior performance. The enhanced resolution for the critical pair (Main Peak/Impurity 2) is particularly noteworthy and can be attributed to the alternative selectivity offered by the π-π interactions of the phenyl-hexyl phase.[10] The improved peak shape (lower tailing factor) and higher efficiency (more theoretical plates) in Method B also contribute to a more reliable and robust quantification.

Visualizing the Workflow

A clear and logical workflow is essential for reproducible results. The following diagrams illustrate the key stages of the purity confirmation process.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of Sample prep2 Dissolve in 10 mL of Diluent (ACN:Water or MeOH:Water) prep1->prep2 prep3 Vortex and Sonicate prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Inject 10 µL into HPLC System prep4->hplc1 hplc2 Separation on C18 or Phenyl-Hexyl Column hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Identify and Quantify Peaks data1->data2 data3 Calculate Purity and Impurity Profile data2->data3

Caption: Experimental workflow for HPLC purity analysis.

G start Start Purity Assessment method_dev Develop Primary HPLC Method (e.g., C18) start->method_dev method_val Validate Method A (Specificity, Linearity, etc.) method_dev->method_val alt_method Develop Orthogonal Method (e.g., Phenyl-Hexyl) method_val->alt_method alt_val Validate Method B alt_method->alt_val comparison Compare Performance (Resolution, Selectivity) alt_val->comparison forced_deg Conduct Forced Degradation Studies comparison->forced_deg stability Confirm Stability-Indicating Nature of Chosen Method forced_deg->stability routine_use Implement for Routine Quality Control stability->routine_use

Caption: Logical flow for developing a robust purity method.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, this guide demonstrates the value of comparing orthogonal HPLC methods. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column offers superior selectivity and resolving power for this nitroaromatic compound and its closely related impurities. The π-π interactions provided by the Phenyl-Hexyl stationary phase serve as a powerful tool to achieve baseline separation of critical pairs that may co-elute on a C18 column.

It is strongly recommended that drug development professionals consider the use of a Phenyl-Hexyl column as either the primary or confirmatory method for the purity analysis of this compound. The development of a stability-indicating method using this column, validated through forced degradation studies, will provide the highest level of confidence in the quality and stability of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Blueprint for Structural Elucidation

This guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of Methyl 6-nitro-1H-indazole-3-carboxylate. As the indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, a detailed understanding of its three-dimensional structure is paramount for rational drug design.[1][2][3] This document serves researchers and drug development professionals by outlining the complete experimental workflow, from synthesis to final structural refinement.

While a public crystal structure for the title compound is not available in crystallographic databases like the Cambridge Structural Database (CSD)[4][5], this guide establishes a robust methodology. It leverages comparative analysis with structurally related nitroindazole derivatives whose crystal structures have been solved and published. By examining the crystallographic data of these analogs, we can anticipate the structural features and potential intermolecular interactions of this compound, providing a valuable benchmark for future experimental work.

Part 1: Synthesis and High-Quality Crystal Growth

The foundational step in X-ray crystallography is obtaining a pure, well-ordered single crystal of suitable size, typically larger than 0.1 mm in all dimensions.[6] This necessitates a reliable synthetic route followed by a meticulous crystallization process.

Detailed Experimental Protocol: Synthesis

The synthesis of this compound can be approached via the nitrosation of an appropriate indole precursor, a method known to produce 1H-indazole-3-carboxaldehyde derivatives that can be subsequently oxidized and esterified.[7][8] An alternative, more direct route is the esterification of the corresponding carboxylic acid.

Protocol: Esterification of 6-nitro-1H-indazole-3-carboxylic acid

  • Reactant Preparation: Suspend 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalysis: Cool the mixture in an ice bath to 0-5 °C. Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise while stirring. The thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, facilitating rapid esterification.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water to quench any remaining thionyl chloride.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is necessary to achieve the high purity required for crystallization.[10]

Detailed Experimental Protocol: Single Crystal Growth

The selection of a crystallization method is critical and often requires screening several conditions. For small organic molecules like indazole derivatives, slow evaporation is a highly effective technique.[10]

  • Solvent Selection: Prepare a saturated or near-saturated solution of the purified this compound in a suitable solvent at room temperature. Good starting solvents include ethyl acetate, acetone, or a mixture like ethanol/dichloromethane. The ideal solvent is one in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with parafilm and carefully pierce 2-3 small holes using a fine needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment with a stable temperature. Monitor the vial periodically for the formation of well-defined, single crystals.

Part 2: The Single-Crystal X-ray Diffraction Workflow

Once suitable crystals are obtained, the next phase involves collecting the diffraction data. Modern diffraction experiments consist of an X-ray source, a goniostat for crystal manipulation, a detector, and cryocooling equipment.[11][12]

dot digraph "X-ray_Crystallography_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Workflow from synthesis to final structure validation."

Detailed Experimental Protocol: Data Collection
  • Crystal Mounting: Carefully select a well-formed crystal free of cracks or defects and mount it on a cryo-loop.[13] The crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas to minimize radiation damage during data collection.[12]

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. The choice of X-ray source is important; a copper (Cu) source is often ideal for small organic molecules due to its higher scattering intensity, while a molybdenum (Mo) source may be better for denser crystals or those with heavy atoms.[11]

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the single crystal.

  • Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles (e.g., 180° to 360° in omega scans) while exposing it to the X-ray beam.[12] Key parameters include exposure time per frame and the oscillation angle (e.g., 0.5-1.0°).

  • Data Processing: After collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections for experimental factors (like absorption), and merging redundant data to create a final reflection file.[14]

Part 3: Structure Solution, Refinement, and Validation

The processed data file contains a list of reflection indices (h,k,l) and their corresponding intensities, but lacks the crucial phase information required to calculate an electron density map. This is known as the "phase problem" in crystallography.[15]

For small molecules, the phase problem is typically solved using direct methods, which employ statistical relationships between the intensities to derive initial phase estimates.[15] Once an initial model of the atomic positions is obtained, it is refined against the experimental data.

Structure Refinement is an iterative process of optimizing the atomic model (positions, thermal parameters) to achieve the best possible fit between the observed diffraction amplitudes and the amplitudes calculated from the model.[15][16] The most common technique is least-squares refinement.[15][17] The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (S), with lower values indicating a better fit.[18] The entire process is managed using specialized software packages like SHELX, OLEX2, or Bruker's APEX suite.[14][19][20]

Part 4: Comparative Structural Analysis

To provide context for the crystallographic analysis of this compound, we compare the key structural parameters of two closely related, publicly available crystal structures: 1-Methyl-1H-indazole-3-carboxylic acid [21] and 3-chloro-1-methyl-5-nitro-1H-indazole .[22] This comparison allows us to form educated hypotheses about the expected crystal packing and intermolecular interactions of the title compound.

dot digraph "Comparative_Logic" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Logic for Comparative Structural Analysis", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Comparing known structures to predict features of the target."

Table of Comparative Crystallographic Data
Parameter1-Methyl-1H-indazole-3-carboxylic acid[21]3-chloro-1-methyl-5-nitro-1H-indazole[22]This compound (Expected)
Formula C₉H₈N₂O₂C₈H₆ClN₃O₂C₉H₇N₃O₄
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/nP2₁/c (implied, common for centrosymmetric)Likely a common centrosymmetric group (e.g., P2₁/c, P-1)
a (Å) 7.5470 (15)3.8273 (2)-
b (Å) 14.873 (3)14.678 (6)-
c (Å) 14.924 (3)15.549 (6)-
β (°) ** 93.10 (3)96.130 (9)-
V (ų) **1672.7 (6)868.5 (6)-
Key Interactions O-H···O hydrogen bonds forming inversion dimers.Close contacts between nitro-O and Cl atoms. No classical H-bonds.N-H···O hydrogen bonds involving the indazole N-H and the nitro or ester oxygen atoms are highly probable, likely forming dimers or chains. π-π stacking interactions between the aromatic indazole rings are also expected.

Analysis and Expectations:

  • Hydrogen Bonding: The carboxylic acid in the first analog forms strong O-H···O hydrogen bond dimers.[21] The title compound lacks this acidic proton but retains an N-H group on the indazole ring and two potential hydrogen bond acceptors (the ester carbonyl oxygen and the nitro group oxygens). Therefore, it is highly probable that the crystal structure of this compound will be dominated by N-H···O hydrogen bonds, leading to the formation of supramolecular chains or dimers.

  • Planarity and Packing: The indazole ring system in the known structures is essentially planar.[22] The nitro group and the carboxylate group will likely be slightly twisted out of this plane. The planar nature of the core facilitates π-π stacking interactions between adjacent molecules, which will likely play a significant role in the overall crystal packing.

  • Symmetry: Both comparison compounds crystallize in common, centrosymmetric monoclinic space groups. It is reasonable to predict that the title compound, being an achiral molecule, will also crystallize in a centrosymmetric space group, such as P2₁/c.

By performing the detailed experimental workflow described in this guide, researchers can elucidate the definitive three-dimensional structure of this compound. The resulting structural data, when compared with known analogs, will provide critical insights into its molecular conformation, solid-state packing, and intermolecular interactions, thereby empowering structure-based drug design and development efforts.

References

"comparative study of different synthesis routes for Methyl 6-nitro-1H-indazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitro-1H-indazole-3-carboxylate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure in numerous kinase inhibitors and other therapeutic agents. The presence of the nitro group and the carboxylate functionality provides versatile handles for further molecular elaboration. This guide presents a comparative analysis of different synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: Synthesis from a Substituted Indole Precursor. This multi-step approach commences with the readily available 6-nitroindole, which is converted to the target molecule via an intermediate aldehyde.

  • Route 2: Nitration of a Pre-formed Indazole-3-carboxylate. This route involves the initial synthesis of Methyl 1H-indazole-3-carboxylate, followed by a regioselective nitration to introduce the nitro group at the C6 position.

  • Route 3: Cyclization of a Substituted o-Aminophenylacetic Acid Derivative. This strategy builds the indazole ring from an acyclic precursor already containing the necessary functional groups.

The selection of an optimal route depends on factors such as starting material availability, scalability, desired purity, and the specific capabilities of the laboratory.

Data Presentation

ParameterRoute 1: From 6-NitroindoleRoute 2: Nitration of Indazole EsterRoute 3: From o-Aminophenylacetic Acid
Starting Material 6-NitroindoleMethyl 1H-indazole-3-carboxylateMethyl 2-(2-amino-5-nitrophenyl)acetate
Key Steps 1. Nitrosation to aldehyde2. Oxidation to carboxylic acid3. Esterification1. Synthesis of indazole ester2. Nitration1. Diazotization2. Intramolecular cyclization
Reported Overall Yield ModerateGoodHigh[1]
Advantages Readily available starting material.Potentially shorter route if starting ester is available.High-yielding final step.
Disadvantages Multi-step process with potential for yield loss at each stage. The aldehyde intermediate can be unstable.[2]Risk of forming regioisomers during nitration, requiring careful purification.The synthesis of the starting material may be multi-stepped.
Scalability ModerateGoodGood

Experimental Protocols

Route 1: Synthesis from 6-Nitroindole

This route is a three-step process involving the conversion of 6-nitroindole to 6-nitro-1H-indazole-3-carbaldehyde, followed by oxidation to the carboxylic acid, and finally esterification.

This reaction proceeds via a nitrosation of the indole ring, followed by rearrangement to the indazole-3-carbaldehyde.

  • Materials: 6-Nitroindole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Deionized Water, Ethyl Acetate.

  • Protocol:

    • In a round-bottomed flask, dissolve sodium nitrite (8 equivalents) in deionized water at 0°C.

    • Slowly add 2N aqueous hydrochloric acid (7 equivalents) to the cooled sodium nitrite solution.

    • In a separate flask, dissolve 6-nitroindole (1 equivalent) in N,N-dimethylformamide (DMF).

    • Add the 6-nitroindole solution dropwise to the nitrosating mixture at 0°C.

    • After the addition is complete, heat the reaction mixture to 80°C and stir for 6 hours.

    • Cool the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-Nitro-1H-indazole-3-carbaldehyde. A reported yield for this transformation is 77%.[3]

Causality Behind Experimental Choices: The slow, dropwise addition of the indole solution to the nitrosating mixture is crucial to minimize the formation of dimeric byproducts, which can arise from the reaction of the starting material with a reactive intermediate.[4] Heating the reaction mixture is necessary to drive the rearrangement of the initially formed nitroso-intermediate to the final indazole product, especially with an electron-deficient indole like 6-nitroindole.[5]

The aldehyde intermediate is susceptible to oxidation to the corresponding carboxylic acid, which can sometimes be an undesired byproduct.[4] However, this reactivity can be harnessed to produce the desired carboxylic acid.

  • Materials: 6-Nitro-1H-indazole-3-carbaldehyde, Potassium Permanganate (KMnO₄) or other suitable oxidizing agent, Acetone, Water.

  • Protocol (General):

    • Dissolve 6-Nitro-1H-indazole-3-carbaldehyde in a suitable solvent such as acetone.

    • Slowly add a solution of potassium permanganate in water to the aldehyde solution at a controlled temperature (e.g., 0-10°C).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate.

    • Filter the mixture to remove manganese dioxide.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices: The choice of a strong oxidizing agent like potassium permanganate ensures the complete conversion of the aldehyde to the carboxylic acid. Performing the reaction at a low temperature helps to control the exothermicity of the oxidation and minimize potential side reactions.

The final step is a classic Fischer esterification of the carboxylic acid.

  • Materials: 6-Nitro-1H-indazole-3-carboxylic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄).

  • Protocol:

    • Suspend 6-Nitro-1H-indazole-3-carboxylic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into crushed ice.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Causality Behind Experimental Choices: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Route 2: Nitration of Methyl 1H-indazole-3-carboxylate

This route involves the direct nitration of the pre-synthesized Methyl 1H-indazole-3-carboxylate.

This can be achieved through various methods, one of which is the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with ethyl diazoacetate, followed by transesterification if necessary.[6]

  • Materials: Methyl 1H-indazole-3-carboxylate, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Protocol (General):

    • Dissolve Methyl 1H-indazole-3-carboxylate in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the low temperature.

    • Stir the reaction mixture at low temperature for a specified period.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water to remove residual acids, and dry.

    • Purify the crude product by recrystallization or column chromatography to separate the desired 6-nitro isomer from other potential regioisomers.

Causality Behind Experimental Choices: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperature to control the exothermic nature of the nitration and to minimize the formation of byproducts. The regioselectivity of the nitration is influenced by the electronic properties of the indazole ring and the directing effect of the ester group.

Route 3: Cyclization of Methyl 2-(2-amino-5-nitrophenyl)acetate

This approach involves the synthesis of a substituted o-aminophenylacetic acid ester, which then undergoes diazotization and intramolecular cyclization to form the indazole ring.

  • Materials: Methyl 2-(2-amino-5-nitrophenyl)acetate, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), and an organic solvent.

  • Protocol: [1]

    • Dissolve Methyl 2-(2-amino-5-nitrophenyl)acetate in a suitable organic solvent.

    • Add an aqueous solution of sodium nitrite and an acid (e.g., HCl) at a controlled temperature (typically between -20°C and 80°C).

    • Stir the reaction mixture for a period of 0.5 to 8 hours.

    • After completion of the reaction, work up the mixture by extraction and purification to isolate this compound. This method has been reported to have a high yield in its final cyclization step.[1]

Causality Behind Experimental Choices: The in-situ formation of the diazonium salt from the primary aromatic amine is a classic transformation. The subsequent intramolecular cyclization onto the activated methylene group forms the pyrazole ring of the indazole system. The reaction conditions (temperature, solvent, and acid) are critical for controlling the rate of diazotization and cyclization and for minimizing side reactions.

Mandatory Visualization

Route 1: Synthesis from 6-Nitroindole

Route 1 Start 6-Nitroindole Step1 Nitrosation (NaNO₂, HCl) Start->Step1 Step 1 Intermediate1 6-Nitro-1H-indazole-3-carbaldehyde Step1->Intermediate1 Step2 Oxidation (e.g., KMnO₄) Intermediate1->Step2 Step 2 Intermediate2 6-Nitro-1H-indazole-3-carboxylic acid Step2->Intermediate2 Step3 Esterification (MeOH, H₂SO₄) Intermediate2->Step3 Step 3 End This compound Step3->End

Caption: Workflow for the synthesis of this compound starting from 6-nitroindole.

Route 2: Nitration of Methyl 1H-indazole-3-carboxylate

Route 2 Start Methyl 1H-indazole-3-carboxylate Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Step 1 End This compound + other isomers Step1->End Purification Purification End->Purification

Caption: Synthesis of this compound via nitration of the pre-formed indazole ester.

Route 3: Cyclization of a Substituted o-Aminophenylacetic Acid Derivative

Route 3 Start Methyl 2-(2-amino-5-nitrophenyl)acetate Step1 Diazotization & Cyclization (NaNO₂, Acid) Start->Step1 One-pot reaction End This compound Step1->End

Caption: A direct cyclization approach to this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of merits and challenges.

  • Route 1 (from 6-Nitroindole) is a viable option when 6-nitroindole is readily accessible, though it involves multiple steps and requires careful control to manage the stability of the aldehyde intermediate.

  • Route 2 (Nitration of Indazole Ester) offers a potentially more direct approach if the starting indazole ester is available. However, the key challenge lies in achieving high regioselectivity during the nitration step to avoid tedious purification of isomers.

  • Route 3 (from o-Aminophenylacetic Acid derivative) appears to be a highly efficient method, particularly in the final ring-closing step. The overall efficiency of this route, however, is dependent on the accessibility of the substituted starting material.

For researchers and drug development professionals, the choice of synthesis will be guided by a careful consideration of starting material cost and availability, desired scale of production, and the analytical capabilities for purification and characterization. This guide provides the foundational knowledge to make an informed decision for the efficient and reliable synthesis of this important medicinal chemistry building block.

References

A Comparative Guide to the Structural Validation of Methyl 6-nitro-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Structural Fidelity in Drug Discovery

In the landscape of medicinal chemistry, indazole derivatives are pivotal scaffolds, particularly in the development of kinase inhibitors.[1] The precise architecture of these molecules is paramount, as subtle variations in structure can drastically alter their biological activity and pharmacokinetic profiles. Methyl 6-nitro-1H-indazole-3-carboxylate and its analogues are key intermediates in the synthesis of a multitude of pharmacologically active compounds.[1] Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a foundational requirement for advancing drug development programs.

This guide provides a comparative analysis of the primary analytical techniques employed to validate the molecular structure of these vital compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for interpreting the resulting data. Our focus is on providing researchers, scientists, and drug development professionals with a robust, field-proven approach to structural elucidation.

The Analytical Triad: A Multi-faceted Approach to Validation

No single analytical technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of multiple methodologies, is essential for unequivocal structure confirmation. The most powerful combination for validating novel indazole derivatives involves Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, Single-Crystal X-ray Crystallography. Complementary information is also provided by Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: Overall workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[2] For substituted indazoles, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the bicyclic ring system.

Expertise in Action: Interpreting NMR Spectra of Nitroindazole Derivatives

The position of the nitro group and other substituents dramatically influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons.[2] For a 6-nitro-1H-indazole derivative, we expect characteristic downfield shifts for protons in proximity to the electron-withdrawing nitro group.

Comparative ¹H NMR Data:

ProtonThis compound (Predicted)6-Nitro-1H-indazole-3-carbaldehyde[2][3]5-Nitro-1H-indazole-3-carbaldehyde[2]
H-4 ~8.1-8.3 ppm (dd)8.13 ppm (dd, J=2.0, 8.9 Hz)8.83 ppm (d)
H-5 ~8.3-8.5 ppm (d)8.29 ppm (dd, J=0.5, 8.9 Hz)---
H-7 ~8.5-8.7 ppm (d)8.57 ppm (d, J=1.5 Hz)---
-OCH₃ ~3.9-4.1 ppm (s)------
NH ~13-14 ppm (s, br)Not explicitly statedNot explicitly stated

Note: Predicted values for the title compound are based on established substituent effects.

Causality Behind the Shifts:

  • Deshielding by Nitro Group: In the 6-nitro isomer, the H-7 proton is significantly deshielded (shifted downfield) due to the anisotropic effect of the adjacent nitro group.[2]

  • Positional Isomer Differentiation: This deshielding effect is a key diagnostic feature that allows for clear differentiation from other positional isomers, such as the 5-nitro derivative where the H-4 proton is the most deshielded.[2]

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like the N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Pay close attention to the chemical shift of the carbon atom attached to the nitro group (C-6), which is expected to be significantly downfield (e.g., ~147 ppm for the 6-nitro-1H-indazole-3-carbaldehyde analog).[2]

  • 2D NMR (Optional but Recommended): For novel derivatives, acquiring 2D NMR spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended to unambiguously assign proton and carbon signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is crucial for confirming the elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expertise in Action: Choosing the Right Ionization Technique

For polar, non-volatile compounds like this compound, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight.[4]

Expected HRMS Data for C₉H₇N₃O₄:

  • Calculated [M+H]⁺: 222.0458

  • Experimental [M+H]⁺: Should be within ± 5 ppm of the calculated value.

Protocol for HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Analysis: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak and compare the measured mass to the calculated mass for the expected molecular formula. The mass accuracy, typically reported in parts per million (ppm), should be low (ideally < 5 ppm) to confidently confirm the elemental composition.

X-ray Crystallography: The Definitive Structural Proof

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[5] This technique confirms not only the connectivity of atoms but also their spatial arrangement, including bond lengths, bond angles, and torsion angles.[5][6]

Expertise in Action: Interpreting Crystallographic Data

For this compound derivatives, key structural features to confirm from the crystal structure include:

  • The planarity of the indazole ring system.

  • The orientation of the nitro and carboxylate substituents relative to the ring.

  • Intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.[7][8]

Comparative Crystallographic Parameters:

Parameter1-(6-Nitro-1H-indazol-1-yl)ethanone[8]1-Methyl-1H-indazole-3-carboxylic acid[9]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Key Feature The indazole moiety is essentially planar.Molecules form inversion dimers via O-H···O hydrogen bonds.
Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates and thermal parameters.

Caption: Comparative experimental setups.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

FTIR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups.[10] While it doesn't provide detailed structural connectivity, it serves as an excellent complementary technique.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch ~3300-3500
C=O Stretch (Ester) ~1700-1725
N-O Stretch (Nitro) ~1500-1550 (asymmetric), ~1345-1385 (symmetric)
C-N Stretch ~1250-1350
Protocol for FTIR Analysis
  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Conclusion: An Integrated and Self-Validating System

The structural validation of this compound derivatives relies on a logical, multi-pronged analytical strategy. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system. The proton and carbon environment revealed by NMR must be consistent with the molecular formula determined by HRMS and the functional groups identified by FTIR. When available, the X-ray crystal structure provides the ultimate confirmation, grounding the spectroscopic data in a definitive three-dimensional framework. By rigorously applying these comparative methodologies, researchers can ensure the structural integrity of their compounds, a critical step on the path to successful drug discovery and development.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Methyl 6-nitro-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this bicyclic heterocycle have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][3][4][5] Within this promising class, the 6-nitro-1H-indazole core has emerged as a particularly compelling starting point for drug discovery. The strategic placement of the nitro group can significantly influence the molecule's electronic properties and biological interactions, often enhancing its therapeutic efficacy.[3][6]

This guide focuses on derivatives of Methyl 6-nitro-1H-indazole-3-carboxylate, a scaffold ripe for chemical modification. While direct and extensive public data on this specific parent compound is limited, the broader family of 6-nitroindazoles and indazole-3-carboxamides has shown significant promise.[6][7][8] This document, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals. It provides the scientific rationale, comparative methodologies, and detailed protocols necessary to systematically evaluate the in vitro performance of novel derivatives stemming from this core structure. Our approach is not merely a list of procedures but an integrated strategy, explaining the causality behind each experimental choice to build a robust and self-validating data package for hit identification and lead optimization.

Part 1: Strategic Selection of In Vitro Assays - A Rationale-Driven Approach

The initial step in evaluating a new chemical series is to establish a screening funnel based on the most probable biological activities of the scaffold. Literature surrounding nitroindazoles strongly points toward three primary therapeutic areas: oncology, inflammation, and infectious diseases.[3][9]

Anticancer Activity Assessment

The indazole scaffold is a key feature in several kinase inhibitors, including Pazopanib, which is synthesized from a 3-methyl-6-nitro-1H-indazole intermediate.[10] This strongly suggests that derivatives may function by inhibiting signaling pathways crucial for cancer cell proliferation and survival. Therefore, a primary assessment of general cytotoxicity is the logical starting point.

  • Causality: A compound's ability to reduce the viability of cancer cell lines is a fundamental indicator of potential anticancer efficacy. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a gold-standard colorimetric method that measures the metabolic activity of cells.[3] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, providing a quantifiable proxy for cell viability. A dose-dependent reduction in this signal indicates cytotoxic or cytostatic effects.[11]

Anti-inflammatory Potential

Indazole derivatives have been investigated for their ability to modulate inflammatory responses.[5][9] Chronic inflammation is implicated in numerous diseases, and targeting key inflammatory mediators is a validated therapeutic strategy.

  • Causality: Macrophages activated by lipopolysaccharide (LPS) produce a surge of pro-inflammatory mediators, including nitric oxide (NO). NO is synthesized by inducible nitric oxide synthase (iNOS) and plays a critical role in the inflammatory cascade. Measuring the inhibition of NO production in LPS-stimulated macrophage cell lines (like RAW 264.7) provides a direct assessment of a compound's potential to quell this aspect of the inflammatory response. The Griess assay is a simple and reliable method for quantifying nitrite, a stable breakdown product of NO.[12]

Antimicrobial Efficacy

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[4] Heterocyclic compounds, including nitroindazoles, have historically been a rich source of antibiotics and antifungals.[1]

  • Causality: The most fundamental measure of an antimicrobial agent's efficacy is its ability to inhibit the growth of a specific microorganism. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microbe after overnight incubation.[13] The broth microdilution method is a standardized and widely used technique to determine MIC values, allowing for the direct comparison of potency between different derivatives and against standard-of-care antibiotics.

Part 2: A Comparative In Vitro Testing Workflow

A logical, tiered approach to screening ensures that resources are focused on the most promising candidates. The following workflow provides a robust pathway from initial library screening to lead candidate selection.

G cluster_0 Phase 1: Primary Screening cluster_1 Assays cluster_2 Phase 2: Dose-Response & Selectivity cluster_3 Phase 3: Mechanism of Action synthesis Synthesis of Derivative Library primary_screening Parallel Primary Screening (Single High Concentration, e.g., 10-20 µM) synthesis->primary_screening cytotoxicity Anticancer (MTT Assay) primary_screening->cytotoxicity hit_id Hit Identification (Activity > 50% Inhibition) primary_screening->hit_id Data Analysis anti_inflammatory Anti-inflammatory (Griess Assay) antimicrobial Antimicrobial (MIC > X µg/mL) dose_response Dose-Response Curves (IC50 / MIC Determination) hit_id->dose_response selectivity Selectivity / Toxicity Profiling (e.g., Normal Cell Line Cytotoxicity) dose_response->selectivity lead_candidates Lead Candidate Selection selectivity->lead_candidates Prioritization moa_studies Mechanism of Action Studies (e.g., Kinase Assays, Cytokine Profiling, etc.) lead_candidates->moa_studies moa_studies->synthesis SAR Feedback Loop (Lead Optimization)

Caption: A tiered workflow for in vitro evaluation of indazole derivatives.
Comparative Data Summary (Hypothetical)

To effectively compare derivatives, quantitative data should be organized and presented clearly. The table below illustrates how results from the primary and secondary screening phases can be summarized. IC50 represents the half-maximal inhibitory concentration.

Derivative IDTarget/AssayCell Line / OrganismIC50 / MIC (µM)Selectivity Index (SI)*Positive ControlControl IC50 / MIC (µM)
MNIC-D1 Anticancer (MTT)A549 (Lung Carcinoma)8.5 ± 0.74.1Doxorubicin1.4 ± 0.1
Anticancer (MTT)Vero (Normal Kidney)35.0 ± 2.128.0 ± 1.9
MNIC-D2 Anti-inflammatory (NO)RAW 264.7 (Macrophage)12.3 ± 1.1>8.1Indomethacin5.2 ± 0.4
Anticancer (MTT)Vero (Normal Kidney)>10028.0 ± 1.9
MNIC-D3 Antimicrobial (MIC)S. aureus (MRSA)4.0 ± 0.0N/ACiprofloxacin0.5 ± 0.0
Antimicrobial (MIC)E. coli16.0 ± 0.0N/ACiprofloxacin0.25 ± 0.0

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Part 3: Detailed Experimental Protocols

The trustworthiness of experimental data hinges on meticulous and well-controlled protocols. The following are detailed, step-by-step methodologies for the core assays described.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

This protocol assesses the effect of derivatives on the viability of a cancer cell line, such as A549 human lung carcinoma.[3]

  • Cell Seeding:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of the test derivatives and positive control (e.g., Doxorubicin) in culture media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "media only" (blank) wells.

    • Incubate for an additional 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Griess Assay for Nitric Oxide Inhibition

This protocol measures the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1-2 hours with various concentrations of the test derivatives.

    • Subsequently, stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

    • Incubate for 24 hours.

  • Griess Reaction:

    • The Griess Reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage inhibition relative to the LPS-only control. Plot this data to determine the IC50 value.

Part 4: Elucidating the Mechanism of Action

Identifying a hit is only the first step. Understanding how a compound works provides the foundation for rational drug design and optimization. For indazole derivatives with anticancer potential, investigating their effect on key signaling pathways is a critical next step.

Potential Target: VEGFR Signaling Pathway

Given the structural similarity of the indazole scaffold to known kinase inhibitors like Pazopanib, the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a high-priority target for investigation.[10] VEGFR signaling is crucial for angiogenesis (the formation of new blood vessels), a process that tumors exploit to grow and metastasize.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response cluster_3 Point of Inhibition VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Activation VEGF VEGF VEGF->VEGFR Binding RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Indazole Derivative Inhibitor->VEGFR Blocks ATP Binding Site (Inhibits Kinase Activity)

Caption: Potential inhibition of the VEGFR signaling pathway by an indazole derivative.

Follow-up experiments to validate this hypothesis would include in vitro kinase assays using recombinant VEGFR protein to directly measure the inhibition of its enzymatic activity, as well as Western blot analyses to assess the phosphorylation status of downstream effectors like ERK and AKT in treated cancer cells.

Conclusion and Future Perspectives

This guide provides a comprehensive and rationale-driven framework for the initial in vitro characterization of novel this compound derivatives. By employing a tiered screening approach—beginning with broad primary assays for anticancer, anti-inflammatory, and antimicrobial activity and progressing to more detailed dose-response, selectivity, and mechanistic studies—researchers can efficiently identify and prioritize promising lead compounds.

The protocols and comparative data structures outlined herein are designed to ensure scientific rigor and generate a self-validating dataset. Promising candidates identified through this in vitro funnel should then be advanced to more complex cell-based assays (e.g., migration, invasion, or tube formation assays for angiogenesis inhibitors) and subsequently into in vivo animal models to evaluate their pharmacokinetic properties and therapeutic efficacy. The versatility of the 6-nitroindazole scaffold suggests that the derivatives of this compound hold significant potential for the development of next-generation therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 6-nitro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Methyl 6-nitro-1H-indazole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety measures required.

Hazard Analysis of this compound

Known Hazards from Analogous Compounds:

A closely related compound, 3-Methyl-6-nitro-1H-indazole, is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Another analogue, 6-Nitroindazole, is also considered a hazardous substance that is harmful by inhalation, in contact with skin, and if swallowed, and is an irritant to the eyes, respiratory system, and skin.[2]

Potential Hazards:

Nitro-containing compounds are often energetic and can be sensitive to heat, shock, or friction, posing a potential explosion risk.[3][4][5] Therefore, it is prudent to treat this compound as a potentially explosive compound.[3][4][6]

Routes of Exposure:

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][2]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Double-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldFlame-resistant lab coat, long pants, and closed-toe shoesWork within a certified chemical fume hood
Running reactions Chemical-resistant gloves (e.g., butyl rubber) over inner nitrile glovesChemical splash goggles and a face shield; use of a blast shield is highly recommendedFlame-resistant lab coat, long pants, and closed-toe shoesAll operations must be conducted in a chemical fume hood
Work-up and purification Chemical-resistant gloves appropriate for the solvents being usedChemical splash goggles and a face shieldFlame-resistant lab coat, long pants, and closed-toe shoesWork within a certified chemical fume hood
Handling of dry, solid material Double-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldFlame-resistant lab coat, long pants, and closed-toe shoesUse of a respirator may be necessary if a fume hood is not available or insufficient
Rationale for PPE Selection
  • Hand Protection: Double-gloving provides an extra layer of protection against accidental exposure. The outer glove should be resistant to the chemicals being handled, while the inner glove offers protection in case the outer glove is breached.[7] For operations involving solvents, it is crucial to consult a glove compatibility chart to select the most appropriate material.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes and aerosols.[7][8] A face shield worn over the goggles provides an additional layer of protection for the entire face, which is critical when handling potentially explosive or highly reactive substances.[3][9][10]

  • Body Protection: A flame-resistant lab coat is essential due to the potential fire and explosion hazard associated with nitro compounds.[3][10] Long pants and closed-toe shoes are standard laboratory practice to protect the skin from spills.[3][7]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.[3][5][8] If engineering controls are not sufficient, a properly fitted respirator may be required.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood.[5]

  • Small Scale: Always start with small quantities of the material, especially for new or unfamiliar reactions.[4][6]

  • Avoid Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and static electricity.

  • Weighing: Weigh the compound on a tared weigh paper or in a suitable container within the fume hood. Use non-sparking spatulas. Avoid creating dust.[1]

Running Reactions
  • Glassware: Inspect all glassware for cracks or defects before use.

  • Blast Shield: Place a blast shield between the reaction apparatus and yourself.[3][4]

  • Temperature Control: Use a reliable method for temperature control and monitoring. Avoid excessive heating.

  • Stirring: Use magnetic stirring to avoid the friction that can be generated by mechanical stirrers.[4]

  • Monitoring: Monitor the reaction closely for any signs of an uncontrolled exotherm or gas evolution.

Work-up and Purification
  • Quenching: Quench the reaction carefully, ensuring that the quenching agent is added slowly and with adequate cooling.

  • Extraction and Chromatography: Perform all extractions and chromatographic separations in the fume hood.

  • Rotary Evaporation: When removing solvents, use a rotary evaporator with a blast shield and a trap to collect the solvent vapors. Do not evaporate to dryness unless it is known to be safe.

Disposal Plan: Responsible Waste Management

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Solvent Waste: Collect all solvent waste in a separate, properly labeled container. Do not mix incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office.[11] Do not pour any waste down the drain.[12]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Diagrams

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Task Assess Task: - Weighing - Reaction - Work-up Start->Assess_Task Assess_Hazard Identify Hazards: - Inhalation - Skin/Eye Contact - Explosion Risk Assess_Task->Assess_Hazard Select_Gloves Select Gloves: Double Nitrile/Neoprene or Butyl Rubber Assess_Hazard->Select_Gloves Select_Eye_Face Select Eye/Face Protection: Splash Goggles & Face Shield Assess_Hazard->Select_Eye_Face Select_Body Select Body Protection: Flame-Resistant Lab Coat Assess_Hazard->Select_Body Select_Respiratory Select Respiratory Protection: Chemical Fume Hood Assess_Hazard->Select_Respiratory Proceed Proceed with Caution Select_Gloves->Proceed Weighing/Work-up Blast_Shield Use Blast Shield for Reactions Select_Gloves->Blast_Shield Select_Eye_Face->Proceed Weighing/Work-up Select_Eye_Face->Blast_Shield Select_Body->Proceed Weighing/Work-up Select_Body->Blast_Shield Select_Respiratory->Proceed Weighing/Work-up Select_Respiratory->Blast_Shield Blast_Shield->Proceed Reaction Stop STOP! Re-evaluate Procedure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.